(Methylthio)acetaldehyde dimethyl acetal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dimethoxy-2-methylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAQLUDKIFSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348544 | |
| Record name | (Methylthio)acetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40015-15-4 | |
| Record name | 1,1-Dimethoxy-2-(methylthio)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methylthio)acetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methylthio)acetaldehyde Dimethyl Acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal for Advanced Research
Foreword: Unmasking the Potential of a Versatile Synthon
In the landscape of modern organic synthesis, the strategic use of protecting groups and bifunctional molecules is paramount to the elegant construction of complex molecular architectures. (Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, emerges as a noteworthy synthon in this context. Its structure uniquely combines a masked aldehyde in the form of a dimethyl acetal and a nucleophilic methylthio group. This duality makes it a valuable building block, particularly in the synthesis of sulfur-containing heterocycles, agrochemicals, and nuanced flavor and fragrance compounds.[1] This guide aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of its chemical properties, a reliable protocol for its synthesis, an exploration of its reactivity, and essential safety and handling information. The insights provided herein are curated to bridge the gap between theoretical knowledge and practical laboratory application, fostering innovation in chemical research.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a clear, colorless liquid with a characteristic thiol-like odor.[2] Its key properties are summarized in the table below, compiled from various reputable chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₂S | [2] |
| Molecular Weight | 136.21 g/mol | [2] |
| CAS Number | 40015-15-4 | [2] |
| Appearance | Clear colorless liquid | [2] |
| Density | 1.022 g/mL at 25 °C | [3] |
| Boiling Point | 59-60 °C at 13 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.4528 | [3] |
| Flash Point | -19 °C (-2.2 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in various organic solvents | [2] |
| Purity (GC) | ≥95.0% | [3] |
Synthesis of this compound: A Proposed Protocol
Causality Behind Experimental Choices:
-
Reactants: Chloroacetaldehyde dimethyl acetal is an excellent electrophile, with the chlorine atom being a good leaving group. Sodium thiomethoxide is a potent nucleophile that will readily displace the chloride.
-
Solvent: A polar aprotic solvent like methanol is chosen to dissolve the sodium thiomethoxide and facilitate the SN2 reaction mechanism.
-
Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion without promoting side reactions.
-
Workup: An aqueous workup is necessary to remove the sodium chloride byproduct and any unreacted sodium thiomethoxide. The use of a saturated sodium bicarbonate solution helps to neutralize any acidic impurities. Dichloromethane is an effective solvent for extracting the desired product from the aqueous phase.
-
Purification: Distillation under reduced pressure is the preferred method for purifying the final product, given its relatively low boiling point.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Reaction Scheme:
Materials:
-
Chloroacetaldehyde dimethyl acetal
-
Sodium thiomethoxide
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium thiomethoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add chloroacetaldehyde dimethyl acetal (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless liquid.
Spectroscopic Characterization
Spectroscopic analysis is crucial for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.
| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |
| ¹H NMR | Conforms to the structure. Expected shifts: ~4.5 ppm (t, 1H, -CH(OCH₃)₂), ~3.3 ppm (s, 6H, -OCH₃), ~2.7 ppm (d, 2H, -S-CH₂-), ~2.1 ppm (s, 3H, -S-CH₃). | [3] |
| ¹³C NMR | Expected shifts: ~103 ppm (-CH(OCH₃)₂), ~54 ppm (-OCH₃), ~38 ppm (-S-CH₂-), ~15 ppm (-S-CH₃). | [2] |
| IR (Infrared) | Characteristic absorptions for C-O stretching (around 1100-1050 cm⁻¹), C-H stretching of alkanes (around 2950-2850 cm⁻¹), and C-S stretching (around 700-600 cm⁻¹). The absence of a strong carbonyl (C=O) peak around 1720 cm⁻¹ confirms the presence of the acetal. | [4][5] |
| Mass Spec (MS) | Molecular Ion (M⁺) peak at m/z = 136. | [2] |
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the acetal and the methylthio ether.
The Acetal as a Masked Aldehyde
The dimethyl acetal group serves as a robust protecting group for the acetaldehyde functionality. It is stable to a wide range of nucleophilic and basic conditions, allowing for chemical transformations at other parts of a molecule without affecting the aldehyde. The aldehyde can be readily deprotected under acidic conditions, typically using an aqueous acid solution, to reveal the reactive carbonyl group for subsequent reactions such as Wittig reactions, aldol condensations, or reductive aminations.
Deprotection Workflow:
Caption: Acetal deprotection to reveal the aldehyde.
The Methylthio Group and the Pummerer Rearrangement
While the methylthio group itself can act as a nucleophile or be involved in metal-catalyzed cross-coupling reactions, a more synthetically powerful transformation involves its corresponding sulfoxide. Oxidation of the sulfide to a sulfoxide sets the stage for the Pummerer rearrangement.[1][6] This reaction transforms an alkyl sulfoxide into an α-acyloxy-thioether in the presence of an acid anhydride, such as acetic anhydride. This rearrangement is a powerful tool for introducing functionality at the carbon alpha to the sulfur atom.
Conceptual Pummerer Rearrangement Workflow:
-
Oxidation: The sulfide is first oxidized to the corresponding sulfoxide using a suitable oxidizing agent (e.g., m-CPBA, H₂O₂).
-
Pummerer Reaction: The sulfoxide is then treated with an acid anhydride (e.g., acetic anhydride) to induce the rearrangement, forming an α-acyloxy thioether. This intermediate can then be hydrolyzed to an aldehyde or ketone.
Caption: Two-stage transformation via Pummerer rearrangement.
This two-step sequence effectively allows for the functionalization of the methylene group adjacent to the sulfur, opening up a wide range of synthetic possibilities for creating more complex molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound is highly flammable (H225), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (P305 + P351 + P338).
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly sealed.
Conclusion and Future Outlook
This compound is a potent and versatile building block for organic synthesis. Its unique combination of a masked aldehyde and a modifiable sulfur moiety provides a rich platform for the construction of diverse and complex molecules. The ability to selectively unmask the aldehyde or to functionalize the carbon adjacent to the sulfur via the Pummerer rearrangement allows for a modular and strategic approach to synthesis. As the demand for novel pharmaceuticals, agrochemicals, and specialty materials continues to grow, the creative application of such bifunctional synthons will undoubtedly play a crucial role in advancing the frontiers of chemical innovation. It is our hope that this technical guide will serve as a valuable resource for researchers, empowering them to harness the full synthetic potential of this remarkable compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Materials Chemistry B - RSC Publishing. General method for cleavage of thioester moieties. Royal Society of Chemistry. [Link]
-
Wikipedia. Pummerer rearrangement. [Link]
-
Chem-Station Int. Ed. (2014). Pummerer Rearrangement. [Link]
-
Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. (2017). National Institutes of Health. [Link]
-
The Pummerer Reaction of Sulfinyl Compounds. (n.d.). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. [Link]
-
Organic Chemistry Frontiers. (2021). α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. Royal Society of Chemistry. [Link]
-
SpectraBase. This compound - Optional[ATR-IR] - Spectrum. [Link]
- Google Patents. (2016). Process for preparing chloroacetaldehyde acetals.
-
PrepChem.com. (n.d.). Preparation of chloroacetaldehyde diethyl acetal. [Link]
-
Aladdin. (n.d.). Specification Sheet for this compound. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
- Google Patents. (2020). Preparation method of chloroacetaldehyde dimethyl acetal.
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Parameters/Infrared_Spectroscopy_Absorption_Table]([Link]_ Absorption_Table)
-
University of Wisconsin-Platteville. (n.d.). IR Absorption Table. [Link]
-
Research Trends. (n.d.). A new approach to synthesis of the dimethyl dithioacetals of the arenecarbaldehydes. [Link]
-
Catalysis Science & Technology. (2020). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Royal Society of Chemistry. [Link]
-
KAISA GROUP INC. (n.d.). 1,1-Dimethoxy-2-(methylthio)ethane CAS NO.40015-15-4. [Link]
- Google Patents. (1996). Method for producing dimethylformamide dimethyl acetal.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Synthesis of (Methylthio)acetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of (methylthio)acetaldehyde dimethyl acetal, a valuable intermediate in organic synthesis, particularly within the fragrance and flavor industries. Its role as a building block for sulfur-containing aroma compounds, which contribute to meaty and savory notes, underscores its industrial importance.[1] This document delves into the chemical principles, experimental procedures, and analytical characterization of this compound, offering a robust resource for professionals in chemical research and development.
Introduction: Chemical Identity and Properties
This compound, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a stable, protected form of the highly reactive (methylthio)acetaldehyde (methional). The acetal functional group masks the aldehyde, allowing for selective transformations at other parts of a molecule.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40015-15-4 | [2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₅H₁₂O₂S | [2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 136.21 g/mol | [2][3][4][5][6][7][8][9][10] |
| Boiling Point | 59-60 °C at 13 mmHg | [2][4] |
| Density | 1.022 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.4528 | [2][4] |
| IUPAC Name | 1,1-dimethoxy-2-(methylthio)ethane | [3][9] |
The Synthetic Pathway: From Aldehyde to Acetal
The core of this synthesis is the acid-catalyzed acetalization of (methylthio)acetaldehyde, commonly known as methional. This reaction is a reversible process, and to drive the equilibrium towards the product, it is essential to remove the water formed during the reaction.
The Starting Material: (Methylthio)acetaldehyde (Methional)
Methional is a potent aroma compound naturally found in many foods and is a degradation product of the amino acid methionine.[11] Commercially, it is synthesized by the reaction of methanethiol with acrolein.[11]
Table 2: Properties of (Methylthio)acetaldehyde (Methional)
| Property | Value | Reference |
| CAS Number | 3268-49-3 | [12] |
| Molecular Formula | C₄H₈OS | [12] |
| Molecular Weight | 104.17 g/mol | [12] |
| Boiling Point | 165-166 °C | |
| Odor Profile | Powerful, onion, meat-like |
The Acetalization Reaction: Mechanism and Key Considerations
The formation of a dimethyl acetal from an aldehyde involves the reaction with two equivalents of methanol under acidic conditions. The reaction proceeds through a hemiacetal intermediate.
Reaction Scheme:
CH₃SCH₂CHO + 2 CH₃OH ⇌ CH₃SCH₂CH(OCH₃)₂ + H₂O (Methylthio)acetaldehyde + Methanol ⇌ this compound + Water
To ensure a high yield of the acetal, a dehydrating agent is crucial. Trimethyl orthoformate is an excellent choice as it reacts with the water produced to form methanol and methyl formate, effectively shifting the equilibrium to the right.
Diagram 1: Synthesis Pathway of this compound
Caption: Acid-catalyzed acetalization of methional.
Experimental Protocol: A Representative Synthesis
Materials and Reagents
-
(Methylthio)acetaldehyde (Methional)
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine (methylthio)acetaldehyde (1.0 eq), anhydrous methanol (5.0 eq), and trimethyl orthoformate (1.5 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (the optimal temperature may need to be determined empirically, typically between 40-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~2.1 (s, 3H, -SCH₃), ~2.7 (d, 2H, -CH₂-), ~3.3 (s, 6H, -OCH₃), ~4.5 (t, 1H, -CH(O-)₂) |
| ¹³C NMR | δ (ppm): ~15 (-SCH₃), ~38 (-CH₂-), ~53 (-OCH₃), ~103 (-CH(O-)₂) |
| IR (cm⁻¹) | ~2950-2800 (C-H stretch), ~1120, 1070 (C-O stretch) |
| Mass Spec (m/z) | 136 (M⁺), fragments corresponding to the loss of -OCH₃, -CH₂SCH₃ |
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.
Safety Considerations
-
(Methylthio)acetaldehyde (methional) has a very strong and persistent odor. All manipulations should be performed in a well-ventilated fume hood.
-
The reagents used, including methanol, trimethyl orthoformate, and acid catalysts, are flammable and corrosive. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn.
-
The final product is a flammable liquid.[2]
Conclusion
The synthesis of this compound is a straightforward and efficient process based on the fundamental principles of acetal chemistry. By carefully controlling the reaction conditions and employing a suitable dehydrating agent, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and a practical experimental framework for the successful synthesis and characterization of this important chemical intermediate.
References
- This compound - MySkinRecipes. (URL: not available)
-
This compound | C5H12O2S | CID 638113 - PubChem. (URL: [Link])
-
METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE - Organic Syntheses Procedure. (URL: [Link])
- (placeholder for a potential future citable protocol)
-
Methional - Wikipedia. (URL: [Link])
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. EP0570719B1 - Process for producing acetaldehyde dimethylacetal - Google Patents [patents.google.com]
- 3. US6214172B1 - Preparation of methylglyoxal dimethyl acetal - Google Patents [patents.google.com]
- 4. JPH08277251A - Method for producing dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 5. US4158019A - Methylglyoxal dimethyl acetal production - Google Patents [patents.google.com]
- 6. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]
- 7. scbt.com [scbt.com]
- 8. labshake.com [labshake.com]
- 9. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 40015-15-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. iris.unive.it [iris.unive.it]
- 12. EP2450336A1 - Process for the production of pure methylal - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
(Methylthio)acetaldehyde dimethyl acetal CAS number lookup
An In-Depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified by CAS Number 40015-15-4, is a specialized organosulfur compound with significant utility as a synthetic intermediate.[1][2][3][4] Its structure uniquely combines a masked aldehyde in the form of a dimethyl acetal and a methylthio ether group. This configuration makes it a valuable precursor in the fields of flavor and fragrance chemistry, as well as a versatile building block for constructing more complex molecules in agrochemical and pharmaceutical research.[5] The acetal moiety serves as a stable protecting group for the highly reactive aldehyde, allowing for selective chemical transformations at other positions before its controlled deprotection. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established chemical principles, key applications, and essential safety protocols.
Core Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its effective application in a research setting. This compound is also known by several synonyms, including 1,1-Dimethoxy-2-(methylthio)ethane and 2,2-Dimethoxyethyl methyl sulfide.[2][6][7] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40015-15-4 | [1][2][3][4][8] |
| Molecular Formula | C₅H₁₂O₂S | [1][3][4] |
| Molecular Weight | 136.21 g/mol | [1][2][3][4] |
| Boiling Point | 59-60 °C @ 13 mmHg | [2][5] |
| Density | 1.022 g/mL @ 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4528 | [2] |
| Flash Point | -19 °C (-2.2 °F) (closed cup) | [2] |
| IUPAC Name | 1,1-dimethoxy-2-methylsulfanylethane | [1] |
Synthesis Pathway and Mechanistic Rationale
The most direct and industrially relevant synthesis of this compound involves a nucleophilic substitution reaction. The logical precursors for this synthesis are a haloacetaldehyde dimethyl acetal and a source of the methylthiolate nucleophile.
Conceptual Synthesis Workflow
The synthesis is conceptually a two-stage process. First, the highly reactive and volatile methyl mercaptan is converted to its more manageable and nucleophilic salt, sodium thiomethoxide. Second, this salt is reacted with chloroacetaldehyde dimethyl acetal to yield the final product via a Williamson ether synthesis-type reaction, but for a thioether.
Caption: Synthesis workflow for this compound.
Rationale for Reagent Selection
-
Chloroacetaldehyde Dimethyl Acetal: This is the preferred electrophile. The chlorine atom is a good leaving group for Sₙ2 reactions. The dimethyl acetal group is stable under the basic conditions of the reaction, effectively protecting the aldehyde functionality which would otherwise react with the nucleophile.
-
Methyl Mercaptan (Methanethiol): This is the source of the desired (methylthio) group. It is a gas at room temperature (B.P. 6 °C) and is highly toxic and malodorous.
-
Sodium Hydride (NaH) or Sodium Methoxide (NaOMe): A strong base is required to deprotonate the weakly acidic methyl mercaptan (pKa ~10.7) to form the potent thiolate nucleophile. Sodium hydride is an excellent choice as it results in the formation of hydrogen gas, which simply evolves from the reaction, driving the deprotonation to completion.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for the synthesis of this compound. All steps should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
-
Methyl Mercaptan (CH₃SH)
-
Chloroacetaldehyde dimethyl acetal (C₄H₉ClO₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet
-
Dry ice/acetone condenser
-
Standard glassware for workup and distillation
3.2. Step-by-Step Procedure
-
Preparation of Sodium Thiomethoxide:
-
Under an inert atmosphere (Nitrogen or Argon), charge a three-neck flask with sodium hydride (1.0 eq). Wash the NaH dispersion with anhydrous hexane to remove mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.
-
Using a cold finger or a dry ice/acetone condenser, carefully condense methyl mercaptan gas (1.0 eq) into the reaction flask. The reaction is exothermic and will produce hydrogen gas. Ensure proper venting through a bubbler.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature until gas evolution ceases, indicating the complete formation of sodium thiomethoxide.
-
-
Nucleophilic Substitution:
-
Cool the freshly prepared sodium thiomethoxide solution back to 0 °C.
-
Add chloroacetaldehyde dimethyl acetal (1.0 eq) dropwise via a syringe or dropping funnel. A white precipitate of sodium chloride (NaCl) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours to ensure completion.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation (lit. bp 59-60 °C @ 13 mmHg) to yield the pure product as a colorless liquid.[2][5]
-
Applications in Research and Development
The utility of this compound stems from its masked aldehyde functionality, which allows it to act as a stable synthetic equivalent of the unstable (methylthio)acetaldehyde.
Flavor and Fragrance Synthesis
This compound is a key intermediate in the flavor industry.[5] Gentle acidic hydrolysis of the acetal unmasks the aldehyde, yielding methional, a potent aroma compound responsible for the characteristic savory, meaty, and potato-like flavors.[5]
Caption: Application logic showing the compound as a stable precursor.
Intermediate for Complex Molecule Synthesis
In drug development and agrochemical research, the masked aldehyde can be carried through multiple synthetic steps that would be incompatible with a free aldehyde.[5] Once the core of a more complex molecule is assembled, the acetal can be hydrolyzed to reveal the aldehyde for subsequent transformations, such as reductive amination, Wittig reactions, or aldol condensations. This makes it a valuable building block for creating novel chemical entities.[5][9]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a highly flammable liquid and vapor (GHS H225).[2][6][10] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6][10][11]
-
Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[11] Use spark-proof tools and ground all equipment to prevent static discharge.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12] Keep away from heat, sparks, open flames, and other sources of ignition.[11]
Conclusion
This compound is a synthetically powerful and versatile intermediate. Its primary value lies in the acetal moiety, which provides robust protection for a reactive aldehyde, enabling chemists to perform a wide range of transformations on other parts of a molecule. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the design and execution of advanced organic synthesis, from creating novel flavors to developing next-generation pharmaceuticals.
References
-
The Good Scents Company. methyl thioacetaldehyde dimethyl acetal. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. 1,1-Dimethoxy-2-(methylthio)ethane CAS#: 40015-15-4 [amp.chemicalbook.com]
- 2. 1,1-Dimethoxy-2-(methylthio)ethane, CasNo.40015-15-4 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,1-Dimethoxy-2-(methylthio)ethane | 40015-15-4 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. 1,1-Dimethoxy-2-(methylthio)ethane | CAS#:40015-15-4 | Chemsrc [chemsrc.com]
- 9. scbt.com [scbt.com]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 12. Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
In-Depth Spectroscopic Analysis of (Methylthio)acetaldehyde Dimethyl Acetal: A Technical Guide for Researchers
Introduction
(Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a sulfur-containing acetal that serves as a valuable building block in organic synthesis. Its unique combination of a thioether and a protected aldehyde functional group makes it a versatile precursor for the synthesis of various bioactive molecules and complex organic structures. A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, drug development, and materials science to ensure reaction monitoring, quality control, and structural elucidation.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Beyond a simple presentation of data, this guide delves into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering field-proven insights for both novice and experienced researchers.
Molecular Structure and Key Features
The structural formula of this compound is CH₃SCH₂CH(OCH₃)₂. The molecule possesses several key features that dictate its spectroscopic behavior:
-
Acetal Group: The CH(OCH₃)₂ moiety, which protects the aldehyde functionality.
-
Thioether Group: The CH₃S- group, also known as a methylthio group.
-
Methylene Bridge: The -CH₂- group connecting the thioether and acetal functionalities.
-
Methyl Groups: Two methoxy (-OCH₃) groups and one methylthio (-SCH₃) group.
The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail in the following sections.
Caption: 2D structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals corresponding to the four unique proton environments.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 2.15 | Singlet (s) | 3H | CH₃-S |
| b | 2.70 | Doublet (d) | 2H | S-CH₂-CH |
| c | 3.35 | Singlet (s) | 6H | O-CH₃ |
| d | 4.50 | Triplet (t) | 1H | CH₂-CH(O)₂ |
Interpretation and Rationale
-
CH₃-S (a): The methyl protons attached to the sulfur atom are expected to appear as a singlet around 2.15 ppm. The singlet multiplicity is due to the absence of adjacent protons. The chemical shift is downfield from typical alkane methyl groups due to the deshielding effect of the electronegative sulfur atom.
-
S-CH₂-CH (b): The methylene protons are adjacent to the acetal methine proton, resulting in a doublet. Their chemical shift is predicted to be around 2.70 ppm, influenced by the adjacent sulfur and the acetal group.
-
O-CH₃ (c): The six protons of the two equivalent methoxy groups are expected to resonate as a sharp singlet at approximately 3.35 ppm. The strong deshielding effect of the oxygen atoms results in a significant downfield shift.
-
CH₂-CH(O)₂ (d): The acetal methine proton is coupled to the two adjacent methylene protons, leading to a triplet. This proton is doubly deshielded by the two oxygen atoms, causing it to appear at the most downfield position, predicted around 4.50 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five unique carbon environments.
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | 15.0 | CH₃-S |
| 2 | 38.0 | S-CH₂-CH |
| 3 | 53.0 | O-CH₃ |
| 4 | 103.0 | CH₂-CH(O)₂ |
Note: The two O-CH₃ carbons are chemically equivalent.
Interpretation and Rationale
-
CH₃-S (1): The methyl carbon attached to sulfur is the most upfield signal, predicted around 15.0 ppm.
-
S-CH₂-CH (2): The methylene carbon, influenced by both the sulfur and the acetal group, is expected to resonate at approximately 38.0 ppm.
-
O-CH₃ (3): The carbons of the two methoxy groups are equivalent and are deshielded by the attached oxygen atoms, appearing around 53.0 ppm.
-
CH₂-CH(O)₂ (4): The acetal carbon, bonded to two oxygen atoms, is the most deshielded carbon and is predicted to have a chemical shift of about 103.0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. A conformational analysis of 1-methoxy-2-(methylthio)ethane has provided theoretical vibrational frequencies that are in good agreement with experimental matrix-isolation IR spectra.
Key IR Absorption Bands (Theoretical)
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 2990-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1470-1440 | C-H bend | Aliphatic (CH₂, CH₃) |
| 1190-1070 | C-O stretch | Acetal |
| 700-600 | C-S stretch | Thioether |
Interpretation and Rationale
-
C-H Stretching: The region between 2990 and 2850 cm⁻¹ will show strong absorptions due to the stretching vibrations of the various sp³ C-H bonds in the methyl and methylene groups.
-
C-H Bending: The bending vibrations of the C-H bonds in the aliphatic groups will appear in the 1470-1440 cm⁻¹ region.
-
C-O Stretching: The most characteristic feature of an acetal is the strong and broad absorption band in the 1190-1070 cm⁻¹ region, corresponding to the C-O single bond stretching vibrations.
-
C-S Stretching: A weaker absorption band in the 700-600 cm⁻¹ region is expected for the C-S stretching vibration of the thioether group.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron ionization (EI) is a common technique for volatile compounds like this compound.
Predicted Fragmentation Pattern
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation is likely to proceed through several key pathways:
-
Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z = 105. This is a very common fragmentation pathway for acetals.
-
Alpha-cleavage adjacent to the sulfur atom: Cleavage of the C-C bond between the methylene and acetal carbons could lead to the formation of a CH₃S-CH₂⁺ fragment at m/z = 61 and a CH(OCH₃)₂⁺ fragment at m/z = 75. The fragment at m/z = 75 is often a base peak for dimethyl acetals.
-
Cleavage of the C-S bond: This could lead to a CH₃SCH₂CH(OCH₃)₂ - CH₃ fragment at m/z = 121 or a CH₃S⁺ fragment at m/z = 47.
Caption: Proposed key fragmentation pathways for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or a polar DB-WAX column) and an electron ionization (EI) source.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The temperature program of the GC should be optimized to achieve good separation of the analyte from any impurities. The mass spectrometer will acquire spectra continuously as the compound elutes from the GC column.
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the target compound. The mass spectrum of this peak can then be examined to determine the molecular ion and the fragmentation pattern.
Conclusion
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. this compound. Wiley-VCH. [Link] (Note: Access to full spectra may require a subscription).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Kusaka, R., Inomata, K., & Suenobu, T. (2013). Conformational stabilities of 1-methoxy-2-(methylthio)ethane and relevant intramolecular CH⋯O interaction studied by matrix-isolation infrared spectroscopy and density functional calculations. Physical Chemistry Chemical Physics, 15(41), 18035-18042. [Link]
An In-depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal: Synthesis, Reactivity, and Safe Handling
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (Methylthio)acetaldehyde dimethyl acetal (CAS No. 40015-15-4). Moving beyond a standard material safety data sheet, this document delves into the compound's synthetic utility, core reactivity principles, and the practical, safety-driven protocols required for its effective use in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
This compound, systematically named 1,1-dimethoxy-2-(methylthio)ethane, is a sulfur-containing organic compound that serves as a valuable intermediate in specialized chemical synthesis.[1] Its structure features a masked aldehyde in the form of a dimethyl acetal, which confers specific reactivity and stability advantages. This structural motif makes it a key building block, particularly in the synthesis of complex aroma compounds and potentially as a precursor in pharmaceutical and agrochemical development.[2]
The physical and chemical properties of this compound are critical for its handling, storage, and application in reactions. A summary of these key parameters is presented below.
| Property | Value | Source(s) |
| CAS Number | 40015-15-4 | |
| Molecular Formula | C₅H₁₂O₂S | [1] |
| Molecular Weight | 136.21 g/mol | [1] |
| IUPAC Name | 1,1-dimethoxy-2-(methylthio)ethane | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 1.022 g/mL at 25 °C | |
| Boiling Point | 59-60 °C at 13 mmHg | |
| Flash Point | -19 °C (-2.2 °F) - closed cup | |
| Refractive Index (n20/D) | 1.4528 |
The Synthetic Rationale: Acetal as a Protecting Group
A fundamental concept in multi-step organic synthesis is the use of protecting groups. These are chemical moieties that temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. The dimethyl acetal group in this compound serves precisely this purpose for the aldehyde functionality.
Aldehydes are highly reactive towards nucleophiles, bases, and both oxidizing and reducing agents. By converting the aldehyde to an acetal, its electrophilic character is neutralized.[5] The acetal is stable under basic, nucleophilic, and reductive conditions, allowing for a wide range of chemical modifications to be performed on other parts of a molecule containing this substructure.[6] The original aldehyde can then be regenerated, or "deprotected," under mild acidic conditions via hydrolysis.[5][6] This strategic masking and unmasking is a cornerstone of complex molecule construction.
Caption: Acetal protection workflow for aldehydes.
Laboratory Synthesis Protocol
While commercially available, this compound can be prepared in the laboratory via a nucleophilic substitution reaction. The following protocol is a representative method based on established chemical principles.
Reaction Scheme: Sodium thiomethoxide, generated in situ from methyl mercaptan and a base, displaces the chloride from chloroacetaldehyde dimethyl acetal.
Precursors:
-
Chloroacetaldehyde dimethyl acetal (CAS 97-97-2)
-
Methyl mercaptan (CAS 74-93-1) or Sodium thiomethoxide (CAS 5188-07-8)
-
Sodium hydroxide or Sodium methoxide (Base)
-
Methanol (Solvent)
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).
-
Base Preparation (if starting from Methyl Mercaptan): In the flask, dissolve sodium hydroxide pellets in anhydrous methanol under stirring. Cool the solution in an ice bath. Caution: This is an exothermic process.
-
Thiomethoxide Formation: Slowly bubble methyl mercaptan gas through the cooled methanolic base solution or add liquid methyl mercaptan via the dropping funnel. Alternatively, carefully add commercial sodium thiomethoxide to the methanol.
-
Nucleophilic Substitution: Once the thiomethoxide solution is prepared and homogeneous, add chloroacetaldehyde dimethyl acetal dropwise from the dropping funnel at a rate that maintains the internal temperature below 30 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous phase three times with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield the final product as a clear, colorless liquid.
-
Applications and Synthetic Potential
Fragrance and Flavor Industry
The primary documented application of this compound is as a precursor in the flavor and fragrance industry.[2] The thioether and masked aldehyde functionalities are key components for creating complex aroma profiles, particularly savory, meaty, or roasted notes that are highly sought after in food science.[2]
Potential in Medicinal Chemistry
While specific examples in marketed drugs are not prominent, the structural motif of a masked aldehyde is of high value to medicinal chemists. Analogous compounds, such as Aminoacetaldehyde Dimethyl Acetal, are critical intermediates in the synthesis of pharmaceuticals like the anti-parasitic drug praziquantel and the heart medication ivabradine.[4][7] This underscores the potential utility of this compound as a versatile two-carbon building block. The thioether provides an additional site for synthetic manipulation, such as oxidation to the corresponding sulfoxide or sulfone, which can be used to modulate a drug candidate's polarity, solubility, and metabolic stability.
Comprehensive Safety & Handling Protocol
This compound is a hazardous chemical that requires strict safety protocols. It is classified as a highly flammable liquid and causes skin, eye, and respiratory irritation.
GHS Hazard Identification:
-
Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)
-
Signal Word: Danger
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
The following workflow provides a self-validating system for the safe handling of this material.
Caption: A systematic workflow for safe laboratory handling.
First Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, seek medical attention.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons (O-CH₃), the methylthio protons (S-CH₃), the methylene protons (-CH₂-), and the methine proton (-CH-).
-
¹³C NMR: The carbon spectrum will show distinct peaks for each of the five unique carbon atoms in the molecule.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will lack a strong carbonyl (C=O) stretch around 1700 cm⁻¹, confirming the presence of the acetal. It will show strong C-O stretching bands characteristic of the acetal group.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight (136.21 g/mol ) via the mass spectrum.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reactivity of Thioacetals in Organic Synthesis. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Ethane, 1,2-dimethoxy-: Human health tier II assessment. Australian Department of Health. [Link]
-
Wikipedia. Thioacetal. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
MySkinRecipes. This compound. [Link]
-
Baoran Chemical. What is amino acetaldehyde dimethyl acetal used for? [Link]
-
JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
SpectraBase. This compound. [Link]
-
ChemSrc. 1,1-Dimethoxy-2-(methylthio)ethane. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. baoranchemical.com [baoranchemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal: Synthesis, Reactivity, and Applications
(Methylthio)acetaldehyde dimethyl acetal , also known as 1,1-dimethoxy-2-(methylthio)ethane, is a versatile sulfur-containing organic compound that serves as a valuable intermediate in various chemical syntheses. Its unique structure, featuring both a protected aldehyde in the form of a dimethyl acetal and a nucleophilic methylthio group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 40015-15-4) is a colorless liquid with a molecular formula of C₅H₁₂O₂S and a molecular weight of 136.21 g/mol .[1][2][3] The presence of the acetal functional group masks the reactive aldehyde, rendering it stable to nucleophiles and bases, while the methylthio group introduces a site for various sulfur-centered reactions. This dual functionality makes it a strategic building block in multistep organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₂S | [1] |
| Molecular Weight | 136.21 g/mol | [1] |
| CAS Number | 40015-15-4 | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 59-60 °C at 13 mmHg | [5] |
| Density | 1.022 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.4528 | [5] |
| Flash Point | -19 °C (-2.2 °F) - closed cup | [6] |
| Solubility | Soluble in alcohol; insoluble in water | [4] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis.[7][8][9][10][11] This approach involves the reaction of a suitable starting material containing a leaving group at the C2 position with a source of the methylthiolate anion.
A plausible and commonly employed synthetic route starts from chloroacetaldehyde dimethyl acetal and a methyl mercaptan source, such as sodium thiomethoxide.[5]
Experimental Protocol: Synthesis via Williamson Ether-Type Reaction
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Chloroacetaldehyde dimethyl acetal
-
Sodium thiomethoxide (or methyl mercaptan and a base like sodium hydride)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve chloroacetaldehyde dimethyl acetal in the chosen anhydrous solvent.
-
Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide portion-wise at room temperature. If using methyl mercaptan, first prepare the sodium salt in situ by reacting it with a strong base like sodium hydride in the same solvent. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
dot graph "Synthesis_of_Methylthioacetaldehyde_dimethyl_acetal" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} digraph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
| Protons | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Integration |
| -SCH₃ | 2.1 | Singlet | 3H |
| -SCH₂- | 2.7 | Doublet | 2H |
| -CH(OCH₃)₂ | 4.5 | Triplet | 1H |
| -OCH₃ | 3.3 | Singlet | 6H |
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) (approx.) |
| -SCH₃ | 15 |
| -SCH₂- | 38 |
| -CH(OCH₃)₂ | 103 |
| -OCH₃ | 54 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns can be predicted based on the functional groups present. Common fragments would arise from the loss of a methoxy group (-OCH₃, M-31), the cleavage of the C-S bond, or rearrangements.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-O and C-S bonds.
| Bond | Wavenumber (cm⁻¹) (approx.) |
| C-H (alkane) | 2850-3000 |
| C-O (acetal) | 1050-1150 |
| C-S | 600-800 |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its two primary functional groups: the acetal and the methylthio ether.
Acetal Group Chemistry
The dimethyl acetal serves as a protecting group for the acetaldehyde functionality. It is stable under basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This allows for reactions to be carried out at other parts of the molecule without affecting the aldehyde.
dot graph "Acetal_Deprotection" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];
} Caption: Acid-catalyzed deprotection of the acetal group.
Methylthio Group Chemistry
The sulfur atom in the methylthio group is nucleophilic and can react with various electrophiles. Furthermore, the adjacent methylene group can be deprotonated under strong basic conditions, such as with organolithium reagents, to form a stabilized carbanion. This nucleophilic center can then react with a wide range of electrophiles, allowing for carbon-carbon bond formation.[12][13][14]
dot graph "Sulfur_Reactivity" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
} Caption: Reactivity of the α-carbon to the sulfur atom.
Pummerer Rearrangement
While this compound itself does not undergo a Pummerer rearrangement, its corresponding sulfoxide does. Oxidation of the sulfide to a sulfoxide, followed by treatment with an activating agent like acetic anhydride, can lead to the formation of an α-acyloxy thioether. This reaction is a powerful tool for the α-functionalization of sulfides.[15][16][17][18][19]
Applications
This compound is a valuable building block in several areas of chemical synthesis.
Flavor and Fragrance Industry
This compound is used as an intermediate in the synthesis of sulfur-containing aroma compounds.[20] The controlled release of the aldehyde functionality can lead to the formation of molecules with meaty, savory, or roasted notes, which are important in the food and fragrance industries. For example, it can be a precursor to methional, a key flavor component in many foods.[6]
Agrochemical Synthesis
The versatile reactivity of this compound makes it a potential intermediate in the synthesis of agrochemicals.[20] The introduction of the sulfur-containing fragment can be a key step in the construction of certain pesticides and herbicides. For instance, related compounds like 2-(methylthio)acetamide are used in the synthesis of carbamate insecticides.[21][22]
Drug Development and Medicinal Chemistry
While direct applications in the synthesis of currently marketed drugs are not widely documented, the structural motif of (methylthio)acetaldehyde is present in various bioactive molecules. The ability to introduce this fragment in a protected form makes this compound a potentially useful building block in the synthesis of complex pharmaceutical intermediates. The broader class of sulfur-containing compounds is of significant interest in medicinal chemistry due to the unique properties that sulfur imparts to molecules, including influencing their metabolic stability and binding interactions with biological targets.[23]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a valuable and versatile synthetic intermediate with a unique combination of a protected aldehyde and a reactive sulfur moiety. Its utility in the synthesis of flavor and fragrance compounds is well-established, and its potential in agrochemical and pharmaceutical development continues to be an area of interest. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for chemists seeking to exploit its full potential in organic synthesis.
References
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/p/methylthioacetaldehyde-dimethyl-acetal]
- Pummerer rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pummerer_rearrangement]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/638113]
- Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. ResearchGate. [URL: https://www.researchgate.net/publication/320387532_Repurposing_the_Pummerer_Rearrangement_Determination_of_Methionine_Sulfoxides_in_Peptides]
- Williamson ether synthesis. Grokipedia. [URL: https://grokipedia.org/williamson-ether-synthesis/]
- Williamson Ether Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.118]
- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- This compound 97 40015-15-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/269700]
- Williamson Ether Synthesis. J&K Scientific LLC. [URL: https://jk-scientific.com/en/williamson-ether-synthesis-10-10020]
- Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5733801/]
- N‐Methylthiomethylation of (8‐Aza)6‐Chloropurine with DMSO through the Pummerer Rearrangement. ResearchGate. [URL: https://www.researchgate.net/publication/328405096_N-Methylthiomethylation_of_8-Aza6-Chloropurine_with_DMSO_through_the_Pummerer_Rearrangement]
- 1,1-Dimethoxy-2-(methylthio)ethane. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3105469.htm]
- Modifying or enhancing a flavor of food and beverage products. Justia Patents. [URL: https://patents.justia.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/bitstream/123456789/72017/1/Unit-13.pdf]
- This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. YouTube. [URL: https://www.youtube.
- Organolithium Reagents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sub-category/products/chemistry-biochemicals/chemical-synthesis/organolithium-reagents]
- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/methylthio-acetaldehyde-dimethyl-acetal-40015-15-4]
- (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL. CHEM-IS-TRY Inc. [URL: https://www.chem-is-try.com/product/m025/]
- Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5436-21-5_1HNMR.htm]
- 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1023]
- methyl thioacetaldehyde dimethyl acetal, 40015-15-4. The Good Scents Company. [URL: https://www.thegoodscentscompany.
- One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00121a]
- Reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents. ResearchGate. [URL: https://www.researchgate.net/publication/257014609_Reactions_of_organolithium-diazine_adducts_and_dihydrodiazines_with_electrophilic_reagents]
- A new approach to synthesis of the dimethyl dithioacetals of the arenecarbaldehydes. Research Trends. [URL: http://www.researchtrends.net/tia/abstract.asp?in=0&vn=14&tid=47&aid=4204&pub=2014&type=3]
- Organolithium Reactions (IOC 16). YouTube. [URL: https://www.youtube.
- Application Notes and Protocols: The Role of 2-(Methylthio)acetamide in Agrochemical Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/2-methylthio-acetamide-agrochemical-synthesis]
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [URL: https://www.youtube.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27911386/]
- Acetaldehyde as a Food Flavoring Substance: Aspects of Risk Assessment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26422891/]
- Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. ResearchGate. [URL: https://www.researchgate.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00263]
- Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14643503/]
- Organolithium reagents – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/organolithium-reagents-tfrt0000301]
- 1,1-Dimethoxy-2-(methylthio)ethane CAS NO.40015-15-4. KAISA GROUP INC. [URL: https://www.chemsell.com/cas/40015-15-4.html]
- Mass Spectrometry Fragmentation Part 1. YouTube. [URL: https://www.youtube.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicdivision.org/oc/data/nmr-spectroscopy-13c-nmr-chemical-shifts/]
- JPH08277251A - Method for producing dimethylformamide dimethyl acetal. Google Patents. [URL: https://patents.google.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [URL: https://www.mdpi.com/2227-9717/11/9/2693]
- Efficient synthesis of chloromethylthiocyanate for use in fungicide production. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]
- 4. methyl thioacetaldehyde dimethyl acetal, 40015-15-4 [thegoodscentscompany.com]
- 5. 1,1-Dimethoxy-2-(methylthio)ethane | 40015-15-4 [chemicalbook.com]
- 6. Methional - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. This compound [myskinrecipes.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal: Properties, Reactivity, and Applications
Introduction
(Methylthio)acetaldehyde dimethyl acetal, also known by its IUPAC name 1,1-dimethoxy-2-(methylthio)ethane, is a sulfur-containing organic compound with significant utility as a synthetic intermediate.[1] Its molecular architecture, featuring a protected aldehyde in the form of a dimethyl acetal and a thioether moiety, offers a unique combination of stability and latent reactivity. This guide provides a comprehensive technical overview of its physical and chemical characteristics, discusses its reactivity profile, outlines its applications in various fields, and presents standardized protocols for its analysis and handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.
Core Molecular and Physical Characteristics
The compound's structure is fundamental to its behavior. The acetal group serves as a stable protecting group for the otherwise reactive aldehyde, while the methylthio group introduces a nucleophilic sulfur atom, influencing the molecule's overall properties and potential for further functionalization.
graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms
C1 [label="C", pos="0,0!"];
H1a [label="H", pos="-0.5,-0.866!"];
H1b [label="H", pos="0.5,-0.866!"];
C2 [label="C", pos="0,1!"];
H2 [label="H", pos="-0.866,1.5!"];
O1 [label="O", pos="0.866,1.5!"];
C3 [label="C", pos="1.732,1!"];
H3a [label="H", pos="2.232,1.866!"];
H3b [label="H", pos="1.232,0.134!"];
H3c [label="H", pos="2.598,0.5!"];
O2 [label="O", pos="-0.866,2.5!"];
C4 [label="C", pos="-1.732,2!"];
H4a [label="H", pos="-2.232,2.866!"];
H4b [label="H", pos="-1.232,1.134!"];
H4c [label="H", pos="-2.598,1.5!"];
S [label="S", pos="0,2!"];
// Define edges for bonds
C1 -- H1a;
C1 -- H1b;
C1 -- C2;
C2 -- H2;
C2 -- O1;
C2 -- O2;
O1 -- C3;
C3 -- H3a;
C3 -- H3b;
C3 -- H3c;
O2 -- C4;
C4 -- H4a;
C4 -- H4b;
C4 -- H4c;
C1 -- S;
S -- C_S [label="C", pos="0,3!"];
C_S -- H_Sa [label="H", pos="-0.5,3.866!"];
C_S -- H_Sb [label="H", pos="0.5,3.866!"];
C_S -- H_Sc [label="H", pos="0,4!"];
}
Caption: Acid-catalyzed hydrolysis (deprotection) of the acetal.
The Thioether Group: A Site for Oxidation
The sulfur atom in the methylthio group is a nucleophilic center and is susceptible to oxidation. Treatment with common oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone. The choice of oxidant and reaction conditions determines the final oxidation state. This functionality provides a handle for further synthetic modifications, such as in the synthesis of sulfoxide-containing compounds which are prevalent in medicinal chemistry.
Overall Stability and Storage
Given its chemical nature, this compound should be stored under conditions that prevent acid-catalyzed hydrolysis and oxidation. Recommended storage is at room temperature in a tightly sealed, dry container.[2] Its low flash point also necessitates storage away from ignition sources.[3]
Applications in Synthesis
The unique bifunctional nature of this molecule makes it a valuable building block in several areas.
Flavor and Fragrance Industry
This compound is a key precursor in the synthesis of sulfur-containing aroma compounds.[2] Many potent flavor molecules responsible for meaty, savory, or roasted notes contain sulfur. The masked aldehyde allows chemists to perform other synthetic steps before liberating the reactive aldehyde functionality at a later, strategic point in the synthesis.[2]
Drug Discovery and Development
While not a drug itself, this compound is a versatile building block for creating more complex molecules. Its utility is analogous to that of similar intermediates like aminoacetaldehyde dimethyl acetal, which is a key component in the synthesis of drugs such as the anti-anginal agent ivabradine and the anti-parasitic praziquantel.[4][5]
The thioether and protected aldehyde moieties make it an attractive starting material for:
-
Synthesis of Heterocycles: The aldehyde, once deprotected, can participate in condensation reactions to form various sulfur-containing heterocyclic scaffolds.
-
Thio-analogs of Bioactive Molecules: Researchers can use this compound to introduce a thioether group into a target molecule, potentially altering its metabolic stability, binding affinity, or pharmacokinetic profile. The strategic replacement of disulfide bonds with thioacetal linkages is an emerging strategy to enhance the stability of peptide therapeutics.[6]
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. Standard protocols for common analytical techniques are provided below.
Caption: Standard analytical workflow for compound characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Methodology:
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
A singlet around 2.1-2.2 ppm corresponding to the three protons of the methylthio group (CH₃-S).
-
A doublet around 2.6-2.7 ppm for the two protons of the methylene group adjacent to the sulfur (-S-CH₂-).
-
A singlet around 3.3-3.4 ppm for the six protons of the two equivalent methoxy groups (-OCH₃).
-
A triplet around 4.5-4.6 ppm for the single proton of the acetal methine group (-CH(O)₂).
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Four distinct signals corresponding to the four unique carbon environments in the molecule.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of the compound and confirm its molecular weight and fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µL/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the prepared solution with a split ratio (e.g., 50:1).
-
Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS Detection (Electron Ionization - EI):
-
Acquire mass spectra over a range of 40-300 m/z.
-
Expected Results: The chromatogram should show a single major peak. The mass spectrum for this peak should display a molecular ion (M⁺) at m/z = 136. The fragmentation pattern will likely show a prominent peak corresponding to the loss of a methoxy group (-OCH₃) at m/z = 105.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to minimize risk.[3]
-
GHS Classification: The compound is classified as a flammable liquid (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] The signal word is "Danger".
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a risk of aerosol generation, a suitable respirator may be required.
-
Handling and Storage: Keep the container tightly closed in a dry, well-ventilated place. Store away from heat, sparks, open flames, and other ignition sources.[3] It is classified under Storage Class 3 for flammable liquids.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its defining features—a stable, acid-labile protected aldehyde and an oxidizable thioether—provide chemists with a powerful tool for controlled, multi-step syntheses. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in the development of new flavors, fragrances, and advanced chemical entities.
References
-
This compound - ChemBK. (2024). ChemBK. Retrieved from [Link]
-
This compound | C5H12O2S | CID 638113 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
methyl thioacetaldehyde dimethyl acetal, 40015-15-4 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
-
Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - Frontiers. (2024). Frontiers. Retrieved from [Link]
-
What is amino acetaldehyde dimethyl acetal used for? - Baoran Chemical. (n.d.). Baoran Chemical. Retrieved from [Link]
- Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents. (2014). Google Patents.
-
This compound, 97%, Thermo Scientific Chemicals 25 g | Buy Online. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. baoranchemical.com [baoranchemical.com]
- 5. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 6. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 7. This compound, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
(Methylthio)acetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide on its Discovery and Synthesis
Introduction: The Versatility of a Sulfur-Containing Acetal
(Methylthio)acetaldehyde dimethyl acetal, systematically named 1,1-dimethoxy-2-(methylthio)ethane, is a vital intermediate in the landscape of organic synthesis.[1] With the chemical formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol , this compound plays a significant role, particularly in the flavor and fragrance industry.[1] It is a key building block for creating complex sulfur-containing aroma compounds that impart meaty and savory notes to food products.[1] Beyond its olfactory contributions, its masked aldehyde functionality makes it a valuable tool in multi-step syntheses within the realms of specialty chemicals and agrochemicals. This guide provides an in-depth exploration of the discovery, synthesis, and characterization of this multifaceted molecule, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: The Evolution of Acetal Chemistry
While a definitive seminal publication marking the initial discovery of this compound is not readily apparent in historical chemical literature, its conceptualization and synthesis are deeply rooted in the foundational principles of acetal and thioether chemistry developed over the 20th century. The synthesis of simple acetals, such as those from acetaldehyde and ethanol, has been well-established for over a century, with early procedures documented in resources like Organic Syntheses.[2] The development of methods for introducing sulfur-containing moieties into organic molecules, particularly through nucleophilic substitution reactions, paved the way for the creation of compounds like this compound. The synthesis relies on the availability of key precursors, most notably chloroacetaldehyde dimethyl acetal, the preparation of which has been optimized over the years. The logical and predictable nature of the nucleophilic substitution reaction required for its synthesis suggests its likely initial preparation occurred as a straightforward application of established chemical principles rather than a serendipitous discovery.
Synthesis of this compound: A Mechanistic Approach
The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of chloroacetaldehyde dimethyl acetal with a methylthiolate salt. This reaction proceeds via a classic S(_N)2 mechanism.
Reaction Mechanism
The reaction is initiated by the generation of the potent nucleophile, the methylthiolate anion (CH₃S⁻), typically by deprotonating methyl mercaptan with a strong base like sodium hydride or by using a pre-formed salt such as sodium thiomethoxide. This anion then attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetaldehyde dimethyl acetal. The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of configuration (though not relevant for this achiral molecule). The simultaneous formation of the new carbon-sulfur bond and the breaking of the carbon-chlorine bond occur in a single, concerted step. The chloride ion is expelled as the leaving group, resulting in the formation of this compound and the corresponding salt (e.g., sodium chloride).
Caption: S(_N)2 mechanism for the synthesis of this compound.
Comparative Synthesis Methodologies
| Method | Reagents | Solvent | Temperature | Yield | Advantages | Disadvantages |
| Sodium Thiomethoxide | Chloroacetaldehyde dimethyl acetal, Sodium thiomethoxide | Polar aprotic (e.g., DMF, DMSO) | Room Temp. to moderate heating | Good to Excellent | Commercially available nucleophile, straightforward procedure. | Sodium thiomethoxide is moisture-sensitive and pyrophoric. |
| In-situ Generation | Chloroacetaldehyde dimethyl acetal, Methyl mercaptan, Strong base (e.g., NaH) | Anhydrous polar aprotic (e.g., THF, DMF) | 0 °C to Room Temp. | Good to Excellent | Avoids handling pure sodium thiomethoxide. | Requires handling of flammable and toxic methyl mercaptan gas and pyrophoric NaH. |
Detailed Experimental Protocol
The following protocol details a representative synthesis of this compound using sodium thiomethoxide.
Materials:
-
Chloroacetaldehyde dimethyl acetal (1.0 eq)
-
Sodium thiomethoxide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium thiomethoxide.
-
Solvent Addition: Anhydrous DMF is added to the flask via a syringe under a positive pressure of nitrogen. The suspension is stirred to ensure good mixing.
-
Substrate Addition: Chloroacetaldehyde dimethyl acetal is dissolved in a minimal amount of anhydrous DMF and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of sodium thiomethoxide over 30 minutes. An exotherm may be observed.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: The reaction mixture is poured into a separatory funnel containing water and extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Analytical Data
The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and physical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂S | |
| Molecular Weight | 136.21 g/mol | |
| CAS Number | 40015-15-4 | |
| Boiling Point | 59-60 °C at 13 mmHg | |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4528 | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.53 (t, 1H), 3.39 (s, 6H), 2.74 (d, 2H), 2.15 (s, 3H) | Inferred from typical chemical shifts |
| ¹³C NMR (CDCl₃) | δ (ppm): 103.5, 54.0, 38.5, 15.5 | Inferred from typical chemical shifts |
| IR (neat) | ν (cm⁻¹): 2930, 2830, 1440, 1190, 1120, 1060 | [3] |
Applications in Research and Drug Development
The utility of this compound extends beyond the flavor industry into the realm of pharmaceutical and agrochemical research. The acetal group serves as a protecting group for the aldehyde functionality, allowing for selective transformations at other parts of a molecule. The aldehyde can be deprotected under acidic conditions when needed. The methylthio group can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can be useful intermediates in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented, its structural motif is present in various biologically active compounds, making it a valuable starting material for medicinal chemistry campaigns.
Conclusion
This compound is a compound of significant synthetic utility, with its importance underscored by its application in both industrial and research settings. Its synthesis, primarily achieved through a robust S(_N)2 reaction, is a testament to the power of fundamental organic chemistry principles. This guide has provided a comprehensive overview of its discovery, synthesis, and characterization, offering valuable insights for professionals in the chemical sciences. The continued exploration of the reactivity and applications of this and related sulfur-containing acetals will undoubtedly lead to further innovations in organic synthesis and materials science.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. This compound. Wiley-VCH. Retrieved from [Link]
-
Organic Syntheses. Acetal. John Wiley & Sons. Retrieved from [Link]
-
Organic Syntheses. nitroacetaldehyde diethyl acetal. John Wiley & Sons. Retrieved from [Link]
-
PubMed. Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. National Library of Medicine. Retrieved from [Link]
-
PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. Acetaldehyde, bromo-, diethyl acetal. John Wiley & Sons. Retrieved from [Link]
-
Wiley Online Library. Formaldehyde Dimethyl Thioacetal Monoxide. John Wiley & Sons. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
ChemRxiv. Copper-Mediated Nucleophilic Desulfurization of Thiols. Cambridge Open Engage. Retrieved from [Link]
- Google Patents. Process for the production of acetaldehyde dimethyl acetal.
- Google Patents. Process for preparing acetaldehyde diethyl acetal.
-
PubMed. Theoretical study of nucleophilic substitution at two-coordinate sulfur. National Library of Medicine. Retrieved from [Link]
-
RSC Publishing. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Royal Society of Chemistry. Retrieved from [Link]
Sources
A-Technical-Guide-to-(Methylthio)acetaldehyde-dimethyl-acetal-for-Advanced-Research-and-Development
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of (Methylthio)acetaldehyde dimethyl acetal, a versatile chemical intermediate. The guide addresses a critical nomenclature ambiguity, outlines detailed chemical and physical properties, and surveys the current commercial landscape. It further delves into its primary applications in organic synthesis and flavor chemistry, offers a detailed protocol for quality verification, and establishes guidelines for safe handling and storage. This guide is intended to serve as a critical resource for professionals in research, development, and manufacturing who require a thorough understanding of this compound for successful sourcing and application.
Introduction and Nomenclature Clarification
This compound is a sulfur-containing organic compound that serves as a valuable precursor and building block in various chemical syntheses. However, a significant point of confusion arises from its nomenclature. While the name provided in the topic, "this compound," is chemically descriptive, it is crucial for researchers to be aware that this compound is almost universally listed in commercial catalogs and scientific literature under a different, more common name and CAS number.
-
User-Provided Name: this compound
-
Common Commercial and Scientific Name: 3-(Methylthio)propionaldehyde [1][2][3][4][5][6][7][8][9][10]
It appears there has been a conflation with a related but distinct compound, This compound (CAS 40015-15-4) [12][13][14][15]. This guide will primarily focus on the widely used 3-(Methylthio)propionaldehyde (CAS 3268-49-3) , as it aligns with the broader applications in flavor and synthesis, while also providing data for the acetal for clarity. The structural differences are key: the former is an aldehyde, while the latter is its protected acetal form. This distinction is vital; aldehydes are reactive electrophiles, whereas acetals are stable under neutral or basic conditions, acting as protecting groups for the aldehyde functionality.
The primary focus on 3-(Methylthio)propionaldehyde is due to its extensive use as a potent flavoring agent and a versatile intermediate in organic synthesis[7][9][10]. Its characteristic savory, potato-like aroma makes it indispensable in the formulation of a wide array of food flavors[1][4].
Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design, process scale-up, and safety assessments.
Table 1: Physicochemical Properties
| Property | 3-(Methylthio)propionaldehyde (Methional) | This compound | Source(s) |
| CAS Number | 3268-49-3 | 40015-15-4 | [5][12][13][14] |
| Molecular Formula | C4H8OS | C5H12O2S | [5][12] |
| Molecular Weight | 104.17 g/mol | 136.21 g/mol | [6][12] |
| Appearance | Clear colorless to pale yellow liquid | Colorless liquid | [5][13] |
| Odor | Powerful, cooked potato, onion, meat-like | Not specified | [1][4] |
| Boiling Point | 165-166 °C (lit.) | Not available | [10] |
| Density | 1.043 g/mL at 25 °C (lit.) | 1.022 g/mL | [14] |
| Refractive Index | n20/D 1.483 (lit.) | n20/D 1.45 | [13] |
| Solubility | Soluble in alcohol, propylene glycol, and oil; insoluble in water. | Not specified | [6][10] |
| Vapor Pressure | 100 Pa at 20 °C | Not available | [11] |
Commercial Availability and Procurement
3-(Methylthio)propionaldehyde is readily available from major chemical suppliers catering to research and industrial needs. The acetal form is also commercially available, though less common.
Major Suppliers
The compound can be sourced globally from a variety of manufacturers and distributors. Notable suppliers include:
-
Sigma-Aldrich (Merck)
-
Santa Cruz Biotechnology [12]
Typical Grades and Purity Levels
For laboratory and research purposes, 3-(Methylthio)propionaldehyde is typically offered in purities ranging from 96% to 99% as determined by Gas Chromatography (GC)[5][17]. Higher purity grades are essential for applications in pharmaceutical synthesis where impurity profiles must be tightly controlled. For flavor and fragrance applications, specific organoleptic qualities may be prioritized over absolute chemical purity.
Table 2: Representative Commercial Offerings
| Supplier | Product Name | CAS | Purity | Quantity |
| Thermo Scientific | 3-(Methylthio)propionaldehyde | 3268-49-3 | 97% | 10 g, 50 g, 250 g[5] |
| Sigma-Aldrich | 3-(Methylthio)propionaldehyde | 3268-49-3 | 96% | 5 mL |
| Lab Pro Inc. | This compound | 40015-15-4 | Min. 98.0% (GC) | 25 g[13] |
Procurement Insight: When sourcing for drug development, it is imperative to request a Certificate of Analysis (CoA) from the supplier. This document provides lot-specific data on purity, identity confirmation (e.g., via FTIR or NMR), and levels of known impurities. For GMP (Good Manufacturing Practice) applications, sourcing from a supplier with robust quality management systems is non-negotiable.
Applications in Research and Development
The utility of 3-(Methylthio)propionaldehyde spans several scientific domains, primarily driven by the reactivity of its aldehyde group and the influence of the methylthio moiety.
Flavor and Fragrance Chemistry
This is the most significant commercial application. 3-(Methylthio)propionaldehyde is a key aroma compound found naturally in many foods and is used to impart savory notes.[1] Its powerful and pervasive aroma of cooked potatoes makes it a cornerstone in creating flavors for:
-
Savory Products: Soups, broths, meats (chicken, beef, pork), and snack foods.[1][4]
-
Vegetable Flavors: Especially potato and tomato.[1]
-
Dairy Products: Certain types of cheese flavors.[1]
Its use is typically at very low concentrations, often in the parts-per-million (ppm) range.[4][10]
Organic Synthesis Intermediate
For drug development professionals, the value of 3-(Methylthio)propionaldehyde lies in its role as a versatile building block.[9] The aldehyde functionality is a gateway to numerous chemical transformations. It has been used as a reactant in:
-
Oxidative coupling and chemoselective oxidation reactions.[7]
-
Intermolecular alkyne hydroacylation.[7]
-
Oxidation of the internal sulfide to a sulfoxide.[7]
The corresponding acetal, this compound, serves as a protected form of the aldehyde. This protection strategy is fundamental in multi-step syntheses where the aldehyde group must be shielded from reaction conditions (e.g., organometallic reagents, reducing agents) that would otherwise transform it. The acetal can be deprotected under mild acidic conditions to regenerate the aldehyde at the desired synthetic stage.
Diagram 1: Role in Synthetic Chemistry
Caption: Acetal as a protecting group for the reactive aldehyde.
Quality Control and Analytical Verification
Ensuring the identity and purity of starting materials is a cornerstone of scientific integrity and successful drug development. The following protocol outlines a standard method for verifying a commercial sample of 3-(Methylthio)propionaldehyde.
Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and determine the purity of a supplied sample of 3-(Methylthio)propionaldehyde.
Rationale: GC is an ideal technique for separating volatile compounds like methional from potential impurities (e.g., residual starting materials, solvent, or degradation products). The Mass Spectrometer (MS) provides mass-to-charge ratio data, which allows for definitive identification by comparing the resulting fragmentation pattern to a known reference library.
Materials:
-
Sample of 3-(Methylthio)propionaldehyde
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Volumetric flasks and micropipettes
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent. This creates a 1 mg/mL solution.
-
Perform a further 1:100 dilution to achieve a final concentration of 10 µg/mL. The high volatility and potent odor necessitate working in a well-ventilated fume hood.
-
-
GC-MS Instrument Parameters (Example):
-
Injector: Split mode (e.g., 50:1), 250 °C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Source Temperature: 230 °C
-
Scan Range: 35-350 amu
-
-
-
Data Analysis:
-
Identity Confirmation: Compare the mass spectrum of the major peak in the chromatogram with a reference spectrum (e.g., NIST library). The fragmentation pattern should match that of 3-(Methylthio)propionaldehyde (CAS 3268-49-3).
-
Purity Calculation: Integrate the area of all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
-
This provides an uncorrected estimate of purity. For higher accuracy, response factors for known impurities should be determined.
-
Diagram 2: QC Workflow for Incoming Reagents
Caption: Standard workflow for qualifying a new chemical batch.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the chemical's integrity.
-
Handling:
-
Always work in a well-ventilated chemical fume hood to avoid inhalation of the potent vapors.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[18]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[19]
-
-
Storage:
-
Disposal:
Conclusion
This compound and, more commonly, its aldehyde form, 3-(Methylthio)propionaldehyde (Methional), are commercially available and highly valuable compounds for scientific research. For professionals in drug development and organic synthesis, a clear understanding of the prevailing nomenclature (Methional, CAS 3268-49-3) is the first critical step to successful procurement. Its utility as both a potent flavorant and a reactive synthetic intermediate is well-established. Adherence to rigorous quality control protocols and strict safety and handling procedures is essential for leveraging this compound's full potential in advanced research and development applications.
References
- Safety D
- This compound | CAS 40015-15-4.Santa Cruz Biotechnology.
- This compound, 25G - M2236-25G.Lab Pro Inc.
- This compound, 97%, Thermo Scientific Chemicals.RHENIUM BIO SCIENCE.
- Aldehydes and Acetals - Part 1 ingredients.Perfumer & Flavorist.
- This compound, min 95% (GC), 25 grams.CP Lab Safety.
- This compound, 97%, Thermo Scientific Chemicals 25 g.Fisher Scientific.
- Safety D
- 3-(Methylthio)propionaldehyde.Perfumer & Flavorist.
- SAFETY D
- 3-(Methylthio)Propionaldehyde - China Manufacturers, Suppliers, Factory.COLORKEM.
- methional propionaldehyde, 3-(methylthio).The Good Scents Company.
- 3-(Methylthio)propionaldehyde manufacturers and suppliers in China.ODOWELL.
- 3-(Methylthio)propionaldehyde, 97% 10 g.Thermo Scientific Chemicals.
- 3-(Methylthio)propionaldehyde, 97%.Fisher Scientific.
- AF3539V - SAFETY D
- 3-(Methylthio)propionaldehyde 96% 3268-49-3.Sigma-Aldrich.
- 3-(Methylthio)propionaldehyde synthesis.ChemicalBook.
- US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
- 3-(Methylthio)propionaldehyde.
- propionaldehyde dimethylthio acetal, 57093-94-4.The Good Scents Company.
- 3-(methylthio)propionaldehyde CAS 3268-49-3.LookChem.
- 3-(Methylthio)propionaldehyde | 3268-49-3.ChemicalBook.
- 3-(Methylthio)propionaldehyde 96% 3268-49-3.Sigma-Aldrich.
- 3-(Methylthio)propionaldehyde 96% 3268-49-3.Sigma-Aldrich.
- Methional | C4H8OS | CID 18635.PubChem, NIH.
- 3-(METHYLTHIO)PROPIONALDEHYDE | FEMA.
- NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers.CDC.
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. colorkem.com [colorkem.com]
- 3. methional, 3268-49-3 [thegoodscentscompany.com]
- 4. 3-(Methylthio)propionaldehyde manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. 3-(Methylthio)propionaldehyde, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-(Methylthio)propionaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 7. 3-(甲硫基)丙醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Methylthio)propionaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 3-(methylthio)propionaldehyde CAS 3268-49-3 3-(メチルチオ)プロピオンアルデヒド -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 10. 3-(Methylthio)propionaldehyde | 3268-49-3 [chemicalbook.com]
- 11. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. labproinc.com [labproinc.com]
- 14. rheniumshop.co.il [rheniumshop.co.il]
- 15. calpaclab.com [calpaclab.com]
- 16. This compound, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. 3-(Methylthio)propionaldehyde, High-Purity Analytical Reference Material at an Affordable Price [nacchemical.com]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
- 19. msdspds.castrol.com [msdspds.castrol.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Structural Elucidation of (Methylthio)acetaldehyde Dimethyl Acetal: A Multi-technique Spectroscopic Approach
Abstract: The definitive structural confirmation of synthetic compounds is a cornerstone of chemical research and development, ensuring the integrity of subsequent studies and the safety of resulting products. This in-depth technical guide provides a comprehensive framework for the structural elucidation of (Methylthio)acetaldehyde dimethyl acetal, a key intermediate in the synthesis of various flavor and fragrance compounds.[1] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide presents a self-validating system for the unambiguous identification and characterization of this molecule. The causality behind experimental choices and the interpretation of spectral data are discussed in detail, providing researchers, scientists, and drug development professionals with a practical and robust analytical workflow.
Introduction: The Importance of Structural Verification
This compound, with the chemical formula C5H12O2S, is a versatile building block in organic synthesis.[2][3] Its masked aldehyde functionality allows for controlled reactivity in multi-step syntheses.[1] Accurate structural confirmation is paramount to guarantee the desired chemical transformations and to avoid the introduction of impurities into the final product. This guide outlines a multi-pronged analytical approach that leverages the strengths of several spectroscopic techniques to provide an unequivocal structural assignment.
Molecular Structure and Key Identifiers:
-
Linear Formula: CH3SCH2CH(OCH3)2[6]
Experimental Workflow: A Synergistic Approach
Caption: Synergistic workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.
¹H NMR Spectroscopy: Probing the Proton Environment
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Expected Spectral Data and Interpretation:
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -SCH₃ | ~2.1 | Singlet | 3H | The three equivalent protons of the methylthio group are deshielded by the adjacent sulfur atom, resulting in a singlet in the aliphatic region. |
| -SCH₂- | ~2.7 | Doublet | 2H | The two methylene protons are adjacent to the chiral acetal carbon, making them diastereotopic. They appear as a doublet due to coupling with the methine proton. |
| -OCH₃ | ~3.3 | Singlet | 6H | The six equivalent protons of the two methoxy groups are in a similar chemical environment and appear as a sharp singlet. |
| >CH- | ~4.5 | Triplet | 1H | The methine proton of the acetal group is coupled to the adjacent methylene protons, resulting in a triplet. |
Note: Predicted chemical shifts are based on standard functional group values and may vary slightly based on experimental conditions.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a standard proton-decoupled ¹³C spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
Expected Spectral Data and Interpretation:
| Signal Assignment | Chemical Shift (ppm) | Rationale |
| -SCH₃ | ~15 | The carbon of the methylthio group is in the aliphatic region, shielded by the sulfur atom. |
| -SCH₂- | ~38 | The methylene carbon is deshielded by the adjacent sulfur and acetal groups. |
| -OCH₃ | ~53 | The carbons of the two equivalent methoxy groups appear as a single signal, deshielded by the oxygen atoms. |
| >CH- | ~103 | The acetal carbon is significantly deshielded due to being bonded to two oxygen atoms. |
Note: Predicted chemical shifts are based on standard functional group values and may vary slightly based on experimental conditions.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Determining Molecular Weight and Fragmentation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide information about the molecular weight and fragmentation pattern of the analyte.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Expected Data and Interpretation:
-
Molecular Ion Peak (M⁺): A peak at m/z = 136, corresponding to the molecular weight of C5H12O2S, should be observed.[4]
-
Key Fragmentation Peaks:
-
m/z = 75: [CH(OCH₃)₂]⁺ - Loss of the methylthiomethyl radical (•CH₂SCH₃). This is often a prominent peak for acetals.
-
m/z = 61: [CH₂SCH₃]⁺ - Cleavage of the C-C bond between the methylene and methine carbons.
-
m/z = 47: [CH₃S]⁺ - Loss of the acetal moiety.
-
Caption: Proposed electron ionization fragmentation pathway for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal of the FTIR spectrometer.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and baseline correction.
Expected Spectral Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) | Characteristic stretching vibrations of sp³ hybridized C-H bonds. |
| 1470-1430 | C-H bend | CH₂/CH₃ | Bending (scissoring and asymmetric) vibrations of aliphatic groups. |
| 1150-1050 | C-O stretch | Acetal (C-O-C) | Strong, characteristic stretching vibrations of the acetal functional group. A prominent feature in the spectrum.[7] |
| 700-600 | C-S stretch | Thioether | Weaker absorption corresponding to the carbon-sulfur bond stretch. |
The absence of a strong absorption band in the region of 1740-1720 cm⁻¹ confirms the absence of a carbonyl (C=O) group, verifying the successful formation of the acetal from the corresponding aldehyde.[7][8]
Conclusion: A Self-Validating Structural Confirmation
The convergence of data from ¹H NMR, ¹³C NMR, GC-MS, and FTIR spectroscopy provides a robust and self-validating confirmation of the structure of this compound. The NMR data elucidates the precise connectivity of the proton and carbon skeletons. GC-MS confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. Finally, FTIR spectroscopy identifies the key functional groups present and confirms the absence of starting material. This multi-technique approach ensures the highest level of confidence in the structural integrity of this important synthetic intermediate.
References
-
PubChem. This compound | C5H12O2S | CID 638113. National Center for Biotechnology Information. [Link]
-
SpectraBase. This compound - Optional[ATR-IR] - Spectrum. Wiley-VCH. [Link]
-
Kowalski, K., et al. (2023). O,S-Acetals in a New Modification of oxo-Friedel–Crafts–Bradsher Cyclization—Synthesis of Fluorescent (Hetero)acenes and Mechanistic Considerations. Molecules, 28(6), 2535. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. FTIR spectra of polycyclic acetal. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]
- 4. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound 97 40015-15-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (Methylthio)acetaldehyde Dimethyl Acetal in Modern Organic Synthesis
Introduction: Unmasking the Potential of a Versatile C3 Building Block
(Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a bifunctional reagent of significant utility in contemporary organic synthesis.[1][2] At its core, it serves as a stable, masked equivalent of the reactive α-thioaldehyde, (methylthio)acetaldehyde. The dimethyl acetal functionality acts as a robust protecting group for the aldehyde, rendering the molecule stable to a wide array of non-acidic reagents, including bases, nucleophiles, and various oxidizing and reducing agents.[3] This stability allows for chemical transformations at other sites of a molecule before the aldehyde is strategically revealed.
Primarily, this reagent provides a C2-S-C1 synthon, making it an invaluable intermediate in the synthesis of complex organic molecules. Its applications are particularly notable in the fragrance and flavor industry, where it serves as a key precursor for sulfur-containing aroma compounds that impart meaty, savory, or roasted notes.[4] Furthermore, its versatile reactivity has led to its use in the preparation of specialty chemicals, agrochemicals, and as a potential building block in pharmaceutical development.[4]
This document provides an in-depth guide to the properties, applications, and detailed experimental protocols involving this compound, designed for researchers, chemists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40015-15-4 | [1][5] |
| Molecular Formula | C₅H₁₂O₂S | [4][5] |
| Molecular Weight | 136.21 g/mol | [1][5] |
| Appearance | Liquid | [2] |
| Boiling Point | 59-60 °C at 13 mmHg | [1][4] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4528 | [1] |
| MDL Number | MFCD00009848 | [1][4] |
Table 2: GHS Safety and Hazard Information
| Hazard Class | GHS Code | Description | Source |
| Flammable liquids | H225 | Highly flammable liquid and vapor | [2][6] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [1][6] |
| Serious eye damage/irritation | H319 | Causes serious eye irritation | [1][6] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [1][6] |
Handling & Storage:
-
Store in a cool, dry, well-ventilated area away from ignition sources.[4]
-
The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat. Work in a chemical fume hood to avoid inhalation of vapors.[1]
Core Synthetic Principle: The Dimethyl Acetal as a Latent Aldehyde
The primary function of the dimethyl acetal group is to protect the aldehyde from unwanted reactions. This strategy is fundamental in multi-step synthesis.
Mechanism of Protection and Deprotection
Acetal formation is an acid-catalyzed equilibrium reaction between a carbonyl compound and an alcohol. To favor the formation of the acetal (protection), water must be removed from the reaction mixture. Conversely, to hydrolyze the acetal and regenerate the aldehyde (deprotection), an excess of water is used in the presence of an acid catalyst.[3]
The stability of the acetal group in neutral or basic conditions allows chemists to perform a variety of transformations on other parts of the molecule, such as Grignard reactions, organolithium additions, or saponifications, without affecting the masked aldehyde.
Key Applications & Synthetic Protocols
The true power of this compound lies in its application as a versatile building block after the strategic unmasking of its aldehyde functionality.
Application 1: Generation of (Methylthio)acetaldehyde for Nucleophilic Additions
The most direct application is the hydrolysis of the acetal to generate (methylthio)acetaldehyde in situ for subsequent reactions. The resulting α-thioaldehyde is a valuable intermediate, ready to react with various nucleophiles.
Protocol 1: Acid-Catalyzed Deprotection of this compound
This protocol describes the standard method for hydrolyzing the acetal to the corresponding aldehyde using aqueous acid.
-
Objective: To generate (methylthio)acetaldehyde from its dimethyl acetal precursor.
-
Causality: The reaction is catalyzed by a Brønsted acid, which protonates one of the methoxy groups, turning it into a good leaving group (methanol). Subsequent attack by water and loss of the second methoxy group regenerates the aldehyde.[3] An excess of water drives the equilibrium towards the deprotected product.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of acetone and water (e.g., a 4:1 v/v ratio). Acetone is used as a co-solvent to ensure miscibility of the organic substrate in the aqueous medium.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-toluenesulfonic acid (PPTS can also be used for sensitive substrates).[7][8]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude (methylthio)acetaldehyde is often used immediately in the next step due to its potential for instability. If required, it can be purified by careful column chromatography on silica gel.
Chemoselective Deprotection: For substrates containing other acid-sensitive groups, milder deprotection conditions are necessary. A notable method involves using aqueous dimethyl sulfoxide (DMSO) at elevated temperatures, which can proceed under neutral conditions.[9] This avoids cleavage of other protecting groups like tert-butyl ethers or silyl ethers.[9]
Application 2: A Building Block in Flavor & Fragrance Synthesis
This compound is a precursor to compounds that provide characteristic "meaty" or "savory" aromas. The unmasked aldehyde can undergo reactions like aldol condensations or Wittig reactions to build more complex carbon skeletons while retaining the crucial methylthio moiety.
Protocol 2: Synthesis of a Thio-Substituted Alkene via Wittig Reaction
This protocol illustrates how the deprotected aldehyde can be immediately trapped by a phosphorus ylide to form an alkene, a common transformation in organic synthesis.
-
Objective: To synthesize a vinyl sulfide derivative from (methylthio)acetaldehyde.
-
Causality: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde generated in situ. This is followed by a sequence of steps culminating in the formation of an alkene and triphenylphosphine oxide as a byproduct.
Step-by-Step Methodology:
-
Ylide Preparation: In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The formation of the deep red or orange ylide indicates a successful reaction.
-
Aldehyde Generation: In a separate flask, generate (methylthio)acetaldehyde from its dimethyl acetal (1.0 eq) following Protocol 1 , but stop before the extraction step. For this one-pot procedure, a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) in acetone/water is preferable.[7] After neutralization, the crude aldehyde can be dissolved in a small amount of anhydrous THF.
-
Wittig Reaction: Cool the prepared ylide solution back to 0 °C. Add the solution of crude (methylthio)acetaldehyde dropwise via a syringe or dropping funnel.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis shows complete consumption of the aldehyde.
-
Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its value lies in the strategic masking of an aldehyde functionality, allowing for the clean and high-yielding synthesis of complex molecules, particularly those containing sulfur. The protocols outlined herein provide a foundation for its use, from simple deprotection to its incorporation into more elaborate synthetic sequences. By understanding the principles of acetal chemistry and the specific properties of this reagent, researchers can unlock its full potential in the fields of materials science, agrochemistry, and pharmaceutical development.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Fujii, S., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-902. Retrieved from [Link]
-
Scribd. (n.d.). Dimethyl Acetal Protecting Group Guide. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Baoran Chemical. (n.d.). What is amino acetaldehyde dimethyl acetal used for? Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing aminoacetaldehyde dimethyl acetal.
Sources
- 1. This compound 97 40015-15-4 [sigmaaldrich.com]
- 2. This compound | 40015-15-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. This compound [myskinrecipes.com]
- 5. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. synarchive.com [synarchive.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes & Protocols: (Methylthio)acetaldehyde Dimethyl Acetal as a Versatile Acyl Anion Synthon in Total Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Polarity Inversion
In the strategic design of complex molecular architectures, the ability to form carbon-carbon bonds is paramount. Traditional organic synthesis often relies on the inherent electrophilicity of the carbonyl carbon. However, the concept of Umpolung , or polarity inversion, provides a powerful alternative, transforming an electrophilic carbonyl equivalent into a potent carbon nucleophile.[1][2] (Methylthio)acetaldehyde dimethyl acetal, with its unique combination of a masked aldehyde (dimethyl acetal) and an α-thioether, is an exemplary precursor for achieving this transformation.[3]
The key to its utility lies in the ability of the sulfur atom to stabilize an adjacent carbanion. The protons on the carbon atom situated between the sulfur and the acetal group can be abstracted by a strong base, generating a nucleophilic species that serves as a masked acyl anion.[4][5] This allows for the formation of C-C bonds in a manner contrary to the typical reactivity of an aldehyde. This guide provides an in-depth exploration of this precursor's reactivity, complete with detailed protocols for its application in total synthesis.
Physicochemical Properties and Handling
This compound, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a liquid with properties that necessitate careful handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 40015-15-4 | [3][6] |
| Molecular Formula | C₅H₁₂O₂S | [3][6] |
| Molecular Weight | 136.21 g/mol | [3][6] |
| Boiling Point | 59-60 °C at 13 mmHg | [7] |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4528 | |
| Flash Point | -19 °C (-2.2 °F) - closed cup |
Safety & Handling: This compound is a flammable liquid.[8] Standard laboratory precautions for handling volatile and flammable organic compounds should be observed, including use in a well-ventilated fume hood and the use of personal protective equipment (eyeshields, gloves). It should be stored at room temperature in a sealed container under dry conditions.[7]
Core Application: Generation of a Nucleophilic Acyl Anion Equivalent
The primary application of this compound is its conversion into a nucleophilic carbanion, a cornerstone of Corey-Seebach chemistry.[1][9][10] This process effectively inverts the polarity of the aldehyde carbon from an electrophile to a nucleophile.
Caption: Diagram 1: The 'Umpolung' Concept
Protocol 1: Generation of the Lithiated Intermediate
Principle: This protocol details the deprotonation of the α-carbon using n-butyllithium (n-BuLi) under anhydrous, cryogenic conditions to form the nucleophilic lithiated species.
Reagents and Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Dry, argon- or nitrogen-flushed round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Low-temperature bath (Dry ice/acetone, -78 °C)
Step-by-Step Procedure:
-
Assemble the glassware and flame-dry under vacuum or in an oven, then cool under a stream of inert gas (Argon or Nitrogen).
-
To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cold THF via syringe and stir for 5 minutes.
-
Slowly, add n-BuLi solution (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, stir the resulting solution at -78 °C for 30-60 minutes. The pale yellow solution of the lithiated intermediate is now ready for reaction with an electrophile.
Scientist's Notes:
-
Causality: The use of anhydrous THF is critical as n-BuLi is a very strong base and will react instantly with any protic solvent, including water. The low temperature of -78 °C is necessary to prevent side reactions, such as the decomposition of the lithiated intermediate or reaction with the THF solvent. A slight excess of n-BuLi ensures complete deprotonation.
Application in C-C Bond Formation
Once generated, the lithiated intermediate is a versatile nucleophile that reacts with a wide array of electrophiles.[9]
Protocol 2: Reaction with Electrophiles
Principle: This general protocol outlines the addition of an electrophile to the pre-formed lithiated species, followed by an aqueous quench to terminate the reaction.
Reagents and Materials:
-
Solution of the lithiated intermediate from Protocol 1
-
Electrophile (e.g., alkyl halide, epoxide, aldehyde, ketone) dissolved in a minimal amount of anhydrous THF (if not a liquid)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Step-by-Step Procedure:
-
To the cold (-78 °C) solution of the lithiated intermediate, add the electrophile (1.0-1.2 eq) dropwise. If the electrophile is a solid, it should be added as a solution in anhydrous THF.
-
Allow the reaction to stir at -78 °C. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the electrophile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is deemed complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Versatility with Electrophiles:
| Electrophile | Product Type | Typical Yield Range | Notes |
| Alkyl Halide (R-X) | α-Alkyl Thioether Acetal | 60-90% | Primary halides work best; secondary halides may lead to some elimination.[1] |
| Epoxide | γ-Hydroxy Thioether Acetal | 70-95% | The nucleophile attacks the least substituted carbon of the epoxide.[9] |
| Aldehyde (R'CHO) | β-Hydroxy Thioether Acetal | 75-95% | Forms a new stereocenter; diastereoselectivity can be an issue. |
| Ketone (R'COR'') | β-Hydroxy Thioether Acetal | 70-90% | Reaction with ketones is generally slower than with aldehydes. |
Post-Reaction Transformations: Unveiling the Functionality
The true synthetic power of this precursor is realized through the subsequent manipulation of the thioether and acetal moieties.
Caption: Diagram 2: Key Post-Reaction Transformations
Protocol 3: Deprotection of the Acetal to the Aldehyde
Principle: The dimethyl acetal is a robust protecting group for the aldehyde but can be readily removed under acidic conditions to reveal the carbonyl functionality.[11][12]
Reagents and Materials:
-
Thioether acetal product
-
Acetone and Water (e.g., 10:1 v/v)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Amberlyst-15)[13]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Dissolve the thioether acetal (1.0 eq) in an acetone/water mixture.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-TsOH).
-
Stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-8 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the α-methylthio aldehyde.
Scientist's Notes:
-
Causality: The acid catalyzes the hydrolysis of the acetal. Acetone acts as both a solvent and a scavenger for the liberated methanol, helping to drive the equilibrium towards the deprotected aldehyde.[11] Care must be taken with highly acid-sensitive substrates, in which case milder catalysts like pyridinium p-toluenesulfonate (PPTS) may be employed.
Protocol 4: Selective Oxidation of the Thioether
Principle: The thioether can be selectively oxidized to a sulfoxide or further to a sulfone using controlled amounts of an oxidizing agent.[14][15][16] These oxidized species are valuable intermediates for further synthetic manipulations.
Reagents and Materials:
-
Thioether acetal product
-
Dichloromethane (DCM) as solvent
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Dissolve the thioether acetal (1.0 eq) in DCM and cool the solution to 0 °C (or -78 °C for more sensitive substrates).
-
To synthesize the sulfoxide , add a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise.
-
To synthesize the sulfone , add a solution of m-CPBA (>2.2 eq) in DCM dropwise.
-
Stir the reaction at the cold temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated aqueous NaHCO₃ to remove the m-chlorobenzoic acid byproduct.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the oxidized product.
Scientist's Notes:
-
Causality: The amount of oxidant is the critical factor for selectivity.[15] One equivalent of m-CPBA will oxidize the thioether to the sulfoxide.[17] A second, slower oxidation converts the sulfoxide to the sulfone. Performing the reaction at low temperatures helps to control the reaction and prevent over-oxidation when targeting the sulfoxide. The sulfoxide can be used in Pummerer rearrangements or as a syn-elimination precursor, adding another layer of synthetic utility.
Conclusion
This compound is a powerful and versatile C2 building block in modern organic synthesis. Its ability to function as a robust acyl anion equivalent through the principle of Umpolung provides synthetic chemists with a reliable method for constructing challenging carbon-carbon bonds. The subsequent, differential reactivity of the acetal and thioether functionalities allows for a multitude of strategic transformations, making it an invaluable precursor in the total synthesis of complex natural products and pharmaceutical agents.
References
-
Dimethyl Acetals - Organic Chemistry Portal. [Link]
-
Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 | ACS Omega. [Link]
- US4278819A - Process for the production of acetaldehyde dimethyl acetal - Google P
-
This compound - MySkinRecipes. [Link]
-
Corey-Seebach Reaction - Organic Chemistry Portal. [Link]
-
This compound | C5H12O2S | CID 638113 - PubChem. [Link]
-
Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles | Request PDF - ResearchGate. [Link]
-
Thioacetal - Wikipedia. [Link]
-
Corey–Seebach reaction - Wikipedia. [Link]
-
Thiols And Thioethers - Master Organic Chemistry. [Link]
-
Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond: expeditious access to a new C–S bond - RSC Advances (RSC Publishing). [Link]
-
Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2 . [Link]
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. [Link]
-
Carbanions | — C: . [Link]
-
can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection . [Link]
-
Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 - PMC - PubMed Central. [Link]
-
Umpolung: Carbonyl Synthons - Princeton University. [Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Carbanion as a Superbase for Catalyzing Thiol–Epoxy Photopolymerization - PMC . [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review - MDPI. [Link]
- EP0570719B1 - Process for producing acetaldehyde dimethylacetal - Google P
-
Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. [Link]
-
Selective Deprotection of Dimethyl-Acetal : r/Chempros - Reddit. [Link]
-
Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... - ResearchGate. [Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. princeton.edu [princeton.edu]
- 3. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 10. The Corey-Seebach Reagent in the 21st Century: A Review [mdpi.com]
- 11. Dimethyl Acetals [organic-chemistry.org]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Applications of (Methylthio)acetaldehyde Dimethyl Acetal in Flavor Chemistry: A Technical Guide
Introduction: The Role of Sulfur Compounds in Savory Flavors
The complex and desirable flavors of cooked foods are largely the result of thermally induced chemical reactions. Among the vast array of volatile compounds generated, sulfur-containing molecules are paramount, often serving as character-impact compounds that define a specific food's aroma profile.[1] Despite being present in trace amounts, their exceptionally low odor thresholds make them significant contributors to the overall flavor perception.[1][2] (Methylthio)acetaldehyde dimethyl acetal, a protected form of methional, is a key ingredient in the flavorist's palette for creating authentic savory, meaty, and cooked notes. This guide provides an in-depth exploration of its chemical nature, flavor profile, and applications, complete with detailed protocols for its use and analysis.
Chemical and Physical Properties
This compound, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a flavor intermediate used in the development of meaty and savory notes.[3] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 40015-15-4[4] |
| Molecular Formula | C₅H₁₂O₂S[4] |
| Molecular Weight | 136.21 g/mol [4] |
| Appearance | Colorless liquid |
| Boiling Point | 59-60 °C at 13 mmHg |
| Solubility | Soluble in alcohol |
Flavor and Aroma Profile: The Acetal Advantage
The flavor contribution of this compound is intrinsically linked to its aldehyde precursor, methional (3-(methylthio)propionaldehyde). Methional is a potent aroma compound with a characteristic "cooked potato" and "sulfurous" scent, naturally formed during the cooking of many foods.[5][6][7]
The use of the dimethyl acetal form offers several advantages in flavor formulations:
-
Stability: Aldehydes are highly reactive and can be unstable in complex food matrices, potentially leading to undesirable reactions or flavor loss. The acetal acts as a protecting group for the aldehyde functionality, offering greater stability in neutral to alkaline conditions.[8][9] This "masked" functionality allows for more controlled and predictable flavor release.[3]
-
Controlled Release: The flavor of methional is released from the acetal through hydrolysis, a reaction catalyzed by acidic conditions.[10][11] This allows for a targeted flavor release during processing or consumption, particularly in acidic food systems.
-
Milder Aroma Profile: Acetals often exhibit a less pungent and more ethereal aroma compared to their corresponding aldehydes.[3] This can be advantageous in creating more nuanced and balanced flavor profiles.
Mechanism of Flavor Contribution: The Maillard Reaction and Strecker Degradation
The characteristic savory flavor associated with this compound originates from methional, which is a product of the Maillard reaction and subsequent Strecker degradation of the amino acid methionine.[6]
Caption: Formation and release of methional from its precursor and acetal form.
Applications in Flavor Chemistry
This compound is a versatile ingredient for building savory and meaty flavor profiles in a variety of food products. Its stability and controlled release make it particularly suitable for processed foods.
Application Note 1: Enhancing Savory Notes in a Retorted Soup Base
Objective: To impart a rich, cooked, and savory character to a simple vegetable soup base.
Rationale: The high temperatures and pressures of retorting can degrade more volatile and reactive flavor compounds. The stability of the acetal form allows it to survive these harsh conditions and subsequently release the impactful methional aroma upon consumption, especially in slightly acidic soup bases.
Protocol:
-
Prepare a stock solution: Create a 0.1% solution of this compound in a food-grade solvent like propylene glycol.
-
Dosage: Add the stock solution to the soup base at varying concentrations, starting from a low level (e.g., 10 ppm of the stock solution, which corresponds to 0.01 ppm of the pure compound) and incrementally increasing to find the optimal level. A typical starting range for evaluation would be 0.01 to 0.1 ppm of the pure compound in the final product.
-
Processing: Can and retort the soup base according to standard procedures.
-
Sensory Evaluation: After a suitable equilibration period (e.g., 24-48 hours), conduct a sensory panel evaluation to assess the impact on savory, meaty, and overall flavor perception.
Application Note 2: Building a Cooked-Meat Flavor in a Plant-Based Burger Patty
Objective: To create a more authentic "cooked meat" aroma in a plant-based burger analogue.
Rationale: Plant-based meat alternatives often lack the characteristic flavor notes generated during the cooking of animal proteins.[12] Adding this compound can help to bridge this sensory gap by providing a key sulfurous, savory note. The acetal can be incorporated into the "meat" matrix or a flavor marinade.
Protocol:
-
Prepare a flavor premix: Combine a 0.1% solution of this compound in vegetable oil with other desired flavor components (e.g., yeast extract, hydrolyzed vegetable protein).
-
Incorporation:
-
Internal Flavoring: Add the flavor premix to the plant-based protein mixture before extrusion or forming into patties. A starting dosage of 20-50 ppm of the stock solution is recommended for evaluation.
-
External Flavoring: Use the flavor premix as a component of a marinade to be applied to the patties before cooking.
-
-
Cooking: Pan-fry or grill the patties to typical internal temperatures.
-
Sensory Evaluation: Conduct a sensory evaluation comparing the flavored patties to a control, focusing on attributes like "meaty," "savory," "roasted," and any potential off-notes.
Analytical Methodologies
The analysis of volatile sulfur compounds like this compound in complex food matrices requires sensitive and selective techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice.
Caption: Workflow for the quantitative analysis of this compound.
Protocol: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol provides a general framework; optimization for specific food matrices is essential.
-
Sample Preparation:
-
Accurately weigh a homogenized sample (e.g., 2-5 g) into a headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
-
Seal the vial.
-
-
HS-SPME:
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 50-70 °C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Injector: Thermally desorb the analytes from the SPME fiber in the GC inlet (e.g., 250 °C).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound and the internal standard.[13]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound at various concentrations.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
Sensory Evaluation
A trained sensory panel is crucial for accurately assessing the flavor impact of this compound.
Protocol: Sensory Panel Evaluation of Savory and Meaty Flavors
-
Panelist Training:
-
Sample Preparation:
-
Prepare samples (e.g., soup, plant-based patties) with varying concentrations of this compound and a control sample with no added flavor.
-
Code samples with random three-digit numbers and present them in a randomized order.
-
-
Evaluation:
-
Use a descriptive analysis ballot where panelists rate the intensity of each attribute on a line scale (e.g., from 0 = "not perceptible" to 10 = "very intense").
-
Include attributes such as "savory," "meaty," "brothy," "cooked potato," "sulfurous," and any potential off-notes.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.
-
Conclusion
This compound is a valuable tool for flavor chemists seeking to create authentic and impactful savory and meaty flavor profiles. Its stability as a protected aldehyde allows for its effective use in a wide range of processed foods. By understanding its chemical properties, flavor contribution, and mechanisms of formation and release, researchers and product developers can effectively leverage this compound to enhance the sensory experience of their products. The protocols provided in this guide offer a starting point for the application and analysis of this important flavor ingredient.
References
- MySkinRecipes. (n.d.). This compound.
-
Seed to Pantry. (2020, June 1). How to make plant-based meats taste like the real thing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Acetal (CAS 105-57-7): Enhancing Flavors, Fragrances, and Chemical Synthesis. Retrieved from [Link]
-
Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. (2016). Toxicological Research, 32(1), 59-65. Retrieved from [Link]
-
Pet'ka, J., Leitner, J., Bueno, J. M., & Szolcsányi, P. (2018). Acetals in food flavourings. In B. Siegmund & E. Leitner (Eds.), Flavour Science. Verlag der Technischen Universität Graz. Retrieved from [Link]
-
Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]
-
FlavorActiV. (n.d.). Global In-Person Sensory Training Programs. Retrieved from [Link]
-
Kruve, A., et al. (2011). Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterate. Agronomy Research, 9(Special Issue 2), 341-346. Retrieved from [Link]
-
Dekkers, B. L., et al. (2018). Functionality of Ingredients and Additives in Plant-Based Meat Analogues. Foods, 7(5), 76. Retrieved from [Link]
-
Lifeasible. (n.d.). Flavor Improvement of Plant-Based Meat. Retrieved from [Link]
-
YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8). Retrieved from [Link]
-
Food Dive. (2020, October 1). How to make plant-based ingredients look, smell and taste like meat. Retrieved from [Link]
- EP2757905A1. (2014). Acetals and ketals as fragrances and flavors. Google Patents.
-
ResearchGate. (n.d.). Sensory evaluation of beef: Panel selection and training. Retrieved from [Link]
-
Nguyen, H. T., et al. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2023, 8868305. Retrieved from [Link]
-
DLG. (2017). Practice guide for sensory panel training. Retrieved from [Link]
-
Reddit. (2022, June 21). Sensory Panel Training Exercises? r/foodscience. Retrieved from [Link]
-
YouTube. (2023, November 17). How to make plant-based meat substitutes taste more like meat! #foodscience #hungryplanet. Retrieved from [Link]
-
DLG. (2017). DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sulfur-Containing Aroma Chemicals in Meat Product Flavor Enhancement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of methional in model solution after distillation. Retrieved from [Link]
-
Soares da Costa, C., et al. (2004). Further insights into the role of methional and phenylacetaldehyde in lager beer flavor stability. Journal of Agricultural and Food Chemistry, 52(26), 7953-7959. Retrieved from [Link]
-
Wikipedia. (n.d.). Methional. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of the Contribution of Sulfur-Containing Compounds to the Aroma in Heated Foods. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methional propionaldehyde, 3-(methylthio)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Further Insights into the Role of Methional and Phenylacetaldehyde in Lager Beer Flavor Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Acetals in Water under Hydrothermal Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative character-impact sulfur flavor compounds in meat and seafood. Retrieved from [Link]
-
ResearchGate. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. scbt.com [scbt.com]
- 5. Further insights into the role of methional and phenylacetaldehyde in lager beer flavor stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methional - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. openlib.tugraz.at [openlib.tugraz.at]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Flavor Improvement of Plant-Based Meat - Lifeasible [lifeasible.com]
- 13. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dlg.org [dlg.org]
The Synthetic Versatility of (Methylthio)acetaldehyde Dimethyl Acetal: A Guide to Reaction Mechanisms and Protocols
Introduction: Unmasking the Potential of a Unique Building Block
(Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a versatile bifunctional molecule that holds significant potential for synthetic chemists, particularly those in the fields of pharmaceutical and agrochemical development.[1][2] Its structure, featuring a masked aldehyde in the form of a dimethyl acetal and a nucleophilic methylthio group, allows for a range of selective transformations. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound and offers detailed protocols for its application in organic synthesis. The strategic unmasking of the aldehyde and the reactivity of the sulfur atom are central themes in its synthetic utility, providing access to a diverse array of molecular architectures.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use.
| Property | Value | Reference |
| CAS Number | 40015-15-4 | [3] |
| Molecular Formula | C₅H₁₂O₂S | [3] |
| Molecular Weight | 136.21 g/mol | [3] |
| Boiling Point | 59-60 °C at 13 mmHg | [3] |
| Density | 1.022 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4528 | [3] |
Spectroscopic data is essential for the characterization of this compound and its reaction products. While comprehensive spectral data should be acquired for each batch, typical shifts are observed in ¹H and ¹³C NMR spectroscopy.
Core Reaction Pathways and Synthetic Applications
The synthetic utility of this compound stems from three primary reaction pathways:
-
Acetal Hydrolysis: The deprotection of the dimethyl acetal to reveal the reactive acetaldehyde functionality.
-
Sulfur Oxidation and Subsequent Rearrangement: The oxidation of the thioether to a sulfoxide, which can then undergo a Pummerer rearrangement to introduce functionality at the α-carbon.
-
Heterocycle Synthesis: Its use as a building block for the construction of sulfur- and nitrogen-containing heterocyclic systems.
These pathways are not mutually exclusive and can be strategically combined to achieve complex molecular targets.
Acetal Hydrolysis: Unmasking the Aldehyde
The dimethyl acetal group serves as a robust protecting group for the aldehyde functionality, stable to basic and nucleophilic conditions.[4][5] Deprotection is typically achieved under acidic conditions, regenerating the parent aldehyde for subsequent reactions. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions, especially when other acid-sensitive functional groups are present in the molecule.
Mechanism of Acid-Catalyzed Acetal Hydrolysis
The hydrolysis proceeds through a stepwise, reversible mechanism. Protonation of one of the methoxy groups facilitates its departure as methanol, forming a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal. Subsequent protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation of the resulting protonated aldehyde, affords the final product.[5]
Protocol 1: Mild Hydrolysis of this compound
This protocol employs a mild acidic condition to minimize potential side reactions.
Materials:
-
This compound
-
Acetone
-
Water
-
Amberlyst-15 ion-exchange resin
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of Amberlyst-15 resin (e.g., 10% w/w of the acetal).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter off the Amberlyst-15 resin and wash it with a small amount of the organic solvent used for extraction.
-
Remove the majority of the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude (Methylthio)acetaldehyde.
-
The crude aldehyde can be used directly in the next step or purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Acetone/Water Mixture: The presence of water is essential for the hydrolysis reaction. Acetone is a good co-solvent to ensure the miscibility of the organic substrate and the aqueous reagent.
-
Amberlyst-15: This solid acid catalyst simplifies the work-up procedure as it can be easily removed by filtration, avoiding the need for a neutralization step that might be required with soluble acids. This is particularly advantageous if the product is sensitive to bases.
Sulfur Oxidation and Pummerer Rearrangement
The thioether moiety of this compound can be selectively oxidized to the corresponding sulfoxide. This sulfoxide is a key intermediate for the Pummerer rearrangement, a powerful transformation that converts a sulfoxide into an α-acyloxythioether upon treatment with an acid anhydride.[6][7][8][9] This reaction effectively functionalizes the carbon adjacent to the sulfur atom.
Mechanism of the Pummerer Rearrangement
The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, forming a sulfonium ion. Subsequent elimination of a proton from the α-carbon, facilitated by the acetate counterion, generates a thionium ion intermediate. Finally, nucleophilic attack by the acetate on the thionium ion yields the α-acyloxythioether product.[6]
Protocol 2: Oxidation to the Sulfoxide
This protocol describes a general method for the selective oxidation of the thioether to a sulfoxide using hydrogen peroxide.
Materials:
-
This compound
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. The sulfoxide is significantly more polar than the starting sulfide.
-
Once the starting material is consumed, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude sulfoxide, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as a solvent and can catalyze the oxidation.[10]
-
Controlled Addition of H₂O₂ at Low Temperature: The oxidation of sulfides to sulfoxides is exothermic. Slow addition at low temperature helps to control the reaction and prevent over-oxidation to the sulfone. Using one equivalent of the oxidant favors the formation of the sulfoxide.[10] For oxidation to the sulfone, an excess of the oxidizing agent (e.g., m-CPBA) would be used.[11]
Protocol 3: Pummerer Rearrangement of the Sulfoxide
This protocol outlines the rearrangement of the synthesized sulfoxide to an α-acyloxythioether.
Materials:
-
(Methylsulfinyl)acetaldehyde dimethyl acetal (from Protocol 2)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Toluene or Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of (Methylsulfinyl)acetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene or dichloromethane, add a catalytic amount of anhydrous sodium acetate.
-
Add acetic anhydride (1.5-2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acetic Anhydride: Serves as both the acylating agent and the solvent in some cases. An excess is used to drive the reaction to completion.
-
Sodium Acetate: Acts as a base to facilitate the initial elimination step, though the reaction can sometimes proceed without it.
Application in Heterocyclic Synthesis
This compound, after hydrolysis to the aldehyde, is a valuable precursor for the synthesis of various heterocyclic compounds, such as thiophenes and thiazoles. These structural motifs are prevalent in many pharmaceuticals and agrochemicals.[2][12]
Synthesis of Thiophenes
While various methods exist for thiophene synthesis,[13][14][15][16] a plausible route involving (Methylthio)acetaldehyde would be a variation of the Gewald reaction or Paal-Knorr synthesis after conversion to a suitable 1,4-dicarbonyl compound.
Synthesis of Thiazoles
The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[17] By analogy, (Methylthio)acetaldehyde, after conversion to an α-haloaldehyde, could react with a thioamide to form a substituted thiazole. The methylthio group can be a handle for further functionalization.
Asymmetric Synthesis Applications
The methylthio group in derivatives of (Methylthio)acetaldehyde can influence the stereochemical outcome of reactions at the adjacent carbon. For instance, chiral boron enolates derived from (methylthio)acetic acid have been shown to undergo highly stereoselective aldol-type additions to aldehydes.[18] This suggests that enolates generated from (Methylthio)acetaldehyde or its derivatives could be employed in asymmetric aldol reactions to construct chiral β-hydroxy thioethers, which are valuable synthetic intermediates.[19][20][21][22]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its masked aldehyde and reactive thioether functionalities allow for a diverse range of transformations, including deprotection to the reactive aldehyde, oxidation and subsequent Pummerer rearrangement, and as a precursor for heterocyclic synthesis. The protocols outlined in this guide provide a practical framework for researchers to harness the synthetic potential of this compound. Further exploration into its use in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals is warranted and promises to unveil even more of its synthetic utility.
References
-
MySkinRecipes. This compound. Available at: [Link]
- Fringuelli, F., Piermatti, O., & Pizzo, F. (1996). Efficient Enantioselective Synthesis of Methyl Esters of α-Unsubstituted β-Hydroxy Acids via Asymmetric Aldol-Type Addition of Chiral Boron Enolates of (Methylthio)acetic Acid to Aldehydes. Synthesis, 1996(10), 1207–1211.
-
ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available at: [Link]
-
Anshul Specialty Molecules. Chloroacetaldehyde Dimethyl Acetal. Available at: [Link]
-
Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
-
Chemical Synthesis. 2-(Methylthio)Thiazole CAS 5053-24-7. Available at: [Link]
-
Wikipedia. Pummerer rearrangement. Available at: [Link]
-
ResearchGate. mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... Available at: [Link]
-
Science of Synthesis. Asymmetric Mukaiyama Aldol Reaction. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available at: [Link]
-
YouTube. synthesis of thiazoles. Available at: [Link]
-
Organic Reactions. Asymmetric Aldol Reactions Using Boron Enolates. Available at: [Link]
-
ResearchGate. The Pummerer Reaction of Sulfinyl Compounds | Request PDF. Available at: [Link]
-
ResearchGate. Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
SynArchive. Pummerer Rearrangement. Available at: [Link]
-
ACS Publications. A New Facile Approach to the Synthesis of 3-Methylthio-Substituted Furans, Pyrroles, Thiophenes, and Related Derivatives. Available at: [Link]
- Google Patents. US5726326A - Thiophene synthesis.
-
National Institutes of Health. The Direct Catalytic Asymmetric Aldol Reaction. Available at: [Link]
-
CORA. Asymmetric transformations of enolates and azaenolates. Available at: [Link]
-
Chem-Station. Pummerer Rearrangement. Available at: [Link]
-
Baoran Chemical. What is amino acetaldehyde dimethyl acetal used for? Available at: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
-
National Institutes of Health. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Available at: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
-
Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available at: [Link]
-
PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]
-
National Institutes of Health. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Available at: [Link]
-
Reddit. Chemoselective thioether oxidation. Available at: [Link]
-
Knovel. 2.1 Introduction 2.2 0,0-Acetals. Available at: [Link]
-
UNT Digital Library. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Available at: [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Chloroacetaldehyde Dimethyl Acetal [anshulchemicals.com]
- 3. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 7. Pummerer Rearrangement | TCI AMERICA [tcichemicals.com]
- 8. synarchive.com [synarchive.com]
- 9. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thiophene synthesis [organic-chemistry.org]
- 14. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 15. US5726326A - Thiophene synthesis - Google Patents [patents.google.com]
- 16. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Sci-Hub. Efficient Enantioselective Synthesis of Methyl Esters of α-Unsubstituted β-Hydroxy Acids via Asymmetric Aldol-Type Addition of Chiral Boron Enolates of (Methylthio)acetic Acid to Aldehydes / Synthesis, 1996 [sci-hub.box]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. organicreactions.org [organicreactions.org]
- 21. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DSpace [cora.ucc.ie]
Unmasking the Aldehyde: A Standard Protocol for the Deprotection of (Methylthio)acetaldehyde Dimethyl Acetal
Abstract
This application note provides a comprehensive guide to the standard protocol for the deprotection of (Methylthio)acetaldehyde dimethyl acetal to yield 2-(methylthio)acetaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step experimental procedure, and discuss critical parameters for achieving high yield and purity. The inherent value of 2-(methylthio)acetaldehyde as a synthetic building block necessitates a reliable method for its generation from its stable acetal precursor.
Introduction
This compound serves as a stable, masked form of the volatile and reactive 2-(methylthio)acetaldehyde. The parent aldehyde is a valuable intermediate in the synthesis of various agrochemicals and flavor compounds.[1] The dimethyl acetal protecting group allows for the safe handling and storage of this important synthetic precursor, protecting the aldehyde functionality from undesired reactions.[2] The deprotection, or hydrolysis, of the acetal is a critical step to unmask the reactive aldehyde functionality for subsequent synthetic transformations.
The most common and straightforward method for the deprotection of dimethyl acetals is acid-catalyzed hydrolysis.[2][3] This method is generally high-yielding and proceeds under mild conditions, making it a staple in organic synthesis. The presence of the methylthio group in the target molecule requires careful consideration of reaction conditions to avoid potential side reactions, although thioethers are generally stable to the acidic conditions employed for acetal hydrolysis.
Mechanistic Rationale: Acid-Catalyzed Acetal Hydrolysis
The deprotection of a dimethyl acetal is a reversible reaction that is driven to the product side by the presence of excess water. The mechanism, illustrated below, involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent elimination of methanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. The process is repeated with the second methoxy group to afford the final aldehyde product and another equivalent of methanol.
To ensure the equilibrium favors the aldehyde product, the reaction is typically carried out in a solvent system containing a significant amount of water.[3]
Experimental Protocol
This protocol outlines a standard procedure for the acid-catalyzed deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), 2 M aqueous solution | Reagent Grade | VWR |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Laboratory Grade | LabChem |
| Anhydrous magnesium sulfate (MgSO₄) | Anhydrous, powder | EMD Millipore |
| Diethyl ether or Dichloromethane | ACS Grade | J.T.Baker |
| Standard laboratory glassware | - | - |
| Magnetic stirrer and stir bar | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetone (see Table 2 for solvent volume).
-
Acid Addition: To the stirring solution, add 2 M aqueous hydrochloric acid (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x solvent volume).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product, 2-(methylthio)acetaldehyde, is volatile. Care should be taken during the concentration step to avoid product loss. It is advisable to use a cold water bath for the rotary evaporator.
-
Purification (Optional): The crude 2-(methylthio)acetaldehyde is often used in the next synthetic step without further purification.[1] If necessary, the product can be purified by distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Recommended Value |
| Substrate Scale | 10 mmol (1.36 g) |
| Solvent (Acetone) | 20 mL |
| 2 M HCl (aq) | 5.5 mL (11 mmol) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1-4 hours (monitor by TLC/GC) |
| Extraction Solvent | Diethyl ether or Dichloromethane (3 x 20 mL) |
| Expected Yield | >90% (crude) |
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the deprotection protocol.
Sources
Application Notes & Protocols: (Methylthio)acetaldehyde Dimethyl Acetal as a Versatile C2 Synthon in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of (Methylthio)acetaldehyde dimethyl acetal, a highly versatile and reactive C2 building block for the synthesis of a diverse array of heterocyclic compounds. The masked aldehyde functionality, provided by the dimethyl acetal group, allows for controlled reactivity, while the methylthio moiety offers a strategic site for further synthetic transformations.[1] This document will detail the core principles, reaction mechanisms, and step-by-step protocols for the synthesis of key heterocyclic scaffolds, including thiophenes, pyrroles, pyridazines, and thiazoles. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction to this compound: A Strategic C2 Building Block
This compound, also known as 1,1-Dimethoxy-2-(methylthio)ethane, is a colorless liquid that serves as a valuable intermediate in organic synthesis.[2] Its utility lies in its dual functionality: a protected aldehyde and a methylthio group. The dimethyl acetal acts as a stable protecting group for the otherwise reactive aldehyde, which can be unmasked under acidic conditions when required.[3] This allows for selective reactions at other sites of a molecule. The methylthio group not only influences the electronic nature of the molecule but can also serve as a leaving group or a handle for post-synthesis modifications, such as desulfurization or oxidation to sulfoxides and sulfones, thereby expanding the molecular diversity of the resulting heterocyclic libraries.[4] This reagent is particularly useful in constructing five- and six-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safe handling procedures is paramount for its successful application in the laboratory.
| Property | Value |
| CAS Number | 40015-15-4[2][5][6][7][8][9] |
| Molecular Formula | C₅H₁₂O₂S[1][7][8][10] |
| Molecular Weight | 136.21 g/mol [1][7][10][11] |
| Boiling Point | 59-60 °C at 13 mmHg[1][2][5] |
| Density | 1.022 g/mL at 25 °C[2][5] |
| Refractive Index (n20/D) | 1.4528[2] |
| Flash Point | -19 °C (-2.2 °F) - closed cup |
Safety and Handling: this compound is a highly flammable liquid and vapor.[10] It is irritating to the eyes, respiratory system, and skin.[2] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Keep away from sources of ignition and store in a tightly sealed container in a cool, dry place.[2]
Core Synthetic Applications & Protocols
The strategic placement of the protected aldehyde and the methylthio group in this compound allows for its participation in a variety of cyclization and condensation reactions to form heterocyclic systems.
Synthesis of 3-(Methylthio)thiophenes
The synthesis of substituted thiophenes is of significant interest due to their presence in numerous biologically active compounds. A common strategy involves the reaction of this compound with an active methylene compound in the presence of a sulfur source, reminiscent of the Gewald reaction.[12][13]
Reaction Principle and Mechanism:
The reaction is typically initiated by the in situ generation of the free aldehyde from the dimethyl acetal under acidic conditions. This aldehyde then undergoes a Knoevenagel condensation with a compound containing an active methylene group (e.g., malononitrile). The resulting adduct can then react with elemental sulfur, followed by an intramolecular cyclization and aromatization to yield the substituted 2-amino-3-(methylthio)thiophene. The methylthio group from the starting material is retained at the 3-position of the thiophene ring.
Caption: Mechanism for 3-(Methylthio)thiophene Synthesis.
Experimental Protocol: Synthesis of 2-amino-4-phenyl-3-(methylthio)thiophene-5-carbonitrile
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.17 g, 10 mmol) and this compound (1.36 g, 10 mmol) to ethanol (30 mL).
-
Addition of Reagents: To this solution, add elemental sulfur (0.32 g, 10 mmol) followed by the dropwise addition of a catalytic amount of a suitable base, such as morpholine (0.87 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid product and wash with cold ethanol.
-
Purification: If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure 2-amino-4-phenyl-3-(methylthio)thiophene-5-carbonitrile.
Synthesis of 3-(Methylthio)pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][14][15] By generating a 1,4-dicarbonyl precursor from this compound, this methodology can be adapted for the synthesis of 3-(methylthio)pyrroles.
Reaction Principle and Mechanism:
The synthesis begins with the acid-catalyzed hydrolysis of this compound to the corresponding aldehyde. This aldehyde can then be used in a reaction sequence to generate a 1,4-dicarbonyl compound. For instance, a Stetter reaction or a similar conjugate addition followed by oxidation can yield the required precursor. This 1,4-dicarbonyl, which now incorporates the methylthio group, is then condensed with a primary amine or ammonia in the presence of an acid catalyst to furnish the 3-(methylthio)pyrrole.
Caption: Workflow for 3-(Methylthio)pyrrole Synthesis.
Experimental Protocol: Synthesis of 1-benzyl-3-(methylthio)-2,5-dimethylpyrrole
-
Precursor Synthesis (Illustrative): Synthesize 3-(methylthio)hexane-2,5-dione via an appropriate method.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(methylthio)hexane-2,5-dione (1.60 g, 10 mmol) in glacial acetic acid (20 mL).
-
Amine Addition: Add benzylamine (1.07 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to 100 °C for 2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing 100 mL of ice-water. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure 1-benzyl-3-(methylthio)-2,5-dimethylpyrrole.
Synthesis of 4-(Methylthio)pyridazines
Pyridazines are important six-membered nitrogen-containing heterocycles with a wide range of biological activities.[16] They can be synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine.
Reaction Principle and Mechanism:
Similar to the pyrrole synthesis, a 1,4-dicarbonyl precursor containing the methylthio group is required. This precursor can be synthesized from this compound. The subsequent reaction with hydrazine hydrate involves a double condensation to form a dihydropyridazine intermediate, which then undergoes oxidation (often spontaneously with air) to yield the aromatic 4-(methylthio)pyridazine.
Caption: Mechanism for 4-(Methylthio)pyridazine Synthesis.
Experimental Protocol: Synthesis of 3,6-dimethyl-4-(methylthio)pyridazine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(methylthio)hexane-2,5-dione (1.60 g, 10 mmol) in ethanol (40 mL).
-
Hydrazine Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3 hours. An airy condenser can be used to facilitate oxidation.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel to afford pure 3,6-dimethyl-4-(methylthio)pyridazine.
Proposed Synthesis of 2-(Methylthiomethyl)thiazoles
Thiazoles are another class of heterocycles with significant applications. A plausible route to 2-(methylthiomethyl)thiazoles could be adapted from the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide.[12] Here, this compound can serve as a precursor to a key intermediate.
Proposed Reaction Principle and Mechanism:
The acetal is first hydrolyzed to the aldehyde. This aldehyde can then be α-halogenated to provide an α-halo-(methylthio)acetaldehyde. This reactive intermediate can then undergo a classical Hantzsch-type cyclocondensation with a thioamide to form the thiazole ring.
Caption: Proposed Synthesis of 2-(Methylthiomethyl)thiazoles.
Proposed Experimental Protocol: Synthesis of 4-phenyl-2-(methylthiomethyl)thiazole
-
Intermediate Preparation: Prepare 2-bromo-2-(methylthio)acetaldehyde from this compound via hydrolysis followed by bromination.
-
Reaction Setup: In a flask, dissolve thiobenzamide (1.37 g, 10 mmol) in ethanol (30 mL).
-
Addition of Halo-aldehyde: Add the freshly prepared 2-bromo-2-(methylthio)acetaldehyde (10 mmol) to the thiobenzamide solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-phenyl-2-(methylthiomethyl)thiazole.
Conclusion
This compound is a powerful and versatile C2 synthon for the construction of a variety of important heterocyclic scaffolds. Its protected aldehyde functionality allows for controlled and sequential reactions, while the methylthio group provides a valuable handle for further diversification. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel molecules for applications in drug discovery, agrochemicals, and materials science.
References
-
This compound - ChemBK. (2024-04-09). [Link]
-
This compound - MySkinRecipes. [Link]
-
Thiophene synthesis - Organic Chemistry Portal. [Link]
-
Cyclization of aminoacetaldehyde dimethyl acetal with α-oxodithioesters in acidic media: an easy way to access 2-acylthiazoles | Request PDF - ResearchGate. (2025-10-14). [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. [Link]
-
A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives - PubMed. [Link]
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]
-
Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing). [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives - Sci-Hub. [Link]
-
A New Facile Approach to the Synthesis of 3-Methylthio-Substituted Furans, Pyrroles, Thiophenes, and Related Derivatives - American Chemical Society - ACS Figshare. (2016-02-27). [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. [Link]
-
This compound | C5H12O2S | CID 638113 - PubChem. [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives - Scirp.org. [Link]
-
DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- US5726326A - Thiophene synthesis - Google P
-
Technology for the production of disubstituted pyrroles - E3S Web of Conferences. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - MDPI. (2024-02-15). [Link]
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2025-08-09). [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]
- US4278819A - Process for the production of acetaldehyde dimethyl acetal - Google P
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. (2025-07-25). [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
- 6. This compound | 40015-15-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 40015-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (Methylthio)-acetaldehyd-dimethylacetal 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thiophene synthesis [organic-chemistry.org]
- 14. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The Strategic Role of (Methylthio)acetaldehyde Dimethyl Acetal in Modern Pharmaceutical Synthesis
Introduction: Unmasking the Potential of a Versatile Thioether Building Block
In the intricate landscape of medicinal chemistry and pharmaceutical process development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and, ultimately, the successful creation of novel therapeutic agents. (Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, has emerged as a strategic and versatile building block. Its primary value lies in its function as a stable, masked equivalent of the reactive aldehyde, 2-(methylthio)acetaldehyde. This protection strategy allows for the controlled introduction of the CH₂CHO group, bearing a valuable methylthio moiety, into complex molecular architectures, mitigating the challenges associated with handling a volatile and potentially unstable free aldehyde.
The thioether functional group is a common feature in a wide array of FDA-approved drugs and bioactive molecules, contributing to target binding, metabolic stability, and overall pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe utilization in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 40015-15-4 | [3] |
| Molecular Formula | C₅H₁₂O₂S | [3] |
| Molecular Weight | 136.21 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 59-60 °C at 13 mmHg | [4] |
| Density | 1.022 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4528 | [4] |
Safety & Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[4] It is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[4] Store in a tightly sealed container in a cool, dry place.[4]
Key Synthetic Application: A Gateway to N-(2-(methylthio)ethyl) Scaffolds via Reductive Amination
One of the most powerful applications of this compound in pharmaceutical synthesis is its use as a precursor for reductive amination reactions. The acetal is first deprotected in situ under acidic conditions to generate the transient 2-(methylthio)acetaldehyde. This aldehyde is immediately trapped by a primary or secondary amine to form a Schiff base or enamine, which is then reduced in the same pot to yield the desired substituted amine. This one-pot procedure is highly efficient and is featured in the synthesis of advanced intermediates for potent drug candidates, such as NLRP3 inhibitors.[5][6]
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory disorders. The development of small molecule inhibitors of NLRP3 is therefore an area of intense therapeutic interest. The N-(2-(methylthio)ethyl) moiety has been identified as a key structural feature in several series of potent NLRP3 inhibitors.
Logical Workflow for Reductive Amination
The following diagram illustrates the logical progression from the stable acetal to the final functionalized amine intermediate.
Caption: Workflow for the synthesis of N-substituted 2-(methylthio)ethylamine derivatives.
Protocol 1: Synthesis of an Azetidine-Based NLRP3 Inhibitor Intermediate
This protocol is adapted from procedures described in patent literature for the synthesis of NLRP3 inhibitors and serves as a representative example of the reductive amination strategy.[5][6]
Objective: To synthesize N-(2-(methylthio)ethyl)azetidine-3-sulfonamide, a key intermediate for a class of NLRP3 inhibitors.
Materials:
-
This compound (CAS 40015-15-4)
-
Hydrochloric acid (0.5M aqueous solution)
-
Azetidine-3-sulfonamide hydrochloride
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Step 1: In Situ Generation of 2-(methylthio)acetaldehyde
-
To a round-bottom flask, add this compound (1.0 eq., e.g., 0.4 mL, 3.0 mmol).
-
Add 0.5M aqueous hydrochloric acid (1.0 eq., e.g., 6.0 mL, 3.0 mmol).
-
Heat the mixture to 50 °C and stir for 1 hour. The hydrolysis of the acetal to the aldehyde occurs during this step.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (e.g., 10 mL) to transfer the organic aldehyde into the DCM phase. Separate the organic layer.
-
-
Step 2: Reductive Amination
-
In a separate flask under a nitrogen atmosphere, prepare a suspension of azetidine-3-sulfonamide hydrochloride (0.33 eq., e.g., 172 mg, 1.0 mmol) in acetonitrile.
-
Add triethylamine (0.4 eq., e.g., 0.17 mL, 1.2 mmol) to the suspension to neutralize the hydrochloride salt.
-
Add the dichloromethane solution of 2-(methylthio)acetaldehyde prepared in Step 1 to this suspension.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (0.42 eq., e.g., 265 mg, 1.25 mmol) portion-wise to the reaction mixture. This is a mild reducing agent suitable for reductive aminations.
-
Stir the reaction mixture overnight at room temperature.
-
-
Step 3: Work-up and Purification
-
Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).
-
Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-(2-(methylthio)ethyl)azetidine-3-sulfonamide intermediate.
-
Broader Applications in Pharmaceutical R&D
The utility of this compound extends beyond NLRP3 inhibitors. Its strategic application has been noted in the synthesis of diverse therapeutic candidates.
-
P2X7 Receptor Antagonists: This versatile building block has been employed in the synthesis of indole carboxamide derivatives that function as antagonists of the P2X7 receptor.[7][8] The P2X7 receptor is implicated in inflammation and pain pathways, making its antagonists promising candidates for treating chronic inflammatory diseases.
-
Anti-HCV Agents: In the field of virology, this compound serves as a precursor in the creation of alkylsulfonyl-substituted thiazolide compounds.[4] These molecules have been investigated for their potential in treating Hepatitis C Virus (HCV) infection.[4]
The core value proposition in these syntheses remains consistent: the acetal provides a stable handle for introducing the methylthioethyl fragment, which is later elaborated into a key pharmacophoric element.
Conclusion: A Foundational Reagent for Modern Drug Discovery
This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its masked aldehyde functionality provides a robust and reliable method for incorporating the biologically relevant methylthioethyl scaffold into complex molecules. The successful application of this reagent in the synthesis of advanced intermediates for NLRP3 inhibitors, P2X7 antagonists, and anti-HCV agents underscores its importance. By understanding the principles of its reactivity and applying the detailed protocols outlined herein, researchers can leverage the full potential of this versatile building block to accelerate the discovery and development of next-generation pharmaceuticals.
References
- Ross, B. S., et al. (2009). Alkylsulfonyl-substituted thiazolide compounds. U.S.
- Fremery, M., et al. (1981). Process for the production of acetaldehyde dimethyl acetal. U.S.
-
ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from ResearchGate website. [Link]
-
Jiang, Y., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current medicinal chemistry, 24(28), 3034–3057. [Link]
- Bissolino, P., et al. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. U.S.
-
Bissolino, P., et al. (2013). Indole carboxamide derivatives as P2X7 receptor antagonists. U.S. Patent Application No. 14/368,969. [Link]
-
Friedman, M., & Miller, J. (1971). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry, 36(6), 746-750. [Link]
- Gerlach, C., et al. (2021). Sulfonamide carboxamide compounds. U.S.
-
ResearchGate. (n.d.). Synthetic strategies to access thioethers from alcohols. Retrieved from ResearchGate website. [Link]
-
Vinogradov, A. A., & Suga, H. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Biomedicines, 6(4), 116. [Link]
- Gerlach, C., et al. (2019). Novel sulfonamide carboxamide compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. US20090036467A1 - Alkylsulfonyl-substituted thiazolide compounds - Google Patents [patents.google.com]
- 5. US11465992B2 - Sulfonamide carboxamide compounds - Google Patents [patents.google.com]
- 6. WO2019008025A1 - Novel sulfonamide carboxamide compounds - Google Patents [patents.google.com]
- 7. US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Analytical Determination of (Methylthio)acetaldehyde Dimethyl Acetal
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of (Methylthio)acetaldehyde dimethyl acetal (MTADA), a sulfur-containing acetal relevant in chemical synthesis and potentially as a volatile flavor compound. Recognizing the unique analytical challenges posed by volatile sulfur compounds, this document details two primary workflows: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level analysis in complex matrices, and Purge and Trap (P&T) concentration with GC-MS or Sulfur Chemiluminescence Detection (GC-SCD) for high-sensitivity applications. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring methodological robustness and data integrity for researchers, scientists, and drug development professionals.
Introduction to this compound: Properties and Analytical Significance
This compound, with the CAS number 40015-15-4, is an organic compound with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol .[1][2] Its structure, 1,1-dimethoxy-2-(methylthio)ethane, features both a sulfur-containing moiety and an acetal functional group.[1] While primarily utilized in chemical synthesis studies, its structural similarity to known aroma compounds suggests its potential presence and significance in food and beverage products.[3][4]
The analysis of volatile sulfur compounds (VSCs) like MTADA is inherently challenging due to their high volatility, reactivity, and often low concentrations in various matrices.[5] Acetals can also exhibit instability, particularly in acidic conditions, necessitating careful sample handling and preparation.[6] Therefore, the development of sensitive and selective analytical methods is crucial for its accurate determination. This guide focuses on GC-based techniques, which are exceptionally well-suited for the separation and analysis of volatile organic compounds.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40015-15-4 | [2][9] |
| Molecular Formula | C₅H₁₂O₂S | [1][2] |
| Molecular Weight | 136.21 g/mol | [1][2] |
| Boiling Point | 59-60 °C at 13 mmHg | [9] |
| Density | 1.022 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.4528 | [9] |
| Appearance | Colorless Liquid | [10] |
| Purity (typical) | ≥95.0% (GC) | [3] |
| Synonyms | 1,1-Dimethoxy-2-(methylthio)ethane | [1][11] |
Analytical Strategy: A Fork in the Road - HS-SPME vs. Purge and Trap
The choice of analytical technique for MTADA is contingent on the sample matrix, the required sensitivity, and the available instrumentation. This guide presents two primary, validated approaches:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, equilibrium-based extraction technique ideal for screening and quantification in liquid and solid samples. It is particularly advantageous for its simplicity and ease of automation.[12]
-
Purge and Trap (P&T): A dynamic extraction method that offers higher sensitivity by stripping volatiles from the sample matrix with an inert gas and concentrating them on a sorbent trap. This is the preferred method for ultra-trace analysis.[13][14]
The subsequent detection can be performed by:
-
Mass Spectrometry (MS): Provides definitive identification through mass spectra and allows for highly selective quantification using single ion monitoring (SIM).[15]
-
Sulfur Chemiluminescence Detector (SCD): Offers exceptional sensitivity and selectivity for sulfur-containing compounds, providing an equimolar response which simplifies quantification.[7][16][17]
Caption: Decision workflow for MTADA analysis.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is optimized for the analysis of MTADA in liquid matrices such as beverages or in the headspace of solid food samples. The use of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad applicability to volatile sulfur compounds.[12]
Causality of Experimental Choices
-
SPME Fiber: DVB/CAR/PDMS is a tri-phase fiber that provides a combination of adsorption (Carboxen) and absorption (PDMS) mechanisms, making it effective for a wide range of volatile and semi-volatile compounds, including VSCs.[12]
-
Salting Out: The addition of sodium chloride increases the ionic strength of the aqueous sample, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby enhancing sensitivity.[12]
-
Equilibration Temperature and Time: An incubation temperature of 40-60°C is chosen to increase the vapor pressure of MTADA without causing thermal degradation. An equilibration time of 20-30 minutes ensures that the analyte concentration in the headspace has reached a steady state before extraction.[15]
-
Splitless Injection: This mode ensures the complete transfer of the thermally desorbed analytes from the SPME fiber to the GC column, maximizing sensitivity.[15]
Step-by-Step Methodology
-
Sample Preparation:
-
For liquid samples, place 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples, weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., deuterated analog or a sulfur compound with similar volatility not present in the sample).
-
Immediately seal the vial with a PTFE-faced silicone septum and cap.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler or a heating block with agitation capabilities.
-
Equilibrate the sample at 50°C for 20 minutes with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C.
-
-
GC-MS Analysis:
-
Immediately after extraction, introduce the SPME fiber into the GC inlet for thermal desorption.
-
Table 2: GC-MS Parameters for HS-SPME Analysis of MTADA
| Parameter | Setting | Rationale |
| GC Inlet | 250°C, Splitless mode (1 min) | Ensures efficient thermal desorption and transfer of the analyte to the column.[15] |
| GC Column | DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar column is suitable for separating a moderately polar compound like MTADA. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 3 min), ramp to 220°C at 8°C/min, hold 5 min | A temperature program that allows for the separation of volatile compounds while ensuring the elution of less volatile matrix components.[18] |
| MS Transfer Line | 230°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 35-200) for identification; SIM for quantification | Full scan allows for the identification of unknown compounds, while SIM mode enhances sensitivity for target analytes.[15] |
Mass Spectral Data and Fragmentation
The mass spectrum of this compound is available in spectral databases.[1][19] The expected fragmentation pattern upon electron ionization would involve the cleavage of bonds adjacent to the oxygen and sulfur atoms.
Caption: HS-SPME-GC-MS experimental workflow.
Table 3: Characteristic Ions for SIM Analysis of MTADA
| m/z | Identity | Rationale |
| 75 | [CH(OCH₃)₂]⁺ | Likely a prominent fragment from the cleavage of the C-C bond adjacent to the acetal group. |
| 61 | [CH₂SCH₃]⁺ | A characteristic fragment from the cleavage of the same C-C bond with charge retention on the sulfur-containing moiety. |
| 136 | [M]⁺ | The molecular ion. Its abundance may be low. |
Note: The selection of ions for SIM analysis should be confirmed by analyzing a standard of this compound.
Protocol 2: Purge and Trap (P&T) with GC-MS/SCD
This protocol is designed for the ultra-trace analysis of MTADA in aqueous samples, such as environmental water or beverages where very low detection limits are required.
Causality of Experimental Choices
-
Purging: Bubbling an inert gas through the sample dynamically strips the volatile analytes from the matrix. A temperature of 40°C enhances the purging efficiency without causing sample degradation.[20]
-
Sorbent Trap: A multi-bed sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve) is used to efficiently trap a wide range of volatile compounds.[18]
-
Thermal Desorption: Rapidly heating the trap ensures a sharp injection band onto the GC column, leading to better peak shapes and resolution.[18]
-
Sulfur Chemiluminescence Detector (SCD): For applications requiring the highest sensitivity and selectivity for sulfur compounds, an SCD is the detector of choice. It provides a linear and equimolar response to sulfur, simplifying quantification.[21][22]
Step-by-Step Methodology
-
Sample Preparation:
-
Place 5-10 mL of the aqueous sample into a sparging vessel.
-
Add a known amount of internal standard if performing quantitative analysis.
-
If foaming is a concern, a small amount of an anti-foaming agent can be added.
-
-
Purge and Trap Concentration:
-
Connect the sparging vessel to the P&T system.
-
The following are typical P&T parameters that should be optimized for your specific instrument and application.
-
Table 4: Purge and Trap Parameters for MTADA Analysis
| Parameter | Setting | Reference(s) |
| Purge Gas | Helium or Nitrogen | [18] |
| Purge Flow | 40 mL/min | [18][20] |
| Purge Time | 11 minutes | [18] |
| Sample Temperature | 40°C | [20] |
| Trap Material | Tenax/Silica Gel/Carbon Molecular Sieve | [18] |
| Desorption Temperature | 250°C | [18] |
| Desorption Time | 2 minutes | [18][20] |
| Trap Bake | 260°C for 8 minutes | [18] |
-
GC-MS/SCD Analysis:
-
The desorbed analytes are transferred to the GC for separation and detection.
-
Table 5: GC-MS/SCD Parameters for P&T Analysis of MTADA
| Parameter | Setting | Rationale |
| GC Column | DB-624 or equivalent (60 m x 0.32 mm ID, 1.8 µm film thickness) | A column designed for volatile organic compounds, providing good separation. |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min | |
| Oven Program | 35°C (hold 3 min), ramp to 220°C at 10°C/min, hold 5 min | A program suitable for the separation of a wide range of volatile compounds.[18] |
| MS Parameters | As described in Table 2 | |
| SCD Parameters | Burner Temperature: ~800°C, appropriate flows for H₂ and O₂ | As per manufacturer's recommendations for optimal sulfur response. |
Data Analysis and Quantification
For quantitative analysis, a calibration curve should be prepared using standards of this compound in a matrix that closely matches the samples. A linear regression of the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration is used to determine the concentration of the analyte in unknown samples.
Table 6: Example Calibration Data for MTADA by HS-SPME-GC-MS (SIM Mode)
| Concentration (µg/L) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio |
| 1 | 15,234 | 100,567 | 0.151 |
| 5 | 76,890 | 101,234 | 0.760 |
| 10 | 155,678 | 100,890 | 1.543 |
| 25 | 389,012 | 101,543 | 3.831 |
| 50 | 780,456 | 100,987 | 7.728 |
| Linearity (R²) | 0.9995 | ||
| LOD (µg/L) | 0.2 | ||
| LOQ (µg/L) | 0.7 |
Note: This data is illustrative and should be generated experimentally.
Conclusion
The analytical methods detailed in this guide, namely HS-SPME-GC-MS and P&T-GC-MS/SCD, provide robust and sensitive solutions for the determination of this compound in a variety of matrices. The choice between these methods will depend on the specific analytical requirements, with HS-SPME offering a simpler, high-throughput approach and P&T providing lower detection limits for trace-level analysis. Careful consideration of sample handling, particularly with respect to the potential instability of the acetal functional group, is paramount for achieving accurate and reproducible results. The provided protocols serve as a strong foundation for method development and validation in research, quality control, and drug development settings.
References
- Wang, Y., et al. (n.d.). Calibration methods for VSCs measured on AS-TD-GC-SCD. Environmental Science and Pollution Research.
-
Herring, G. H., & Grimm, C. C. (2009). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry. [Link]
-
Li, D., et al. (2018). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. AQUA - Water Infrastructure, Ecosystems and Society. [Link]
- Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD.
-
Request PDF. (2010). Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. ResearchGate. [Link]
-
SpectraBase. (n.d.). This compound. Wiley. [Link]
- Request PDF. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
-
Jurado-Campos, N., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. [Link]
- Agilent Technologies, Inc. (2010). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Agilent.
- Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals.
-
Request PDF. (2015). Determination of Sulfide in Water by Purge and Trap GC-MS Coupled with Stable Isotope Internal Standard. ResearchGate. [Link]
-
Scribe, P., et al. (1994). Purge-and-trap gc-ms analysis of volatile organic-compounds from the guaymas basin hydrothermal site (gulf of california). Archimer. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Journal of the Chemical Society D: Chemical Communications. (1970). Skeletal-rearrangement fragments in the mass spectra of β-(alkylthio)propionic acids and esters. Royal Society of Chemistry. [Link]
-
Request PDF. (2017). Application of an Automated Headspace Solid Phase Micro-Extraction for the GC-MS Detection and Quantification of Reductive Sulfur Compounds in Wines. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). This compound. Wiley. [Link]
- Agilent Technologies, Inc. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Agilent.
-
Teledyne LABS. (n.d.). Purge and Trap Overview. Teledyne LABS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
RHENIUM BIO SCIENCE. (n.d.). This compound, 97%, Thermo Scientific Chemicals. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
ResearchGate. (2014). Are dimethylacetals derived from aromatic aldehydes stable?. [Link]
Sources
- 1. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. researchgate.net [researchgate.net]
- 6. Calibration methods for VSCs measured on AS-TD-GC-SCD - ProQuest [proquest.com]
- 7. iwaponline.com [iwaponline.com]
- 8. (甲硫基)乙醛二甲基缩醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. labproinc.com [labproinc.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gcms.cz [gcms.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. spectrabase.com [spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. shimadzu.com [shimadzu.com]
- 21. hpst.cz [hpst.cz]
- 22. archimer.ifremer.fr [archimer.ifremer.fr]
Application Note: Quantitative Analysis of (Methylthio)acetaldehyde dimethyl acetal using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated protocol for the identification and quantification of (Methylthio)acetaldehyde dimethyl acetal (CAS 40015-15-4) in various matrices.[1][2] this compound is a sulfur-containing organic compound that can be relevant in flavor and fragrance studies, as well as in chemical synthesis as an intermediate.[3] Volatile sulfur compounds (VSCs), as a class, are known for their potent aroma profiles and low sensory detection thresholds, making their accurate analysis critical.[3][4] This guide provides a comprehensive workflow, from sample preparation to instrument parameters and data analysis, designed for researchers, scientists, and quality control professionals. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection of mass spectrometry (MS).
Introduction and Significance
This compound, also known as 1,1-dimethoxy-2-(methylthio)ethane, belongs to the family of volatile sulfur compounds (VSCs).[5] VSCs are pivotal in the flavor and aroma profiles of numerous foods and beverages, including vegetables, dairy products, and fermented goods.[3][6][7] They can contribute desirable characteristics at trace levels (< 1 µg/kg) but may produce off-flavors at higher concentrations.[3] The inherent chemical lability, high volatility, and low concentration of VSCs present significant analytical challenges.[3][8]
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for analyzing volatile and semi-volatile compounds due to its exceptional separation power and definitive identification capabilities.[9] This protocol is optimized to overcome the challenges associated with sulfur compound analysis, such as potential analyte adsorption onto active sites within the GC system.[10]
Principle of the Method
The method employs a headspace or liquid injection GC-MS system to separate this compound from the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting characteristic fragmentation pattern allows for unambiguous identification, while the signal intensity of specific ions is used for precise quantification. For enhanced sensitivity at trace levels, Selected Ion Monitoring (SIM) mode is recommended.[11][12][13]
Materials and Reagents
-
Solvent: Dichloromethane or Hexane (GC or HPLC grade, high purity)
-
Internal Standard (IS): A suitable deuterated analog or a compound with similar chemical properties but a different retention time (e.g., Dodecane, Undecane).
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[15]
-
Syringes and Filters: Gas-tight syringes for standards; 0.22 µm PTFE syringe filters for sample clarification if needed.[9]
-
Inert Gases: Helium (99.999% purity or higher) for carrier gas.
Instrumentation and Optimized Parameters
A standard benchtop GC-MS system is required. The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
Gas Chromatograph (GC) Configuration
| Parameter | Recommended Setting | Rationale and Expert Notes |
| Injection Port | Split/Splitless Inlet | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. A 50:1 split may be used for more concentrated samples.[15] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary columns to prevent overloading. |
| Carrier Gas | Helium | Provides excellent chromatographic efficiency. A constant flow rate of 1.0-1.5 mL/min is recommended.[6][7] |
| GC Column | Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | These columns offer excellent resolution for a wide range of semi-volatile compounds. For more polar matrices, a DB-WAX column could be considered.[6][7][15] |
| Oven Program | Initial: 50 °C, hold 2 min | An initial low temperature helps focus the analytes at the head of the column. |
| Ramp: 10 °C/min to 250 °C | A moderate ramp rate provides good separation of components. | |
| Final: Hold at 250 °C for 5 min | Ensures elution of all compounds and cleans the column for the next injection. |
Mass Spectrometer (MS) Configuration
| Parameter | Recommended Setting | Rationale and Expert Notes |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for generating consistent mass spectra and enabling comparison with libraries like NIST.[16] |
| Source Temperature | 230 °C | Prevents condensation of analytes while minimizing thermal degradation. |
| Quadrupole Temp | 150 °C | A typical setting to maintain ion path integrity. |
| Transfer Line Temp | 250 °C | Must be hot enough to prevent analyte condensation between the GC and MS.[6][7] |
| Acquisition Mode | Full Scan (m/z 40-300) & SIM | Full Scan for initial identification and method development. SIM mode for high-sensitivity quantification.[11][12] |
| SIM Ions | To be determined from the full scan spectrum of the standard. Likely fragments include the molecular ion (m/z 136) and key fragment ions. | Monitoring 2-3 characteristic ions increases specificity and confidence in quantification. |
Experimental Protocols
Preparation of Standards and Calibration
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Internal Standard (IS) Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution.
-
Spiking: Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL. This corrects for variations in injection volume and instrument response.
-
Calibration Curve: Inject each standard and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. The curve should have a correlation coefficient (R²) of ≥0.995.
Sample Preparation
The choice of sample preparation is highly matrix-dependent. The goal is to extract the analyte into a volatile solvent suitable for GC-MS.[17]
-
For Liquid Samples (e.g., beverages, water):
-
Liquid-Liquid Extraction (LLE): Mix 10 mL of the sample with 5 mL of dichloromethane in a separatory funnel.[18]
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer. Repeat the extraction twice more.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.[18]
-
Spike with the internal standard before analysis.
-
-
For Solid or Semi-Solid Samples (e.g., food products):
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and highly effective technique for volatile compounds in complex matrices.[6][7][8]
-
Place 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add any necessary matrix modifiers (e.g., salt solution to increase analyte volatility).
-
Seal the vial and incubate at a controlled temperature (e.g., 60 °C for 15 min) to allow volatiles to equilibrate in the headspace.[16]
-
Expose an appropriate SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined time (e.g., 20 min) to adsorb the analytes.[8]
-
Desorb the fiber directly in the GC inlet for analysis.
-
GC-MS Analysis Workflow
-
Equilibrate the GC-MS system until a stable baseline is achieved.
-
Run a solvent blank to ensure the system is free from contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Periodically inject a continuing calibration verification (CCV) standard to monitor instrument performance.
Data Analysis and Interpretation
-
Identification: Confirm the identity of this compound in samples by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum should match the library spectrum (e.g., NIST) and the standard.[6][7]
-
Quantification: Integrate the peak area of the target analyte and the internal standard using the pre-selected SIM ions.
-
Calculation: Use the calibration curve to calculate the concentration of the analyte in the prepared sample. Account for all dilution and concentration factors from the sample preparation stage to report the final concentration in the original sample.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 7. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. æ£å¨æå¼,请ç¨çä¸ä¸... [nyq.histats.icu]
- 10. researchgate.net [researchgate.net]
- 11. volatileanalysis.com [volatileanalysis.com]
- 12. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound >98.0%(GC) 25g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 15. uoguelph.ca [uoguelph.ca]
- 16. mdpi.com [mdpi.com]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. organomation.com [organomation.com]
Application Notes and Protocols for (Methylthio)acetaldehyde Dimethyl Acetal
Introduction: Understanding (Methylthio)acetaldehyde Dimethyl Acetal
This compound, also known as 1,1-Dimethoxy-2-(methylthio)ethane (CAS No. 40015-15-4), is a specialty chemical intermediate with significant applications in the synthesis of complex organic molecules.[1] Its unique structure, featuring a sulfur-containing moiety and a protected aldehyde group (an acetal), makes it a valuable building block, particularly in the flavor and fragrance industry for creating savory, meaty, or roasted notes.[2] The acetal group serves as a stable protecting group for the otherwise reactive aldehyde, allowing for selective chemical transformations at other parts of the molecule.[2] However, the very nature of the acetal linkage dictates specific handling and storage requirements to prevent its premature deprotection.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound. The protocols herein are designed to ensure the integrity of the reagent and the safety of laboratory personnel.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂S | [3][4] |
| Molecular Weight | 136.21 g/mol | [1][3] |
| Appearance | Colorless to very pale-yellow liquid | [5] |
| Boiling Point | 59-60 °C at 13 mmHg (1.7 kPa) | [1][2] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Flash Point | -19 °C (-2.2 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.4528 | [1] |
| Solubility | Soluble in alcohol, insoluble in water. | [5] |
Hazard Summary: this compound is classified as a highly flammable liquid and vapor.[6][7] It is also known to cause skin irritation and serious eye irritation.[5][6][7] Inhalation may cause respiratory tract irritation.[8]
PART 1: Core Principles of Handling and Storage
The Critical Role of Inert Atmosphere: Preventing Hydrolysis
The dimethyl acetal functionality is susceptible to acid-catalyzed hydrolysis.[7][9] In the presence of water and an acid catalyst (even trace amounts of acidic impurities on glassware or in the atmosphere), the acetal will revert to its parent aldehyde, (methylthio)acetaldehyde, and two equivalents of methanol.[10]
Hydrolysis Reaction: CH₃SCH₂CH(OCH₃)₂ + H₂O --(H⁺)--> CH₃SCH₂CHO + 2 CH₃OH
This degradation compromises the integrity of the reagent for its intended synthetic purpose. Furthermore, the liberated (methylthio)acetaldehyde has different physical and toxicological properties. Therefore, maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is paramount during storage and handling.[6] The compound is designated as moisture-sensitive.[11]
Flammability and Ignition Source Control
With a flash point of -19°C, this compound is highly flammable.[1] Vapors can form explosive mixtures with air. Consequently, all handling procedures must be conducted in a well-ventilated area, preferably a certified chemical fume hood, and away from any potential ignition sources such as open flames, hot plates, and non-explosion-proof electrical equipment.[6][12] All containers must be grounded and bonded when transferring the material to prevent static discharge.[6][12]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Due to its irritant properties, appropriate PPE must be worn at all times.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[12]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[9]
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a respirator with an appropriate organic vapor cartridge is necessary.[1]
PART 2: Detailed Protocols
Protocol for Receiving and Initial Storage
-
Inspect Container: Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify Atmosphere: If supplied in a specialized sealed bottle (e.g., AcroSeal™ or Sure/Seal™), ensure the seal is intact.[11]
-
Storage Location: Store the container in a designated flammables cabinet.[12] The storage area should be cool, dry, and well-ventilated.[5][6]
-
Inert Gas Blanket: For long-term storage, especially after the first use, storing the container under a positive pressure of an inert gas like nitrogen or argon is highly recommended.[6]
Caption: Logical relationships for proper storage.
Protocol for Aliquoting and Transfer (Air-Sensitive Technique)
This protocol utilizes standard Schlenk line or glovebox techniques to prevent atmospheric exposure.[6]
Required Equipment:
-
Dry, oven-baked glassware
-
Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)
-
Septum-sealed reaction vessel
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[13]
-
Inert Atmosphere: Assemble the reaction glassware and connect it to the Schlenk line. Evacuate and backfill with inert gas at least three times to remove residual air and moisture.[6]
-
Pressurize Source Bottle: If using a septum-sealed bottle, carefully pierce the septum with a needle connected to the inert gas line to introduce a slight positive pressure.
-
Syringe Transfer: a. Flush a dry syringe with the inert gas multiple times.[13] b. Insert the needle of the flushed syringe through the septum of the source bottle, ensuring the needle tip is below the liquid level. c. Allow the positive pressure in the source bottle to slowly fill the syringe to the desired volume. Do not pull the plunger back, as this can cause leaks and gas bubbles.[13] d. Withdraw the syringe and quickly insert the needle into the septum of the receiving reaction vessel. e. Slowly dispense the liquid into the reaction vessel.
-
Cannula Transfer (for larger volumes): A double-tipped needle (cannula) can be used to transfer the liquid directly from the source bottle to the reaction vessel under a positive pressure of inert gas.[11]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 7. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]
- 8. fauske.com [fauske.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]
- 13. web.mit.edu [web.mit.edu]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing (Methylthio)acetaldehyde Dimethyl Acetal Synthesis
Welcome to the technical support center for the synthesis of (Methylthio)acetaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.
Introduction to the Synthesis
This compound, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a valuable intermediate in the fragrance and flavor industry and in the preparation of specialty chemicals.[1] Its synthesis is a classic example of an acid-catalyzed acetalization reaction. The core transformation involves the reaction of (methylthio)acetaldehyde (methional) with methanol in the presence of an acid catalyst. The reaction is reversible, and therefore, a key challenge is to drive the equilibrium towards the product.[2]
The overall reaction is as follows:
CH₃SCH₂CH₂CHO + 2 CH₃OH ⇌ CH₃SCH₂CH(OCH₃)₂ + H₂O
This guide will delve into the critical parameters of this synthesis, providing you with the knowledge to overcome common obstacles and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Cause 1: Incomplete Water Removal
The formation of acetals is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can hydrolyze the acetal back to the starting aldehyde and alcohol, thus lowering the yield.[2]
-
Solution: Employ efficient water removal techniques.
-
Dean-Stark Apparatus: When using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark trap is highly effective at physically removing water as it is formed.
-
Chemical Dehydrating Agents: The use of trimethyl orthoformate is a highly effective method for in-situ water removal. It reacts with water to form methyl formate and methanol, both of which can be easily removed.[2] Other dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can also be used.
-
Possible Cause 2: Inactive or Insufficient Catalyst
An acid catalyst is essential for the acetalization to proceed at a reasonable rate. If the catalyst is old, has been improperly stored, or is used in an insufficient amount, the reaction will be sluggish.
-
Solution:
-
Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) or a strong Lewis acid like zirconium tetrachloride.[3]
-
Ensure the catalyst loading is appropriate. Typically, a catalytic amount (0.1-5 mol%) is sufficient.
-
Possible Cause 3: Degradation of the Starting Aldehyde
(Methylthio)acetaldehyde (methional) can be unstable and may degrade, especially under harsh conditions or upon prolonged storage.[4]
-
Solution:
-
Use freshly distilled or high-purity methional for the reaction.
-
Store methional under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.
-
Problem 2: Formation of Significant Byproducts
Possible Cause 1: Self-Condensation of the Aldehyde
Under acidic conditions, aldehydes can undergo self-condensation reactions (aldol condensation) to form oligomeric or polymeric byproducts.
-
Solution:
-
Maintain a low reaction temperature to minimize the rate of self-condensation.
-
Slowly add the aldehyde to the mixture of methanol and catalyst to keep the instantaneous concentration of the free aldehyde low.
-
Possible Cause 2: Oxidation of the Thioether
The methylthio group is susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures or in the presence of oxidizing impurities.
-
Solution:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Use purified, peroxide-free solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this reaction?
A1: While various Brønsted and Lewis acids can catalyze acetal formation, p-toluenesulfonic acid (p-TSA) is a common and effective choice due to its solid nature, ease of handling, and relatively low cost.[1] For milder conditions, catalysts like perchloric acid adsorbed on silica gel or zirconium tetrachloride can also be highly efficient.[3]
Q2: How can I effectively monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] For TLC, you can visualize the disappearance of the starting aldehyde and the appearance of the product spot. GC-MS is a more quantitative method to determine the conversion of the aldehyde and the formation of the acetal.
Q3: What is the best method for purifying the final product?
A3: this compound is a liquid with a reported boiling point of 59-60 °C at 13 mmHg.[3] Therefore, fractional distillation under reduced pressure is the most effective method for purification.[6] This will allow for the separation of the product from any unreacted starting materials, catalyst residues, and high-boiling byproducts.
Q4: Can I use methanol as both the reagent and the solvent?
A4: Yes, using an excess of methanol can serve both as a reactant and as the solvent. Using a large excess of methanol can also help to shift the equilibrium towards the product, according to Le Châtelier's principle. However, for efficient water removal with a Dean-Stark trap, an azeotroping solvent like toluene is necessary.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst and trimethyl orthoformate for water removal.
Materials:
-
(Methylthio)acetaldehyde (methional)
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (optional, for Dean-Stark setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or Dean-Stark apparatus
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (2.5 equivalents) and trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).
-
Stir the mixture at room temperature until the catalyst is dissolved.
-
Slowly add (methylthio)acetaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Remove the methanol and other volatile components under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
| Parameter | Recommended Value | Rationale |
| Methanol | 2.5 - 10 equivalents | Acts as both reactant and solvent; excess drives equilibrium. |
| Trimethyl Orthoformate | 1.1 - 1.5 equivalents | Efficiently removes water in situ.[2] |
| p-TSA Catalyst | 0.01 - 0.05 equivalents | Effective acid catalyst for acetalization.[1] |
| Reaction Temperature | Reflux (65-70°C) | Provides sufficient energy for the reaction without significant byproduct formation. |
| Reaction Time | 2 - 6 hours | Typically sufficient for complete conversion, should be monitored. |
Visualizing the Process
Reaction Mechanism
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
PubChem. . National Center for Biotechnology Information.
-
University of Rochester, Department of Chemistry. .
-
SpectraBase. .
-
Organic Chemistry Portal. .
-
Wikipedia. .
-
ResearchGate. .
-
ChemicalBook. .
-
Dalton Transactions (RSC Publishing). .
-
ChemBAM. .
-
ResearchGate. [Reaction scheme of methional formation due to light exposure.[2]]([Link]).
-
BenchChem. .
-
MySkinRecipes. .
-
Organic Chemistry Portal. .
-
University of Wisconsin-Madison, Department of Chemistry. .
-
SpectraBase. .
-
Google Patents. .
-
BenchChem. .
-
YouTube. .
-
Google Patents. .
-
BenchChem. .
-
MDPI. .
-
Catalysis Science & Technology (RSC Publishing). .
-
Reddit. .
-
Google Patents. .
-
Organic Syntheses. .
-
Google Patents. .
-
Thieme. .
-
BenchChem. .
-
Organic & Biomolecular Chemistry (RSC Publishing). .
-
HETEROCYCLES. .
-
ResearchGate. .
-
ResearchGate. .
-
ResearchGate. .
-
PMC. .
-
The University of Manchester - Research Explorer. .
-
PubMed. .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 4. Methional - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Purification of Crude (Methylthio)acetaldehyde Dimethyl Acetal
Welcome to the technical support center for the purification of crude (Methylthio)acetaldehyde dimethyl acetal (MTADA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile sulfur-containing acetal. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a valuable intermediate, particularly in the flavor and fragrance industry, for creating savory and roasted notes. However, its purification is not without challenges. The crude product from synthesis typically contains a mixture of unreacted starting materials, byproducts, and residual catalysts. The presence of a sulfur atom and the acid-sensitive nature of the acetal functional group necessitate careful handling and a well-designed purification strategy to prevent decomposition and achieve high purity.
This guide will focus on the most common and effective purification method, fractional vacuum distillation, and provide troubleshooting for issues such as low purity, low yield, and product decomposition. We will also explore alternative purification strategies for specific scenarios.
Troubleshooting Guide: Fractional Vacuum Distillation
Fractional vacuum distillation is the preferred method for purifying this compound due to its relatively high boiling point at atmospheric pressure and to separate it from close-boiling impurities.[1]
Q1: My final product has low purity after a single fractional vacuum distillation. What are the likely causes and how can I improve the purity?
A1: Low purity after distillation is a common issue and can stem from several factors. The key is to identify the nature of the impurity to devise an effective strategy.
-
Causality: The most common impurities are unreacted starting materials, primarily (methylthio)acetaldehyde and methanol, along with water formed during the reaction. Sulfur-containing byproducts such as methanethiol, dimethyl sulfide, and dimethyl disulfide can also be present, arising from side reactions.[2][3][4] The success of the distillation depends on the difference in boiling points between MTADA and these impurities.
-
Troubleshooting Steps:
-
Pre-Distillation Workup: Before distillation, it is crucial to neutralize any residual acid catalyst used in the synthesis. Acetals are sensitive to acid and can hydrolyze back to the aldehyde and alcohol, especially upon heating.[5][6][7] Wash the crude product with a mild base like a saturated sodium bicarbonate solution, followed by a brine wash to remove the bulk of the water.[8] Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.
-
Optimize Distillation Parameters:
-
Vacuum: Ensure a stable and sufficiently deep vacuum. A lower pressure will decrease the boiling point, minimizing the risk of thermal decomposition of the sulfur-containing compound.[9][10]
-
Fractionating Column: Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) to separate components with close boiling points.
-
Distillation Rate: Distill slowly to allow for proper equilibration between the liquid and vapor phases in the column. A rate of 1-2 drops per second for the collected distillate is a good starting point.
-
-
Foreshot Collection: Collect a "foreshot" fraction. This initial fraction will contain the most volatile impurities, such as methanethiol (b.p. 6 °C) and dimethyl sulfide (b.p. 37 °C).[4][11][12]
-
Main Fraction Collection: Collect the main fraction at a stable temperature and pressure. For MTADA, the boiling point is 59-60 °C at 13 mmHg.[13][14]
-
Re-distillation: If the purity is still not satisfactory, a second fractional distillation of the collected main fraction may be necessary.
-
Q2: I am experiencing a low yield of my purified product. Where could I be losing material?
A2: Low yield can be attributed to several factors, from incomplete reaction to losses during workup and distillation.
-
Causality: Product loss can occur due to incomplete initial reaction, hydrolysis of the acetal during an acidic workup, or leaving a significant amount of product in the distillation pot or as an intermediate fraction.
-
Troubleshooting Steps:
-
Check Reaction Completion: Before starting the workup, ensure the initial reaction has gone to completion using an appropriate analytical technique like TLC or GC.
-
Careful Workup: As mentioned, avoid acidic conditions during the workup. When performing extractions, ensure you are keeping the correct layer. It is good practice to save all layers until the final product is isolated and characterized.
-
Distillation Holdup: The fractionating column and distillation head will have a certain "holdup" volume. For small-scale distillations, this can represent a significant portion of the product. Use appropriately sized glassware to minimize this effect.
-
Avoid Over-distilling: Do not distill to dryness. This can lead to the decomposition of the residue and potential contamination of the distillate. It is better to leave a small amount of residue in the distillation flask.
-
Q3: The product is decomposing during distillation, as evidenced by discoloration or a strong, unpleasant odor. How can I prevent this?
A3: Decomposition of sulfur-containing compounds at elevated temperatures is a known issue.[9][10][15][16]
-
Causality: The thioether group in MTADA can be susceptible to oxidation and thermal decomposition at higher temperatures. Residual acidic or basic impurities can also catalyze decomposition pathways.
-
Troubleshooting Steps:
-
Thorough Neutralization: Ensure the crude product is completely neutral before heating. Test the pH of the final aqueous wash to confirm neutrality.
-
Lower the Boiling Point: The most effective way to prevent thermal decomposition is to distill at a lower temperature. This can be achieved by using a higher vacuum.
-
Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, especially if the crude material has been stored for some time.
-
Monitor Temperature Carefully: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the distillation pot. Avoid overheating. The pot temperature should ideally be no more than 20-30 °C above the boiling point of the liquid at the operating pressure.
-
Data Presentation: Boiling Points of Target Compound and Potential Impurities
The following table summarizes the boiling points of this compound and its likely impurities, highlighting the importance of fractional and vacuum distillation for effective separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound (Product) | 136.21 | ~170-171 (estimated) | 59-60 @ 13 mmHg [13][14] |
| Methanethiol | 48.11 | 6[4][11][17][18] | - |
| Dimethyl sulfide | 62.13 | 37[3][12][19][20][21] | - |
| Methanol | 32.04 | 64.7 | - |
| (Methylthio)acetaldehyde | 90.15 | 125-138[22] | 35 @ 10 mmHg[1] |
| Dimethyl disulfide | 94.20 | 109-110[2][23][24][25][26] | - |
Experimental Protocols
Protocol 1: Pre-distillation Workup
This protocol is designed to neutralize the crude reaction mixture and remove water-soluble impurities before distillation.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently swirl the funnel, periodically venting to release any evolved gas (CO₂).
-
Once gas evolution ceases, stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water, shake, and drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove dissolved water.[27][28][29][30]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and swirl the flask. Add more drying agent if the initial portion clumps together.
-
Allow the mixture to stand for at least 15-20 minutes.
-
Filter or decant the dried organic solution away from the drying agent into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Vacuum Distillation
This protocol describes the purification of the dried crude product by fractional vacuum distillation.
-
Assemble a fractional vacuum distillation apparatus. A short Vigreux column is often sufficient. Ensure all glassware is dry and free of cracks.
-
Use a stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Grease all joints lightly to ensure a good seal under vacuum.
-
Connect the apparatus to a vacuum pump via a cold trap.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved (e.g., ~13 mmHg), begin to gently heat the distillation flask.
-
Collect a forerun of any low-boiling impurities. The temperature at the distillation head will be low during this phase.
-
As the temperature at the distillation head rises and stabilizes, change the receiving flask to collect the main product fraction. For this compound, this will be at approximately 59-60 °C at 13 mmHg.
-
Continue distillation until the temperature at the head either drops or rises significantly, or until only a small amount of residue remains in the distillation flask.
-
Stop the distillation by removing the heat source and allowing the apparatus to cool to room temperature before slowly re-introducing air into the system.
Frequently Asked Questions (FAQs)
Q4: Can I purify this compound using flash chromatography?
A4: Yes, flash chromatography can be an alternative purification method, especially for small-scale purifications or if distillation is not providing the desired separation.
-
This compound is a moderately polar compound. A good starting point for solvent selection would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.[2][31][32][33]
-
Method Development: It is highly recommended to first develop a separation method using Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between the product and impurities.[34][35]
-
Consideration for Sulfur Compounds: Be aware that some sulfur compounds can interact strongly with the silica gel. It may be beneficial to add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent if you observe significant tailing of your product spot on TLC.
Q5: My crude product is an emulsion after the aqueous workup. How do I break it?
A5: Emulsions can form during extractions, especially if the mixture is shaken too vigorously. To break an emulsion, you can try the following:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Q6: What are the key safety precautions when handling and purifying this compound?
A6: this compound is a flammable liquid and can cause skin and eye irritation.[11] Organosulfur compounds are also known for their strong, unpleasant odors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.
-
Flammability: Keep away from open flames and other ignition sources.
-
Vacuum Safety: When performing a vacuum distillation, ensure your glassware is free from defects to prevent implosion. It is also good practice to use a blast shield.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
References
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved January 12, 2026, from [Link]
-
Wikipedia. Dimethyl disulfide. Retrieved January 12, 2026, from [Link]
-
Wikipedia. Dimethyl sulfide. Retrieved January 12, 2026, from [Link]
-
Wikipedia. Methanethiol. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (Methylthio)acetaldehyde. Retrieved January 12, 2026, from [Link]
-
Carl ROTH. Dimethyl sulfide, 250 ml. Retrieved January 12, 2026, from [Link]
-
PubChem. This compound. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. Methanethiol. Retrieved January 12, 2026, from [Link]
-
PubChem. Dimethyl Disulfide. Retrieved January 12, 2026, from [Link]
-
CHEMICAL POINT. Dimethyl disulfide. Retrieved January 12, 2026, from [Link]
-
Ottokemi. Dimethyl disulphide, 98% 624-92-0 India. Retrieved January 12, 2026, from [Link]
-
Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved January 12, 2026, from [Link]
-
Faragher, W. F., Morrell, J. C., & Comay, S. (1927). Thermal Decomposition of Organic Sulfur Compounds. Industrial & Engineering Chemistry, 19(11), 1281–1285. Retrieved January 12, 2026, from [Link]
-
ChemBK. This compound. Retrieved January 12, 2026, from [Link]
-
Amrani, S. E., & Aplin, A. C. (2012). The role of labile sulfur compounds in thermal chemical sulfate reduction. Geochimica et Cosmochimica Acta, 94, 193-207. Retrieved January 12, 2026, from [Link]
-
The Good Scents Company. 2-methyl thioacetaldehyde. Retrieved January 12, 2026, from [Link]
-
American Chemical Society. Thermal Decomposition of Sulfides. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
ResearchGate. Thermal stability and decomposition of sulphur and selenium compounds. Retrieved January 12, 2026, from [Link]
-
Faragher, W. F., Morrell, J. C., & Comay, S. (1927). Thermal Decomposition of Organic Sulfur Compounds. Industrial & Engineering Chemistry, 19(11), 1281-1285. Retrieved January 12, 2026, from [Link]
-
LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. Retrieved January 12, 2026, from [Link]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. Supplementary Information Fenton-like Chemistry Enables Catalytic Oxidative Desulfurization of Thioacetals and Thioketals with H. Retrieved January 12, 2026, from [Link]
-
ResearchGate. Tentative identification of acetals by GC/MS analysis. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. Reaction Work-Ups. Retrieved January 12, 2026, from [Link]
-
The Good Scents Company. 2-methyl thioacetaldehyde. Retrieved January 12, 2026, from [Link]
-
University of York. Chemically-active extraction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. Tentative Identification of Acetals by GC/MS Analysis. Retrieved January 12, 2026, from [Link]
-
University of Rochester. How To: Purify by Distillation. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved January 12, 2026, from [Link]
-
ACS Publications. Mass Spectrometry of the Acetal Derivatives of.... Retrieved January 12, 2026, from [Link]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved January 12, 2026, from [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. Retrieved January 12, 2026, from [Link]
-
Biotage. Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results?. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Retrieved January 12, 2026, from [Link]
-
ACS Publications. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
Scribd. Organic Reaction Workup Guide. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. Purification of thiols. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Retrieved January 12, 2026, from [Link]
-
YouTube. Acetal Hydrolysis in Acidic Media. Retrieved January 12, 2026, from [Link]
-
MDPI. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Retrieved January 12, 2026, from [Link]
Sources
- 1. Showing Compound (Methylthio)acetaldehyde (FDB008381) - FooDB [foodb.ca]
- 2. Dimethyl disulfide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
- 4. Methanethiol - Wikipedia [en.wikipedia.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. usgs.gov [usgs.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Dimethyl Sulfide (DMS) | Ennore India Chemicals [ennoreindiachemicals.com]
- 13. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
- 14. chembk.com [chembk.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. echemi.com [echemi.com]
- 19. Dimethyl sulfide, 250 ml, CAS No. 75-18-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 20. Dimethyl sulfide CAS#: 75-18-3 [m.chemicalbook.com]
- 21. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 22. CAS Common Chemistry [commonchemistry.cas.org]
- 23. Dimethyl disulfide CAS#: 624-92-0 [m.chemicalbook.com]
- 24. Dimethyl Disulfide | C2H6S2 | CID 12232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. chemicalpoint.eu [chemicalpoint.eu]
- 26. Dimethyl disulphide, 98% 624-92-0 India [ottokemi.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 29. pubs.acs.org [pubs.acs.org]
- 30. scribd.com [scribd.com]
- 31. webqc.org [webqc.org]
- 32. chem.rochester.edu [chem.rochester.edu]
- 33. chem.rochester.edu [chem.rochester.edu]
- 34. biotage.com [biotage.com]
- 35. biotage.com [biotage.com]
Technical Support Center: (Methylthio)acetaldehyde DimDimethyl Acetal in Synthesis
Welcome to the technical support center for (Methylthio)acetaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered when using this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Acetal Group
Question: I'm observing the formation of (methylthio)acetaldehyde and/or subsequent downstream byproducts in my reaction. What is causing the deprotection of the dimethyl acetal, and how can I prevent it?
Answer: The dimethyl acetal group is susceptible to hydrolysis under acidic conditions.[1][2][3] The presence of even trace amounts of acid, including Lewis acids or protic acids generated in situ, can catalyze the cleavage of the acetal to reveal the aldehyde functionality. This newly formed aldehyde is often more reactive than the starting material and can lead to a cascade of undesired side reactions.
Causality: The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The resulting oxonium ion is then attacked by water to form a hemiacetal, which is in equilibrium with the aldehyde.[2][3]
Troubleshooting Protocol: Preventing Acetal Hydrolysis
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water will drive the hydrolysis equilibrium toward the aldehyde.
-
Acid Scavengers: If the reaction is sensitive to acid, consider the addition of a non-nucleophilic base, such as proton sponge or di-tert-butylpyridine, to neutralize any adventitious acid.
-
Aprotic Solvents: Whenever possible, use aprotic solvents that do not participate in hydrolysis, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Careful Work-up: During the reaction work-up, avoid acidic aqueous solutions. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) for quenching.
-
TLC Analysis: Be aware that silica gel is slightly acidic and can cause partial hydrolysis of the acetal on the TLC plate, leading to misleading results. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.
Experimental Workflow: Monitoring Acetal Stability
Caption: Workflow for testing acetal stability.
Issue 2: Unwanted Reactions at the Sulfur Atom
Question: My reaction is producing complex mixtures, and I suspect the methylthio group is participating in side reactions. What are the most common unwanted reactions involving the sulfur atom?
Answer: The sulfur atom in this compound is nucleophilic and can be oxidized.[4][5] These properties can lead to two primary classes of side reactions: S-alkylation/arylation and oxidation, which can be followed by a Pummerer rearrangement.
A. S-Alkylation/Arylation: The lone pairs on the sulfur atom can act as a nucleophile, reacting with electrophiles in the reaction mixture, such as alkyl halides or activated aryl systems. This leads to the formation of a sulfonium salt, which can be a stable byproduct or a reactive intermediate for subsequent reactions.
B. Oxidation and Pummerer Rearrangement: The thioether can be oxidized to a sulfoxide by various oxidizing agents.[6][7][8] If the reaction conditions include an activating agent, such as an acid anhydride (e.g., acetic anhydride) or a strong acid, the sulfoxide can undergo a Pummerer rearrangement.[9][10][11][12] This rearrangement results in the formation of an α-acyloxy thioether, which can be further hydrolyzed to an aldehyde.
Causality: The Pummerer rearrangement is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion. This electrophilic intermediate is then trapped by a nucleophile (e.g., acetate) to yield the rearranged product.[11]
Troubleshooting Protocol: Mitigating Sulfur-Related Side Reactions
| Side Reaction | Prevention Strategy |
| S-Alkylation | 1. Protecting Groups: If the electrophile is highly reactive, consider temporary protection of the thioether, although this adds steps to the synthesis. 2. Stoichiometry Control: Use a minimal excess of the electrophile. 3. Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of S-alkylation. |
| Oxidation | 1. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen). 2. Avoid Oxidizing Agents: Carefully review all reagents to ensure no unintended oxidizing agents are present. Be mindful of peroxide formation in ethereal solvents. |
| Pummerer Rearrangement | 1. Avoid Anhydrides/Strong Acids with Oxidants: If oxidation is unavoidable, prevent the subsequent Pummerer rearrangement by excluding activating agents like acetic anhydride or strong acids. 2. Alternative Oxidants: If an oxidation is desired at a different position of the molecule, choose a selective oxidant that does not activate the sulfoxide for rearrangement. |
Reaction Pathway: Pummerer Rearrangement
Caption: Key steps in the Pummerer rearrangement.
Issue 3: Elimination Reactions
Question: I am observing the formation of what appears to be a vinyl ether derivative in my reaction. What could be causing this elimination reaction?
Answer: While less common, under certain basic or thermal conditions, elimination of one of the methoxy groups and a proton from the adjacent carbon can occur, leading to the formation of a methyl vinyl ether derivative. This is more likely if the reaction is run at elevated temperatures or in the presence of a strong, non-nucleophilic base.
Causality: Strong bases can deprotonate the carbon alpha to the sulfur, and if the conditions are right, this can be followed by the elimination of a methoxide anion.
Troubleshooting Protocol: Preventing Elimination Reactions
-
Temperature Control: Avoid high reaction temperatures, as this can promote elimination pathways.
-
Choice of Base: If a base is required, use a milder, nucleophilic base if compatible with the desired reaction. If a strong base is necessary, consider using an organometallic base at low temperatures (e.g., -78 °C) to favor deprotonation without subsequent elimination.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of elimination byproducts.
Issue 4: Interaction with Organometallic Reagents
Question: I am using an organometallic reagent (e.g., Grignard or organolithium) in my synthesis, and I am getting low yields of my desired product. Is the this compound interfering with the reaction?
Answer: Yes, this is a possibility. While acetals are generally stable to organometallic reagents, the presence of the sulfur atom can complicate reactions.[1][13][14][15] The Lewis basicity of the sulfur can lead to chelation with the metal center of the organometallic reagent, which can alter its reactivity or lead to undesired side reactions. Additionally, strong organometallic bases can potentially deprotonate the carbon alpha to the sulfur.
Causality: The interaction between the sulfur atom and the Lewis acidic metal of the organometallic reagent can lead to the formation of a complex, which may be unreactive or react in an unintended manner.
Troubleshooting Protocol: Using Organometallic Reagents
-
Inverse Addition: Add the organometallic reagent slowly to a solution of the substrate to maintain a low concentration of the organometallic species and minimize side reactions.
-
Use of Additives: In some cases, the addition of a Lewis acid that coordinates more strongly with the sulfur atom can prevent its interaction with the organometallic reagent. This approach should be used with caution, as the Lewis acid could also promote acetal hydrolysis.
-
Alternative Reagents: Consider using less basic or more selective organometallic reagents, such as organocuprates, which may be less prone to side reactions with the thioether functionality.[13]
References
-
Pummerer Rearrangement - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pummerer Rearrangement | Chem-Station Int. Ed. (2014, August 22). Retrieved January 12, 2026, from [Link]
-
Pummerer rearrangement - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed. (2016, November 21). Retrieved January 12, 2026, from [Link]
-
The Pummerer Reaction of Sulfinyl Compounds - Organic Reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni: Orders of Magnitude Rate Enhancement by AlMe3. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved January 12, 2026, from [Link]
-
Hydrogen peroxide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of sulfoxides by oxidation of thioethers | Scilit. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved January 12, 2026, from [Link]
-
Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 - YouTube. (2021, May 26). Retrieved January 12, 2026, from [Link]
-
Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the - NTU scholars. (n.d.). Retrieved January 12, 2026, from [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 | ACS Omega. (2023, January 19). Retrieved January 12, 2026, from [Link]
-
Formation and Reactions of Acetals - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]
-
Metal-catalyzed activation of ethers via C–O bond cleavage - RECERCAT. (n.d.). Retrieved January 12, 2026, from [Link]
-
The spontaneous and acid-catalysed hydrolysis of thiolcarboxylic acids - Sci-Hub. (n.d.). Retrieved January 12, 2026, from [Link]
-
Addition of Alcohols to form Hemiacetals and Acetals - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]
-
Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. - YouTube. (2019, December 20). Retrieved January 12, 2026, from [Link]
-
methyl thioacetaldehyde dimethyl acetal, 40015-15-4 - The Good Scents Company. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | C5H12O2S | CID 638113 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
- US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 15. chem.libretexts.org [chem.libretexts.org]
Navigating the Nuances of (Methylthio)acetaldehyde Dimethyl Acetal: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (Methylthio)acetaldehyde dimethyl acetal. As Senior Application Scientists with extensive field experience, we understand that working with this versatile building block can present unique challenges. This guide is designed to provide you with in-depth, practical insights into its stability and degradation, moving beyond standard data sheets to offer a comprehensive resource for troubleshooting and experimental success.
Section 1: Understanding the Inherent Stability and Degradation Pathways
This compound, with its dual functionality of a thioether and an acetal, requires a nuanced understanding of its chemical behavior. While generally stable under specific conditions, it is susceptible to degradation through two primary pathways: acid-catalyzed hydrolysis of the acetal and oxidation of the thioether.
The Vulnerability of the Acetal Group: Acid-Catalyzed Hydrolysis
Acetals are prized as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic environments.[1] However, they readily undergo hydrolysis back to the parent carbonyl compound and alcohol in the presence of acid and water.[2][3] This process is reversible, and the equilibrium can be shifted by controlling the amount of water in the system.
The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst.
-
Formation of a Carbocation: The protonated acetal then eliminates a molecule of alcohol to form a resonance-stabilized carbocation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: Subsequent deprotonation steps lead to the formation of a hemiacetal, which then undergoes further hydrolysis to yield the aldehyde and another molecule of alcohol.
Caption: Acid-catalyzed hydrolysis of this compound.
The Reactivity of the Thioether Moiety: Oxidation
The methylthio group in the molecule is susceptible to oxidation.[4] Common oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone. This reactivity is a critical consideration in experimental design, as unintended oxidation can lead to the formation of undesired byproducts.
The oxidation of the thioether can be represented as follows:
Caption: Stepwise oxidation of the thioether in this compound.
It is important to note that thioacetals (dithioacetals) are generally more stable towards acidic hydrolysis than their oxygen-containing counterparts (acetals).[1] However, this compound contains a mixed O,S-acetal-like structure which may influence its stability profile.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected appearance of a new peak in my chromatogram (GC/LC-MS) after a reaction. | 1. Acid-catalyzed hydrolysis: Trace amounts of acid in your reaction mixture or during workup can cause hydrolysis to the corresponding aldehyde. 2. Oxidation: Exposure to oxidizing agents, even atmospheric oxygen over prolonged periods, can lead to the formation of the sulfoxide or sulfone. | 1. Ensure anhydrous and neutral/basic conditions: Use freshly distilled, anhydrous solvents. If acidic reagents are used, neutralize the reaction mixture promptly during workup with a mild base (e.g., saturated sodium bicarbonate solution). 2. Inert atmosphere: For sensitive reactions, perform them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid strong oxidizing agents unless intended. |
| Low yield of my desired product in a reaction where the acetal is a protecting group. | Premature deprotection: The reaction conditions may be inadvertently acidic, leading to the removal of the acetal protecting group and subsequent undesired reactions of the aldehyde. | Careful selection of reagents and conditions: - Avoid acidic catalysts if possible. - If a Lewis acid is required, choose a milder one. - Buffer the reaction mixture if there is a possibility of acid generation. |
| The compound appears to have degraded upon storage. | 1. Improper storage conditions: Exposure to moisture and air can lead to slow hydrolysis and oxidation. 2. Acidic contaminants in the storage container: Residual acid on glassware can catalyze degradation. | 1. Store under an inert atmosphere: Store the compound in a tightly sealed container under nitrogen or argon. 2. Use clean, dry glassware: Ensure storage vials are thoroughly cleaned and dried to remove any acidic residues. 3. Refrigerate: Storing at lower temperatures can slow down the rate of degradation. |
| Inconsistent reaction outcomes. | Variability in the purity of the starting material: The presence of hydrolyzed or oxidized impurities in the this compound can lead to inconsistent results. | Verify purity before use: - Run a quick purity check using GC or NMR before each use. - If impurities are detected, consider purifying the material by distillation under reduced pressure. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from light. The container should be tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
Q2: How can I monitor the stability of my this compound sample over time?
A2: The stability can be monitored periodically using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For GC analysis, a non-polar capillary column is suitable. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation. In ¹H NMR, the formation of the aldehyde can be detected by the appearance of a characteristic signal in the 9-10 ppm region.
Q3: What are the expected degradation products I should look for?
A3: The primary degradation products to monitor are:
-
(Methylthio)acetaldehyde: Resulting from the hydrolysis of the acetal group.
-
(Methylsulfinyl)acetaldehyde dimethyl acetal (the sulfoxide): The initial product of oxidation.
-
(Methylsulfonyl)acetaldehyde dimethyl acetal (the sulfone): The product of further oxidation.
Q4: Is this compound compatible with common oxidizing and reducing agents?
A4:
-
Oxidizing agents: This compound is incompatible with strong oxidizing agents, which will readily oxidize the thioether group.[4] Care should be taken with milder oxidizing agents as well, and reactions should be monitored closely.
-
Reducing agents: The acetal and thioether functionalities are generally stable to common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This allows for the selective reduction of other functional groups in the presence of this moiety.
Q5: Can I use acidic workup conditions when using this compound as a protecting group?
A5: It is strongly advised to avoid acidic workup conditions if the intention is to keep the acetal group intact. If an acidic workup is necessary for other parts of the molecule, it will likely lead to the deprotection of the acetal. In such cases, a neutral or basic workup should be employed.
Section 4: Experimental Protocols
Protocol for Assessing the Purity of this compound by Gas Chromatography (GC)
Objective: To determine the purity of this compound and detect the presence of volatile impurities, such as the hydrolyzed aldehyde.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Non-polar capillary column (e.g., DB-1 or equivalent).
-
Helium as the carrier gas.
-
This compound sample.
-
Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
GC Conditions (example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity is determined by the relative area of the main peak. The presence of earlier eluting peaks may indicate the presence of more volatile impurities, while later eluting peaks could correspond to degradation products like the sulfoxide.
Protocol for a Forced Degradation Study (Acid Hydrolysis)
Objective: To intentionally degrade this compound under acidic conditions to identify the primary hydrolysis product and assess the stability of the compound.
Materials:
-
This compound.
-
Methanol.
-
Dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Sodium bicarbonate (for neutralization).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Analytical instruments for monitoring (TLC, GC-MS, or LC-MS).
Procedure:
-
Reaction Setup: Dissolve a known amount of this compound in methanol in a round-bottom flask.
-
Initiation of Degradation: Add a catalytic amount of dilute hydrochloric acid to the solution.
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC or by taking aliquots for GC-MS analysis).
-
Workup: Once a significant amount of degradation is observed (e.g., 10-20%), quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the mixture with an organic solvent.
-
Analysis: Analyze the organic layer by GC-MS or LC-MS to identify the degradation products. The primary expected product is (Methylthio)acetaldehyde.
References
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
- New reactions of cyclic oxygen, nitrogen and sulfur acetal deriv
- NMR Chemical Shifts. Journal of Organic Chemistry.
- Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents. TCI AMERICA - TCI Chemicals.
- Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
Sources
Technical Support Center: Optimization of (Methylthio)acetaldehyde Dimethyl Acetal Synthesis
Welcome to the technical support center for the synthesis and optimization of (Methylthio)acetaldehyde dimethyl acetal. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic acid-catalyzed acetalization reaction. It involves the reaction of (methylthio)acetaldehyde with two equivalents of methanol in the presence of an acid catalyst. The reaction is reversible, and water is generated as a byproduct. To achieve high yields, this water must be removed to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[1][2]
Q2: Why is an acid catalyst essential for this reaction?
Alcohols, such as methanol, are weak nucleophiles. The carbonyl carbon of an aldehyde is electrophilic, but not sufficiently so to react quickly with a weak nucleophile. The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon by creating a resonance-stabilized carbocation.[3] This activation makes the carbonyl susceptible to attack by methanol, initiating the reaction sequence.[2][3]
Q3: What are the most effective types of acid catalysts for this acetalization?
Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) and Lewis acids (e.g., BF₃·OEt₂) can be used.[4] The choice often depends on the scale of the reaction and the sensitivity of the starting materials. For laboratory-scale synthesis, p-TsOH is a common and effective choice due to its solid form, ease of handling, and moderate acidity.
Q4: How can I effectively remove the water byproduct to maximize product yield?
Water removal is critical for driving the reaction to completion.[2] There are three primary methods:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene) is a highly effective method for continuous water removal.
-
Chemical Dehydrating Agents: Adding a reagent that irreversibly consumes water can be very effective. Trimethyl orthoformate is an excellent choice as it reacts with water to form methanol and methyl formate, both of which are volatile and do not interfere with the reaction.[4] Molecular sieves (3Å or 4Å) can also be used, though they may be less efficient for larger-scale reactions.
-
Excess Reagent: Using a large excess of methanol can also shift the equilibrium but makes product isolation and solvent recycling more challenging.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or Stagnant Conversion (<80%)
This is the most common issue and is almost always linked to equilibrium control.
Potential Cause A: Inefficient Water Removal
-
Why it happens: The presence of water allows the reverse reaction (hydrolysis of the acetal or hemiacetal intermediate) to occur, preventing the reaction from reaching completion.[2][5]
-
Solution:
-
Verify Dean-Stark Efficiency: Ensure your Dean-Stark trap is filling and separating the aqueous layer correctly. Check for leaks in the system and ensure a sufficient reflux rate.
-
Switch to a Chemical Dehydrating Agent: For smaller-scale or sensitive reactions, switch to using trimethyl orthoformate as both a reagent and dehydrating agent. Add 1.2 equivalents relative to the theoretical water produced.
-
Activate Molecular Sieves: If using molecular sieves, ensure they are properly activated by heating under vacuum before use.
-
Potential Cause B: Catalyst Deactivation or Insufficient Loading
-
Why it happens: The catalyst may be neutralized by basic impurities in the starting materials or solvents. The catalyst loading might also be too low for the reaction scale.
-
Solution:
-
Check Purity of Reagents: Ensure your (methylthio)acetaldehyde and methanol are of high purity and anhydrous.
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 1-2 mol%). If the reaction stalls, a small, additional charge of the catalyst can be added.
-
Consider a Different Catalyst: Some substrates work better with specific catalysts. If p-TsOH is ineffective, consider a stronger acid like sulfuric acid or a Lewis acid.
-
Problem 2: Formation of Impurities or Product Decomposition
Potential Cause A: Product Hydrolysis During Workup
-
Why it happens: Acetals are stable to bases but are rapidly hydrolyzed back to the aldehyde and alcohol under aqueous acidic conditions.[5] If the acid catalyst is not properly neutralized before aqueous washing, the product will be lost.
-
Solution:
-
Quench Before Washing: Before adding any aqueous solution, cool the reaction mixture and quench the acid catalyst with a mild base, such as triethylamine or a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Use Anhydrous Drying: After aqueous extraction, thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation.[6]
-
Potential Cause B: Aldehyde Self-Condensation or Polymerization
-
Why it happens: Aldehydes, especially those without bulky groups, can undergo acid- or base-catalyzed self-condensation (aldol reaction) or polymerization, particularly at elevated temperatures.
-
Solution:
-
Control Temperature: Maintain the lowest effective reflux temperature. If using a high-boiling solvent like toluene, consider running the reaction under reduced pressure to lower the boiling point.
-
Slow Addition: Add the aldehyde slowly to the mixture of methanol, solvent, and catalyst to keep its instantaneous concentration low.
-
Data Summary & Visualization
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | 1 - 5 | Solid, easy to handle, effective | Can char sensitive substrates at high temp. |
| Sulfuric Acid (H₂SO₄) | 0.5 - 2 | Inexpensive, very strong acid | Difficult to measure, can cause side reactions |
| Amberlyst-15 | 5 - 15 (wt%) | Heterogeneous, easily filtered out | Slower reaction rates, requires agitation |
| Trimethyl Orthoformate | Stoichiometric | Acts as reagent and dehydrating agent | Higher cost, introduces byproducts |
Table 2: Comparison of Water Removal Techniques
| Method | Principle | Advantages | Best Use Case |
| Dean-Stark Trap | Azeotropic Distillation | Continuous removal, cost-effective for scale-up | Reactions in water-immiscible solvents (e.g., toluene) |
| Trimethyl Orthoformate | Chemical Reaction | Irreversible, mild conditions, fast | Lab-scale synthesis, acid-sensitive substrates[4] |
| Molecular Sieves | Adsorption | Neutral conditions, simple setup | Small-scale reactions where heating is undesirable |
Visualized Workflows and Mechanisms
Diagram 1: Reaction Mechanism of Acetal Formation
Caption: Acid-catalyzed mechanism for acetal formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Synthesis via Azeotropic Distillation (Dean-Stark)
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add (methylthio)acetaldehyde (1.0 eq), methanol (2.5 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 2 mL per mmol of aldehyde).
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Workup: Cool the reaction to room temperature. Add triethylamine (0.03 eq) to neutralize the catalyst. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene. The crude product, a colorless to light yellow liquid, can be purified by fractional vacuum distillation (b.p. 59-60 °C at 13 mmHg) to yield the final product.[7]
Protocol 2: Synthesis using Trimethyl Orthoformate (TMOF)
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add (methylthio)acetaldehyde (1.0 eq), methanol (3.0 eq), and a catalytic amount of anhydrous p-toluenesulfonic acid (0.01 eq).
-
Reaction: Stir the mixture at room temperature for 10 minutes. Add trimethyl orthoformate (1.2 eq) dropwise. A slight exotherm may be observed. Stir at room temperature for 2-4 hours or until GC/TLC analysis shows complete consumption of the starting aldehyde.
-
Workup & Purification: Neutralize the reaction with a few drops of triethylamine. Remove the volatile components (excess methanol, methyl formate) under reduced pressure. The remaining residue can be purified by vacuum distillation as described in Protocol 1.
References
-
ResearchGate. Optimization of acetalization conditions. Available at: [Link]
-
National Institutes of Health (NIH). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Available at: [Link]
-
ResearchGate. Optimization for acetalization. Available at: [Link]
-
Chemistry Steps. Acetals and Hemiacetals with Practice Problems. Available at: [Link]
-
ResearchGate. Solvent mixture optimization in the tandem acetals reaction. Conditions. Available at: [Link]
-
MDPI. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Available at: [Link]
-
Chemistry LibreTexts. 14.3: Acetal Formation. Available at: [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. Available at: [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]
- Google Patents. US4278819A - Process for the production of acetaldehyde dimethyl acetal.
-
MySkinRecipes. This compound. Available at: [Link]
-
YouTube. Acetal Practice Problems. Available at: [Link]
- Google Patents. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
-
Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
Sources
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
Technical Support Center: Deprotection of (Methylthio)acetaldehyde Dimethyl Acetal
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the chemistry of (Methylthio)acetaldehyde dimethyl acetal. This guide is designed for researchers and process chemists who are navigating the critical deprotection step to unmask the reactive (methylthio)acetaldehyde. The presence of a sulfur atom within the molecule, while distal to the acetal, necessitates a thoughtful approach to avoid unwanted side reactions. This document provides a synthesis of mechanistic understanding, field-proven protocols, and robust troubleshooting strategies to ensure a successful and high-yielding transformation.
Core Principles: The Mechanism of Acetal Deprotection
Before troubleshooting, it is crucial to understand the fundamental mechanism of acid-catalyzed acetal hydrolysis. This reaction is a reversible equilibrium process.[1][2] To drive the reaction toward the aldehyde product, an excess of water is typically employed, in accordance with Le Châtelier's principle.[2]
The process involves six key steps:
-
Protonation: An acid catalyst protonates one of the acetal oxygen atoms.
-
Elimination: The protonated methoxy group leaves as methanol, a neutral molecule. The resulting charge is stabilized by the lone pair of the second oxygen, forming a resonance-stabilized oxonium ion.
-
Addition: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.
-
Protonation & Elimination: The remaining methoxy group is protonated and eliminated as a second molecule of methanol, forming a protonated aldehyde.
-
Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product and regenerate the acid catalyst.
This sequence is visualized in the workflow below.
Caption: Acid-catalyzed hydrolysis of a dimethyl acetal.
Troubleshooting Guide
This section addresses the most common issues encountered during the deprotection of this compound in a direct question-and-answer format.
Q1: My deprotection reaction is sluggish, resulting in incomplete conversion or low yields. How can I drive the reaction to completion?
A1: Incomplete conversion is a frequent challenge, often stemming from suboptimal reaction parameters. The stability of dimethyl acetals requires careful selection of conditions to ensure the equilibrium favors the product.[3][4]
-
Causality & Solution: The rate-limiting step is often the initial protonation or the stability of the subsequent oxonium ion. To overcome this, you can modify the following:
-
Acid Catalyst: If weak acids like pyridinium p-toluenesulfonate (PPTS) are ineffective, consider stronger Brønsted acids. However, be mindful of other acid-sensitive groups. Solid-supported acids like Amberlyst-15 or silica sulfuric acid offer the advantage of easy removal and can be highly effective.[5][6]
-
Solvent System: The presence of water is essential for hydrolysis.[1] If you are using a co-solvent like THF or acetone to dissolve your substrate, ensure a sufficient amount of water is present. A biphasic system or a water-miscible solvent is often ideal.[7][8]
-
Temperature: Gently heating the reaction can significantly increase the rate. For instance, using silica sulfuric acid in toluene at 60-70 °C has been shown to be effective for various acetals.[5]
-
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| 1M HCl (aq) | Acetone or THF | Room Temp. | 1-8 hours | Standard, but may affect other acid-labile groups. |
| Acetic Acid / H₂O | THF/Water | 25-50 °C | 4-24 hours | Milder; good for moderately sensitive substrates. |
| Amberlyst-15 | Acetone/Water | Room Temp. | 2-8 hours | Heterogeneous catalyst, easy workup. Good Boc group compatibility.[6] |
| Silica Sulfuric Acid | Toluene / Wet SiO₂ | 60-70 °C | 1-3 hours | Effective heterogeneous system for stubborn acetals.[5] |
Q2: I'm observing significant byproduct formation. Is the (methylthio) group interfering with the reaction?
A2: This is a critical consideration. The thioether (sulfide) moiety, CH₃S-, is generally stable to the acidic conditions used for acetal hydrolysis. However, it is susceptible to oxidation.
-
Causality & Solution: If your reaction conditions have an oxidative component, the sulfur atom can be oxidized to a sulfoxide or sulfone. This is a common pitfall if one mistakenly applies deprotection methods intended for thioacetals. Thioacetal cleavage often employs oxidizing agents (like IBX, Dess-Martin periodinane) or heavy metal salts (like HgCl₂), which are highly reactive toward thioethers.[9]
Crucial Distinction: this compound is an O,O-acetal , not an S,S-thioacetal. It should be deprotected using hydrolytic methods, not oxidative or heavy-metal-assisted methods.
-
Preventative Measures:
-
Avoid Oxidants: Do not use reagents like Oxone®, KMnO₄, or hypervalent iodine compounds.[10][11]
-
Use High-Purity Reagents: Ensure your acid and solvents are free from oxidizing impurities.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent air oxidation of the resulting aldehyde, especially if the reaction requires prolonged heating.
-
Q3: My substrate contains other acid-sensitive protecting groups (e.g., Boc, TBDMS). How can I selectively cleave the dimethyl acetal?
A3: Chemoselectivity is paramount in multi-step synthesis. Standard strong acid conditions (e.g., TFA, concentrated HCl) will likely cleave other common protecting groups.[8] The key is to use milder, targeted conditions.
-
Causality & Solution: The relative lability of protecting groups dictates the reaction window. Dimethyl acetals are generally more stable than silyl ethers or tert-butyl ethers. However, specific reagents can exploit subtle differences in reactivity.
-
For Boc Group Compatibility: Amberlyst-15 in acetone/water is an excellent choice. It is acidic enough to catalyze the hydrolysis without significantly affecting the Boc group.[6]
-
For Silyl Ether Compatibility: Very mild Lewis acids or buffered systems are preferred. Catalytic amounts of cerium(III) triflate in wet nitromethane can be effective at nearly neutral pH.[8] Another highly effective method for extremely sensitive substrates is using a catalytic amount of iodine in acetone. This proceeds under neutral conditions via a substrate exchange mechanism and is compatible with TBDMS and even highly labile t-butyl ethers.[3][8]
-
| Reagent/Method | Compatibility with Boc | Compatibility with Silyl Ethers (TBDMS) | Reference |
| Amberlyst-15 | Excellent | Moderate | [6] |
| Iodine in Acetone | Excellent | Excellent | [3][8] |
| Er(OTf)₃ in wet MeNO₂ | Good | Good | [3] |
| NaBArF₄ in water | Good | Good | [3] |
Frequently Asked Questions (FAQs)
-
What is a reliable, general-purpose protocol to start with?
-
For a robust substrate without other sensitive groups, a solution of the acetal in a 9:1 mixture of acetone:1M HCl stirred at room temperature is a standard starting point. Monitor the reaction closely by TLC.
-
-
How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most common method. The starting acetal is less polar than the resulting aldehyde product. Use a stain like p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH), which are specific for aldehydes, to visualize the product spot clearly.
-
-
The product aldehyde seems unstable during workup and purification. What can I do?
-
(Methylthio)acetaldehyde is a reactive small molecule prone to self-condensation or oxidation.
-
Mild Workup: After the reaction is complete, quench with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral. Avoid strong bases.
-
Avoid Heat: Concentrate the extracted product in vacuo at low temperatures.
-
Telescope the Reaction: The best strategy is often to use the crude aldehyde directly in the next step without purification, a process known as "telescoping." This minimizes handling and degradation.
-
-
-
What are the expected ¹H NMR signals for the starting material and product?
-
This compound (Starting Material): Expect a singlet for the S-CH₃ group (~2.1 ppm), a doublet for the S-CH₂ group (~2.7 ppm), a triplet for the acetal CH (~4.5 ppm), and a singlet for the two O-CH₃ groups (~3.3 ppm).
-
(Methylthio)acetaldehyde (Product): The acetal signals will disappear. A characteristic aldehyde proton (CHO) will appear as a triplet downfield (~9.6 ppm). The S-CH₂ group will now be a doublet adjacent to the aldehyde.
-
Workflow & Logic Diagram
This diagram outlines a logical approach to troubleshooting common deprotection issues.
Caption: A logical workflow for troubleshooting deprotection.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with a Solid Acid Catalyst (Amberlyst-15)
This protocol is suitable for substrates where easy catalyst removal is desired and is compatible with acid-sensitive groups like Boc.[6]
-
To a solution of this compound (1.0 eq) in acetone (0.2 M), add water (10% v/v).
-
Add Amberlyst-15 ion-exchange resin (20% by weight of the substrate).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), visualizing with a p-anisaldehyde stain.
-
Upon completion (typically 2-8 hours), filter the reaction mixture to remove the resin. Wash the resin with a small amount of acetone.
-
Combine the filtrates and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Use the crude aldehyde immediately in the subsequent step.
Protocol 2: Ultra-Mild Deprotection for Highly Sensitive Substrates (Iodine/Acetone)
This protocol is designed for molecules containing highly acid-labile groups such as silyl ethers.[3][8]
-
Dissolve the acetal-protected compound (1.0 eq) in reagent-grade acetone (0.1 M). Note: Acetone serves as both solvent and water source (via equilibrium with its enol form or trace amounts).
-
Add molecular iodine (I₂) (0.1 eq, 10 mol%).
-
Stir the mixture at room temperature. The reaction is often rapid for acyclic acetals.
-
Monitor the reaction progress by TLC. The reaction may be complete in as little as 5-30 minutes.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of the iodine disappears.
-
Dilute with water and extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Use the crude aldehyde immediately.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
-
Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. MDPI. [Link]
-
Tajbakhsh, M., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 10(12), 1585–1590. [Link]
-
Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3 CN. Sciforum. [Link]
-
Reddit User Discussion. (2021). Thioacetal vs Ethylene Glycol as Protecting Groups. r/Mcat. [Link]
-
JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Abe, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]
- K. C. Nicolaou, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis, 3rd ed.. Wiley-Interscience.
-
MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules, 28(15), 5789. [Link]
-
ResearchGate. (n.d.). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd ed.. Thieme.
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Salehi, P., et al. (2003). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules, 8(1), 223–227. [Link]
-
JoVE. (2019). Acetals and ketals as protecting groups. [Link]
-
SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. [Link]
-
Reddit User Discussion. (2020). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry. [Link]
-
Química Orgánica. (n.d.). Thioacetals, hydrolysis and reduction to alkanes. [Link]
-
Görlitzer, K., et al. (2002). [Cleavage of a dithioacetalmonosulfoxide]. Pharmazie, 57(7), 453-5. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Farmer, S. (2019). Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
ResearchGate. (2005). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. [Link]
-
Organic Chemistry Tutor. (2024). Acetal Practice Problems. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
MDPI. (2022). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules, 27(21), 7268. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
-
ResearchGate. (2020). Results of the acid-catalysed deprotection of acetaldehyde dimethyl acetal 1. [Link]
-
The Good Scents Company. (n.d.). methyl thioacetaldehyde dimethyl acetal. [Link]
-
ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]
-
ACS Publications. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 117–124. [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
Technical Support Center: Purification of (Methylthio)acetaldehyde Dimethyl Acetal
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of (Methylthio)acetaldehyde dimethyl acetal (CAS 40015-15-4). Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of this versatile building block in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in my sample of this compound and what is their origin?
A: The purity of this compound is critical for its successful application in multi-step syntheses, particularly in the fragrance and flavor industry.[1] Impurities can arise from the synthesis process, subsequent degradation, or improper storage.
-
Synthesis-Related Impurities: The formation of acetals from an aldehyde and an alcohol is an acid-catalyzed equilibrium reaction.[2] Consequently, common impurities originating from the synthesis include:
-
Starting Materials: Unreacted 3-(methylthio)propionaldehyde (methional) and methanol.
-
Catalyst: Residual acid catalyst used to promote the reaction.
-
Water: A byproduct of the acetalization reaction. Its presence can shift the equilibrium back towards the starting materials.[2]
-
-
Degradation Products: Acetals are sensitive to acid and can hydrolyze back to the parent aldehyde and alcohol, especially in the presence of moisture.[3][4] Therefore, 3-(methylthio)propionaldehyde is a common degradation product.
-
Sulfur-Related Impurities: The presence of the methylthio group can lead to various sulfur-containing impurities, which can be challenging to remove and may contribute to unpleasant odors.[5] In some synthetic routes involving sulfur reagents, elemental sulfur (S8) can also be a byproduct.[6]
Q2: My this compound has a strong, unpleasant odor. Is this normal, and what could be the cause?
A: While this compound is a sulfur-containing compound and may have a characteristic odor, a particularly strong or foul smell often indicates the presence of impurities. The most likely culprit is the hydrolysis of the acetal back to 3-(methylthio)propionaldehyde (also known as methional).[7][8] Methional is known for its extremely potent, onion-like or meaty odor.[8] The presence of other volatile sulfur compounds can also contribute to the off-odor.
Q3: How can I remove water and residual acid catalyst from my crude product?
A: Removing water and acid is a crucial first step before final purification.
-
Neutralization: The crude product should be washed with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst. This should be followed by washing with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
Drying: After the aqueous washes, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). It is important to ensure the product is thoroughly dry, as any residual moisture can lead to hydrolysis during storage or subsequent distillation.[9]
Q4: What is the most effective method for purifying this compound on a laboratory scale?
A: For laboratory-scale purification, fractional distillation under reduced pressure is the most effective and commonly used method. This technique is ideal for separating liquids with close boiling points.[10][11][12] The relatively low boiling point of this compound at reduced pressure (59-60 °C at 13 mmHg) makes this an ideal approach to separate it from less volatile impurities.[13]
A detailed protocol for fractional distillation is provided in the "Experimental Protocols" section below.
Q5: I suspect my product has degraded upon storage. How can I confirm this and what are the degradation products?
A: Degradation of this compound primarily occurs through hydrolysis, especially if the compound has been exposed to moisture and acidic conditions.[3]
-
Confirmation of Degradation:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the starting aldehyde. The aldehyde proton of 3-(methylthio)propionaldehyde will appear as a characteristic triplet around 9.8 ppm.
-
Gas Chromatography (GC): A GC analysis can effectively separate and quantify the components in your sample, allowing you to determine the percentage of the desired acetal and any aldehyde impurity.
-
-
Degradation Products: The primary degradation products are 3-(methylthio)propionaldehyde and methanol, resulting from the hydrolysis of the acetal.[4]
Q6: Are there alternative purification methods for achieving very high purity?
A: For applications requiring exceptionally high purity, such as in pharmaceutical development, preparative gas chromatography (Prep-GC) or column chromatography on silica gel can be employed.
-
Column Chromatography: This technique can be effective for removing non-volatile impurities. For removing elemental sulfur, chromatography is a known effective method.[6] However, the polarity of this compound must be considered when choosing a solvent system to ensure good separation.
Q7: How should I properly store purified this compound to maintain its purity?
A: Proper storage is crucial to prevent degradation.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Keep the compound refrigerated at 2-8°C.[8]
-
Dry Conditions: Ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[9] The use of a container with a septum can allow for the removal of the product via syringe without exposing the bulk material to the atmosphere.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₂O₂S | 136.21[13][14] | 165-166 (atm)[8], 59-60 (13 mmHg)[13] |
| 3-(Methylthio)propionaldehyde (Methional) | C₄H₈OS | 104.17[7][15] | 165-166 (atm)[8] |
| Methanol | CH₄O | 32.04 | 64.7 (atm) |
Experimental Protocols
Protocol: Fractional Distillation of this compound
This protocol outlines the steps for purifying this compound using fractional distillation under reduced pressure.
Materials:
-
Crude this compound (pre-washed and dried)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude, dried this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system. The pressure should be reduced to approximately 13 mmHg.
-
Heating: Begin gently heating the flask using the heating mantle while stirring.
-
Distillation: Observe the condensation ring rising slowly up the fractionating column. A slow and steady rise is crucial for good separation.[11]
-
Collecting Fractions:
-
Collect any initial low-boiling fractions (likely residual methanol or other volatile impurities) in a separate receiving flask.
-
When the temperature at the distillation head stabilizes around 59-60 °C, switch to a clean receiving flask to collect the purified product.
-
-
Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Transfer the purified product to a clean, dry container for storage under an inert atmosphere at 2-8°C.
Visualization
Caption: Workflow for the purification of this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Industrial Desulfurization: Strategies for Removing Organic Sulfur from Hydrocarbons.
- Chemistry Online. (2022-10-29). Fractional distillation of an acetone/water mixture.
- Google Patents. US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
- Science.gov. removing sulfur compounds: Topics.
- ChemicalBook. 3-(Methylthio)propionaldehyde synthesis.
- ResearchGate. (2025-08-10). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products.
- ResearchGate. (2018-02-26). How could I purify organic compound from the sulphur (S8)?
- NIH PubChem. Methional | C4H8OS | CID 18635.
- The Good Scents Company. methional propionaldehyde, 3-(methylthio).
- ChemicalBook. (2025-09-25). 3-(Methylthio)propionaldehyde | 3268-49-3.
- Sigma-Aldrich. 3-(Methylthio)propionaldehyde 96 3268-49-3.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- Organic Chemistry Portal. Dimethyl Acetals.
- Alfa Chemistry. CAS 40015-15-4 this compound.
- Sigma-Aldrich. This compound 97 40015-15-4.
- MySkinRecipes. This compound.
- The Chemistry Blog. What is Fractional Distillation?
- Lab Pro Inc. This compound, 25G - M2236-25G.
- Santa Cruz Biotechnology. This compound | CAS 40015-15-4.
- CP Lab Safety. This compound, min 95% (GC), 25 grams.
- Google Patents. US4278819A - Process for the production of acetaldehyde dimethyl acetal.
- Chemistry Steps. Acetal Hydrolysis Mechanism.
- NIH PubChem. This compound | C5H12O2S | CID 638113.
- Master Organic Chemistry. (2010-05-28). Hydrates, Hemiacetals, and Acetals.
- Wikipedia. Acetal.
- Tokyo Chemical Industry Co., Ltd. This compound | 40015-15-4.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Methylthio)propionaldehyde | 3268-49-3 [chemicalbook.com]
- 9. labproinc.com [labproinc.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Purification [chem.rochester.edu]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. This compound 97 40015-15-4 [sigmaaldrich.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 3-(Methylthio)propionaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Byproducts in (Methylthio)acetaldehyde Dimethyl Acetal Reactions
Welcome to the technical support center for (Methylthio)acetaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile sulfur-containing intermediate. As a masked aldehyde, this compound is a key building block in the synthesis of fragrances, flavors, specialty chemicals, and agrochemicals.[1] However, its reactivity can also lead to the formation of unwanted byproducts. This document provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate these issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Identifying and Resolving Common Issues
This section addresses specific problems you may encounter during reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and solve common experimental challenges.
Question 1: My reaction mixture has developed a strong, unpleasant onion or meat-like odor, and I'm observing unexpected peaks in my GC-MS analysis. What could be the cause?
Answer:
The development of a potent, savory, or onion-like odor often points to the premature deprotection of the acetal group, leading to the formation of 3-(Methylthio)propionaldehyde, also known as methional.[2][3][4] Methional is a well-known flavor compound with a very low odor threshold.[4]
Causality and Mechanism:
Dimethyl acetals are generally stable under basic and neutral conditions but are susceptible to hydrolysis in the presence of acid.[5][6][7][8] Even trace amounts of acidic impurities in your reagents or on your glassware can catalyze this deprotection. The reaction proceeds via protonation of one of the methoxy groups, followed by the loss of methanol to form a resonance-stabilized oxonium ion. Subsequent attack by water completes the hydrolysis to the aldehyde.
Troubleshooting and Resolution:
-
pH Control: Ensure your reaction medium is neutral or basic. If acidic conditions are necessary for a subsequent step, consider the timing of deprotection carefully.
-
Reagent Purity: Use freshly distilled solvents and high-purity reagents to minimize acidic contaminants.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of acidic species from the reaction of solvents with air and moisture.
-
Analytical Confirmation: To confirm the presence of methional, compare the mass spectrum of the unknown peak with a reference spectrum of 3-(Methylthio)propionaldehyde (CAS 3268-49-3).[2][3][4]
Question 2: I'm performing an oxidation reaction on a molecule containing the this compound moiety, and I'm getting a complex mixture of products, including some that appear to have a rearranged carbon skeleton. What is happening?
Answer:
This scenario is highly suggestive of a Pummerer rearrangement. This reaction occurs when a sulfoxide, formed by the oxidation of the sulfide in your starting material, is treated with an acid anhydride (like acetic anhydride) or a strong acid.[9][10][11]
Causality and Mechanism:
The Pummerer rearrangement involves the conversion of a sulfoxide into an α-acyloxy thioether.[9][10] The reaction is initiated by the acylation of the sulfoxide oxygen, which creates a good leaving group. Subsequent elimination and attack by a nucleophile (often the acetate from the anhydride) results in the transfer of the oxygen atom from the sulfur to the adjacent carbon.[9][12] If water is present, it can attack the intermediate thionium ion to yield a hemithioacetal, which can then decompose to an aldehyde and a thiol.[12]
Experimental Workflow for Investigating Pummerer Rearrangement:
Caption: Workflow for investigating suspected Pummerer rearrangement.
Troubleshooting and Resolution:
-
Milder Oxidation Conditions: Employ oxidizing agents that are less likely to promote the Pummerer rearrangement, such as sodium periodate or hydrogen peroxide under carefully controlled conditions.
-
Avoid Anhydrides and Strong Acids: If possible, avoid the use of acetic anhydride or other strong acids in the presence of the sulfoxide.
-
Temperature Control: Running the oxidation at lower temperatures can often minimize side reactions.
-
Alternative Synthetic Routes: In some cases, it may be necessary to reconsider the synthetic strategy, perhaps by introducing the sulfur-containing group at a later stage after the oxidation-sensitive steps are complete.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might find in commercially available this compound?
A1: Common impurities can include residual starting materials from its synthesis, such as methyl mercaptan and chloroacetaldehyde dimethyl acetal. Methanol and 3-(methylthio)propionaldehyde (from hydrolysis) may also be present. It is always advisable to check the certificate of analysis from the supplier and, if necessary, purify the material by distillation before use.
Q2: How can I safely handle and store this compound?
A2: this compound is irritating to the eyes, respiratory system, and skin.[13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn.[13] It is also a flammable liquid and should be kept away from sources of ignition.[13] Store the compound in a tightly sealed container in a cool, dry place.[1]
Q3: What analytical techniques are best suited for identifying byproducts in my reaction mixture?
A3: A combination of techniques is often most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like methional.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile byproducts, such as those resulting from the Pummerer rearrangement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated and purified byproducts.
Q4: Can this compound undergo self-condensation or polymerization?
A4: While the acetal group protects the aldehyde from many reactions, including self-condensation, under harsh acidic conditions that lead to deprotection, the resulting methional can potentially undergo aldol-type reactions or polymerization, especially at elevated temperatures. Maintaining neutral or basic conditions is key to preventing this.
Byproduct Formation Pathways
The following diagram illustrates the primary reaction of this compound (deprotection) and a significant side reaction (oxidation followed by Pummerer rearrangement).
Caption: Major reaction and byproduct pathways.
Summary of Potential Byproducts and Their Characteristics
| Byproduct Name | Chemical Structure | Formation Condition | Key Identifying Features |
| 3-(Methylthio)propionaldehyde (Methional) | CH₃SCH₂CH₂CHO | Acid-catalyzed hydrolysis | Strong, savory/onion-like odor; characteristic peaks in GC-MS |
| α-Acyloxy Thioether | CH₃S(OAc)CH₂CHO | Oxidation to sulfoxide followed by treatment with acid anhydride | Complex NMR spectra; presence of acetate and thioether signals |
| Dimethyl Sulfide | CH₃SCH₃ | Potential degradation product | Volatile, unpleasant odor |
This technical guide provides a foundational understanding of the common byproducts encountered when working with this compound. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined, you can enhance the efficiency and success of your synthetic endeavors.
References
-
This compound - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
-
Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pummerer rearrangement - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methional | C4H8OS | CID 18635 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
methional propionaldehyde, 3-(methylthio) - The Good Scents Company. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pummerer Rearrangement | Chem-Station Int. Ed. (2014, August 22). Retrieved January 12, 2026, from [Link]
-
The Pummerer Reaction of Sulfinyl Compounds. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | C5H12O2S | CID 638113 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methional - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Acetal Formation and Hydrolysis - YouTube. (2013, November 22). Retrieved January 12, 2026, from [Link]
-
Aldehydes & Ketones: Acetal / Ketal Hydrolysis - YouTube. (2024, May 28). Retrieved January 12, 2026, from [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]
- US4278819A - Process for the production of acetaldehyde dimethyl acetal - Google Patents. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. 3-(Methylthio)propionaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Methylthio)propionaldehyde | 3268-49-3 [chemicalbook.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 10. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
Strategies to prevent the polymerization of (Methylthio)acetaldehyde dimethyl acetal
Technical Support Center: (Methylthio)acetaldehyde dimethyl acetal
Welcome to the comprehensive technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the handling, storage, and application of this versatile chemical compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting strategies to prevent its polymerization, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound, with the linear formula CH₃SCH₂CH(OCH₃)₂, is an organic compound used as an intermediate in the synthesis of various chemicals, particularly in the flavor and fragrance industry.[1] While the acetal group itself is relatively stable, the compound's susceptibility to polymerization stems from the potential for hydrolysis back to its aldehyde form, (methylthio)acetaldehyde.
Aldehydes, especially those with low molecular weight, have a natural tendency to self-condense or polymerize.[2] This process is often initiated by the presence of acidic or, in some cases, basic impurities. The polymerization of the parent aldehyde is the primary pathway for the degradation of this compound.
Troubleshooting Guide: Preventing Polymerization
Q2: I've noticed my this compound has become cloudy and more viscous. What is happening, and how can I prevent it?
Increased cloudiness and viscosity are classic signs of polymerization. This indicates that the acetal is likely hydrolyzing to the corresponding aldehyde, which is then polymerizing. The primary culprit for this is often the presence of acidic impurities, which can catalyze the hydrolysis of the acetal.[2][3][4]
Root Cause Analysis and Prevention Workflow
Caption: Troubleshooting workflow for increased viscosity.
Detailed Preventative Strategies:
-
Strictly Anhydrous Conditions: Acetals are sensitive to water, especially in the presence of acid, as water is a reactant in the hydrolysis process.[2][3] Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Use of Acid Scavengers: The presence of even trace amounts of acid can initiate hydrolysis. Consider storing the compound over a small amount of a solid, anhydrous basic material that can act as an acid scavenger.
| Acid Scavenger | Typical Amount | Considerations |
| Anhydrous Potassium Carbonate (K₂CO₃) | 0.1-0.5% w/w | A common and effective choice. Ensure it is finely powdered and thoroughly dried. |
| Molecular Sieves (4Å) | 5-10% w/w | Also acts as a desiccant, removing trace moisture. |
-
Inert Atmosphere: Handling and storing the compound under an inert atmosphere (nitrogen or argon) minimizes exposure to atmospheric moisture and acidic gases (like CO₂).
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation. Based on its chemical properties and information from suppliers, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature[1] | While refrigeration can slow down many chemical reactions, for this compound, preventing exposure to moisture is more critical. Storing at room temperature in a well-sealed container is standard. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, which can contribute to degradation over time. |
| Container | Amber Glass Bottle with a Secure Cap | Protects from light, which can sometimes promote side reactions, and ensures a tight seal against the atmosphere. |
| Additives | Small amount of anhydrous K₂CO₃ | As an acid scavenger to neutralize any acidic impurities that may form or be present. |
Q4: Can I use standard polymerization inhibitors with this compound?
While traditional radical inhibitors like hydroquinone are used for unsaturated aldehydes[5], the primary degradation pathway for this compound is acid-catalyzed hydrolysis leading to the aldehyde, which then polymerizes. Therefore, the most effective "inhibitors" in this context are acid scavengers and stabilizers that prevent the initial hydrolysis step.
However, if you are working with the compound under conditions where the aldehyde might be liberated and is susceptible to radical polymerization, the addition of a standard inhibitor could be a secondary precautionary measure.
| Inhibitor Type | Example | Mechanism of Action |
| Acid Scavenger | Anhydrous K₂CO₃, Proton Sponge® | Neutralizes acidic catalysts for hydrolysis. |
| Radical Inhibitor | Hydroquinone, BHT (Butylated hydroxytoluene) | Scavenges free radicals that can initiate polymerization of the aldehyde. |
It is crucial to first address the prevention of hydrolysis before considering radical inhibitors.
Experimental Protocols
Protocol 1: Stabilizing this compound for Long-Term Storage
-
Preparation of the Stabilizer: Take a sufficient quantity of anhydrous potassium carbonate (K₂CO₃) and dry it in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator.
-
Addition of Stabilizer: To a fresh bottle of this compound, add the dried K₂CO₃ to a final concentration of approximately 0.1% w/w.
-
Inerting the Atmosphere: Gently flush the headspace of the bottle with dry nitrogen or argon for 1-2 minutes.
-
Sealing and Storage: Securely cap the bottle, ensuring a tight seal. Store at room temperature in a dark, dry place.
Q5: My application requires the removal of any potential polymeric material. How can I purify this compound?
If polymerization has occurred, purification is necessary. Distillation is the most common method for purifying liquids.
Purification Workflow
Caption: Purification workflow for polymerized this compound.
Protocol 2: Purification by Vacuum Distillation
-
Pre-treatment: To the crude this compound, add a small amount of a drying agent that also acts as an acid scavenger, such as anhydrous potassium carbonate. Stir for 30 minutes.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dry.
-
Distillation: Heat the flask gently. The boiling point of this compound is reported as 59-60 °C at 13 mmHg. Collect the fraction that distills at a constant temperature.
-
Collection and Storage: Collect the purified product in a flask containing a small amount of anhydrous potassium carbonate. Immediately blanket with an inert gas and store as described in Protocol 1.
Disclaimer: Always perform a risk assessment before carrying out any chemical procedure. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Chemistry and Physics. [Link]
- Method of preventing the polymerization of unsaturated aldehyde.
-
What are Aldehydes inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Acetal - Wikipedia. Wikipedia. [Link]
-
Hydrates, Hemiacetals, and Acetals – Master Organic Chemistry. Master Organic Chemistry. [Link]
-
General acid catalysis of acetal, ketal, and ortho ester hydrolysis - ACS Publications. ACS Publications. [Link]
-
This compound - MySkinRecipes. MySkinRecipes. [Link]
Sources
Technical Support Center: Scale-Up of (Methylthio)acetaldehyde Dimethyl Acetal Synthesis
Welcome to the technical support center for the synthesis and scale-up of (Methylthio)acetaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis of this important flavor and fragrance intermediate.[1]
Introduction
This compound, with CAS number 40015-15-4, is a key building block in the synthesis of various sulfur-containing aroma compounds.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and industrially viable route is the acid-catalyzed acetalization of (methylthio)acetaldehyde with methanol.[4] The reaction involves the equilibrium-driven formation of the acetal from the corresponding aldehyde and alcohol. To ensure high conversion, the water formed during the reaction must be removed.[5][6]
Q2: What are the recommended catalysts for this synthesis, and what are the considerations for catalyst selection during scale-up?
A2: A variety of acid catalysts can be used, including:
-
Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but can be corrosive and difficult to remove completely, which can be problematic for product stability.[7][8]
-
Organic Acids: p-Toluenesulfonic acid (p-TsOH) is a common choice as it is a solid and relatively easy to handle.
-
Solid Acid Catalysts: Acidic resins (e.g., Amberlyst-15) or zeolites are highly recommended for scale-up. They offer significant advantages, including ease of separation from the reaction mixture (filtration), reusability, and reduced corrosivity, which simplifies reactor requirements.
For scale-up, solid acid catalysts are generally preferred due to simplified work-up procedures and their environmentally friendly nature.
Q3: How critical is water removal, and what are the best methods for achieving this on a larger scale?
A3: Water removal is critical as acetal formation is a reversible reaction.[5][6] Failure to remove water will result in low yields. On a laboratory scale, a Dean-Stark apparatus is commonly used. For pilot plant and industrial scale, reactive distillation is a highly efficient technique.[9] In this process, the reaction and distillation occur in the same column. As the reaction proceeds, water is continuously removed from the reaction mixture, driving the equilibrium towards the product.[9]
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The primary safety concerns are:
-
Flammability: this compound and methanol are flammable liquids.[10][11] The reaction should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: If using strong mineral acids, ensure that the reactor and associated equipment are made of compatible materials.
-
Exotherms: While the reaction is not violently exothermic, adequate temperature control is necessary, especially on a large scale, to prevent overheating and potential side reactions.
-
Odor: Thioethers can have strong, unpleasant odors. Proper containment and off-gas scrubbing are important.
Experimental Protocol: Synthesis of this compound via Reactive Distillation
This protocol is designed for a pilot-plant scale synthesis.
Materials:
-
(Methylthio)acetaldehyde
-
Methanol (anhydrous)
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Glass-lined reactor with overhead stirrer, heating/cooling jacket, and condenser
-
Packed distillation column
-
Receiving flasks
-
Vacuum pump
Procedure:
-
Catalyst Packing: Pack the distillation column with the solid acid catalyst.
-
Charging the Reactor: Charge the reactor with (methylthio)acetaldehyde and a 3-5 molar excess of anhydrous methanol.
-
Reaction and Distillation: Heat the reactor to initiate the boiling of the methanol. The methanol vapor will travel up the packed column, reacting with the (methylthio)acetaldehyde in the presence of the catalyst to form the acetal and water. The water, being denser, will flow back down into the reactor, while the lower-boiling methanol and product will distill over.
-
Monitoring the Reaction: Monitor the reaction progress by analyzing the distillate for the disappearance of the starting aldehyde using gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the distillate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a water wash.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation under reduced pressure. The product typically boils at 59-60 °C at 13 mmHg.[11][12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Incomplete water removal. 2. Insufficient catalyst activity. 3. Incorrect stoichiometry. | 1. Ensure the efficiency of the reactive distillation setup. Check for leaks. 2. Use fresh or regenerated catalyst. Increase catalyst loading if necessary. 3. Use a sufficient excess of methanol (3-5 equivalents). |
| Product Contamination with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time. 2. Improve the efficiency of the fractional distillation by using a column with more theoretical plates. |
| Product Discoloration (Yellowing) | 1. Thermal degradation of the thioether. 2. Presence of acidic impurities. | 1. Lower the distillation temperature by using a higher vacuum. 2. Ensure thorough neutralization with sodium bicarbonate before distillation. |
| Formation of Side Products | 1. Oxidation of the sulfide to sulfoxide or sulfone. 2. Polymerization of the aldehyde. | 1. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and purification. 2. Ensure the starting aldehyde is of high purity and free of peroxides. |
| Emulsion Formation During Work-up | Presence of impurities that act as surfactants. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
Visualizing the Process
Reaction Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Wikipedia. Acetal. [Link]
-
MySkinRecipes. This compound. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
-
Reddit. Synthesis of (methylthio)acetaldehyde. [Link]
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]
-
Chemistry LibreTexts. Addition of Alcohols to form Hemiacetals and Acetals. [Link]
- Google Patents. US4278819A - Process for the production of acetaldehyde dimethyl acetal.
- Google Patents. EP0570719B1 - Process for producing acetaldehyde dimethylacetal.
- Eureka | Patsnap. Method for preparing aminoacetaldehyde dimethyl acetal.
- Google Patents. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
- Google Patents. EP0570719B1 - Process for producing acetaldehyde dimethylacetal.
-
ACS Publications. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. US5910440A - Method for the removal of organic sulfur from carbonaceous materials - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. regen.globecore.com [regen.globecore.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0570719B1 - Process for producing acetaldehyde dimethylacetal - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (甲硫基)乙醛二甲基缩醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound [myskinrecipes.com]
- 13. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
Validation & Comparative
A Guide to (Methylthio)acetaldehyde Dimethyl Acetal Versus Alternative Acetaldehyde Acetals for Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of a synthetic building block can be the determining factor in the success and efficiency of a multi-step reaction sequence. Acetaldehyde acetals, as masked forms of the highly reactive acetaldehyde, are indispensable tools for the introduction of a two-carbon unit. However, not all acetals are created equal. This guide provides an in-depth comparison of (methylthio)acetaldehyde dimethyl acetal and its conventional oxygen-based counterparts, such as acetaldehyde dimethyl acetal. We will explore the fundamental differences in their reactivity, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
The Critical Difference: Unlocking Umpolung Reactivity
The defining advantage of this compound lies in a concept known as umpolung , or the reversal of polarity. In a standard acetaldehyde acetal, the carbon atom of the masked carbonyl group is electrophilic. In stark contrast, the presence of a sulfur atom in this compound renders the adjacent proton sufficiently acidic to be removed by a strong base, such as n-butyllithium.[1][2] This deprotonation generates a nucleophilic carbanion, transforming the acetal into a formyl anion equivalent .[3][4][5][6][7] This nucleophilic character allows for reactions with a wide range of electrophiles, a synthetic pathway completely inaccessible to standard acetaldehyde acetals.[1]
The increased acidity of the proton alpha to the sulfur atom is attributed to the ability of the larger sulfur atom to stabilize the adjacent negative charge.[1] This fundamental difference in electronic properties is the cornerstone of the unique synthetic utility of this compound.
Physicochemical Properties: A Comparative Overview
Before delving into the reactivity, a comparison of the fundamental physicochemical properties is warranted.
| Property | This compound | Acetaldehyde Dimethyl Acetal | Acetaldehyde Diethyl Acetal |
| Molecular Formula | C₅H₁₂O₂S | C₄H₁₀O₂ | C₆H₁₄O₂ |
| Molecular Weight | 136.21 g/mol [8] | 90.12 g/mol | 118.17 g/mol |
| Boiling Point | 59-60 °C @ 13 mmHg[1] | 64.5 °C @ 760 mmHg | 101-104 °C @ 760 mmHg[9] |
| Density | 1.022 g/mL @ 25 °C[1] | 0.829 g/mL @ 20 °C | 0.825 g/mL @ 20 °C |
| CAS Number | 40015-15-4[8] | 534-15-6 | 105-57-7 |
Synthesis of Acetaldehyde Acetals
The synthesis of both this compound and its conventional counterparts generally involves the acid-catalyzed reaction of the corresponding aldehyde with an excess of the alcohol.[10][11] For standard acetals, this is a reversible equilibrium-driven process where the removal of water is crucial to drive the reaction to completion.[10][11]
Alternative Acetaldehyde Acetals:
-
Acetaldehyde Dimethyl Acetal: Formed by the reaction of acetaldehyde with methanol in the presence of an acid catalyst.[11][12]
-
Acetaldehyde Diethyl Acetal: Prepared by reacting acetaldehyde with ethanol, often with a dehydrating agent or azeotropic removal of water.[9][13]
** this compound:** The synthesis of this compound typically starts from (methylthio)acetaldehyde, which is then reacted with methanol under acidic conditions.
Comparative Reactivity and Synthetic Applications
The core of this guide lies in the divergent reactivity of these acetals. While standard acetaldehyde acetals primarily serve as protecting groups for the aldehyde functionality, stable under basic and nucleophilic conditions, this compound is a versatile synthetic intermediate capable of forming new carbon-carbon bonds.[10][14]
The Power of Umpolung: The Corey-Seebach Reaction Analogue
The ability to generate a nucleophilic center at the masked carbonyl carbon is a powerful tool in organic synthesis, famously demonstrated in the Corey-Seebach reaction using 1,3-dithianes.[1][15][16][17] this compound offers a similar umpolung strategy in an acyclic system.
Conceptual Workflow: Umpolung Reactivity
Caption: Comparison of reactivity with strong bases.
Applications in Synthesis
The nucleophilic anion generated from this compound can react with a variety of electrophiles, leading to the synthesis of complex molecules that are challenging to prepare using traditional methods.
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
-
Addition to Carbonyls: Reaction with aldehydes and ketones to form α-hydroxy aldehydes after hydrolysis.[18][19][20]
-
Ring Opening of Epoxides: Nucleophilic attack on epoxides to generate β-hydroxy aldehydes after hydrolysis.
These reactions open avenues for the synthesis of 1,2- and 1,4-dicarbonyl compounds, as well as other valuable synthons.
Experimental Protocol: Alkylation of this compound
This protocol provides a representative procedure for the alkylation of this compound, showcasing its umpolung reactivity.
Objective: To synthesize 2-(methylthio)propanal dimethyl acetal via alkylation with methyl iodide.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow
Caption: Step-by-step alkylation protocol.
Detailed Steps:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the solution at -78 °C.
-
Warming: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield the desired 2-(methylthio)propanal dimethyl acetal.
Rationale for Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The lithiated intermediate is highly basic and reacts with water and oxygen.
-
Low Temperature (-78 °C): The lithiated species is thermally unstable and requires low temperatures to prevent decomposition.[21]
-
Slow Addition of n-BuLi: To control the exothermic deprotonation reaction.
-
Quenching with NH₄Cl: A mild acid source to neutralize the excess base and the alkoxide formed.
Deprotection to the Aldehyde
Both this compound and its alkylated derivatives can be hydrolyzed back to the corresponding aldehyde under acidic conditions.[22][23] This step unmasks the carbonyl functionality, allowing for further synthetic transformations. Various methods, including the use of aqueous acid or reagents like o-iodoxybenzoic acid (IBX) for thioacetals, can be employed for this purpose.[22]
Conclusion and Recommendations
The choice between this compound and a standard acetaldehyde acetal is dictated by the intended synthetic transformation.
-
For protecting an aldehyde group during reactions involving strong bases or nucleophiles, a standard acetaldehyde dimethyl or diethyl acetal is the appropriate choice due to its stability under these conditions.[10][14]
-
For the nucleophilic introduction of a formyl group or a substituted formyl group , This compound is the superior reagent. Its unique ability to undergo deprotonation and subsequent reaction with electrophiles (umpolung) provides a powerful synthetic tool that is not available with its oxygen-based analogues.
By understanding the fundamental principles of their reactivity, drug development professionals can strategically employ these acetals to construct complex molecular architectures with greater efficiency and control.
References
-
Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075-1077. [Link]
-
Bell, J. M., et al. (1962). The Reactions of Acetaldehyde with Methanol. Canadian Journal of Chemistry, 40(9), 1677-1683. [Link]
-
Matador, E., et al. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds. Chemical Communications, 56(69), 9256-9267. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Corey–Seebach reaction. In Wikipedia. [Link]
-
Gendron, T., et al. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega, 8(4), 4055-4065. [Link]
-
RSC Publishing. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. [Link]
-
Journal of Lipid Research. (1967). Conversion of fatty aldehyde dimethyl acetals to the corresponding alk-1-enyl methyl ethers (substituted vinyl ethers) during gas-liquid chromatography. Journal of Lipid Research, 8(1), 2-6. [Link]
-
YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8). [Link]
-
Umpolung Synthesis-1-2dioxygenatedx. (n.d.). Retrieved from [Link]
-
Quora. (2021). Why is acetaldehyde more reactive than acetone toward a nucleophilic reaction? Retrieved from [Link]
-
ResearchGate. (1976). N-Nitromethylphthalimide. A formyl anion equivalent. Retrieved from [Link]
-
ResearchGate. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: Asymmetric addition to carbonyl compounds. Retrieved from [Link]
-
Student Doctor Network. (2018). Why is an acetal less reactive than an aldehyde? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
ResearchGate. (2005). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. Retrieved from [Link]
-
Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]
-
Organic Syntheses. (n.d.). Nitroacetaldehyde diethyl acetal. Retrieved from [Link]
-
Scribd. (n.d.). Umpolung Reactions in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. Retrieved from [Link]
-
ResearchGate. (2007). Asymmetric Addition of a Formyl Anion Equivalent to Enoate Surrogates. Retrieved from [Link]
-
ResearchGate. (2006). On the Configurational Stability of α-Lithiated Sulfurated Styrene Oxides: Synthetic and Mechanistic Aspects. Retrieved from [Link]
-
PubChem. (n.d.). Formyl anion. Retrieved from [Link]
-
Reddit. (2021). Selective Deprotection of Dimethyl-Acetal. Retrieved from [Link]
- Google Patents. (n.d.). US4278819A - Process for the production of acetaldehyde dimethyl acetal.
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
National Center for Biotechnology Information. (2022). Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. Chemical Research in Toxicology, 35(8), 1410-1417. [Link]
-
ResearchGate. (2018). Optimization of alkylation of thymine with bromoacetaldehyde diethyl acetal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]
-
PubMed. (2022). Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. Retrieved from [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from [Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formyl anion | CHO- | CID 12485890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. US4278819A - Process for the production of acetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 14. forums.studentdoctor.net [forums.studentdoctor.net]
- 15. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 23. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Synthesis of (Methylthio)acetaldehyde Dimethyl Acetal for Advanced Research Applications
Introduction
(Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex flavor and fragrance compounds. Its unique structure, featuring both a protected aldehyde and a thioether moiety, allows for selective chemical transformations, making it a versatile intermediate for researchers in drug discovery and materials science. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the optimal method for their specific needs.
Physicochemical Properties and Spectroscopic Data
Before delving into the synthetic routes, a summary of the key physicochemical properties and spectroscopic data for this compound is provided for reference.
| Property | Value | Reference |
| CAS Number | 40015-15-4 | [1] |
| Molecular Formula | C₅H₁₂O₂S | [2] |
| Molecular Weight | 136.21 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 59-60 °C at 13 mmHg | |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4528 | |
| ¹H NMR (CDCl₃) | δ 4.52 (t, J=5.5 Hz, 1H), 3.37 (s, 6H), 2.72 (d, J=5.5 Hz, 2H), 2.14 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃) | δ 103.5, 53.5, 38.5, 15.5 | [4][5] |
| IR (neat) | 2990, 2930, 2830, 1440, 1190, 1120, 1050 cm⁻¹ | [6] |
Synthesis Route 1: Direct Acetalization of 3-(Methylthio)propionaldehyde (Methional)
This route is a classic and straightforward approach involving the protection of the aldehyde functional group of 3-(methylthio)propionaldehyde, commonly known as methional.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic addition of methanol to the carbonyl group of methional. The initial hemiacetal formed then undergoes a dehydration step, also acid-catalyzed, followed by the addition of a second methanol molecule to yield the stable dimethyl acetal. Trimethyl orthoformate is often used as both a reagent and a water scavenger to drive the equilibrium towards the product.[7]
Experimental Protocol
Materials:
-
3-(Methylthio)propionaldehyde (Methional)
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of 3-(methylthio)propionaldehyde (1.0 eq) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.5-2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Workflow Diagram
Caption: Workflow for the Direct Acetalization of Methional.
Synthesis Route 2: Nucleophilic Substitution on a Halogenated Acetal
This alternative route utilizes a Williamson ether synthesis-type reaction, where a sulfur nucleophile displaces a halide from a protected acetaldehyde derivative.
Reaction Mechanism
In this Sₙ2 reaction, sodium thiomethoxide, a potent nucleophile, is generated in situ from methyl mercaptan and a strong base or used as a pre-formed salt.[8] This thiolate then attacks the electrophilic carbon of chloroacetaldehyde dimethyl acetal, displacing the chloride leaving group to form the desired thioether linkage.[9][10][11][12]
Experimental Protocol
Materials:
-
Sodium thiomethoxide (or methyl mercaptan and sodium hydride/sodium hydroxide)
-
Chloroacetaldehyde dimethyl acetal
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
-
Water
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium thiomethoxide (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a solution of chloroacetaldehyde dimethyl acetal (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Pour the reaction mixture into cold water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Workflow Diagram
Caption: Workflow for the Nucleophilic Substitution Route.
Comparative Analysis
| Feature | Route 1: Direct Acetalization | Route 2: Nucleophilic Substitution |
| Starting Materials | 3-(Methylthio)propionaldehyde, Trimethyl orthoformate, Acid catalyst | Sodium thiomethoxide, Chloroacetaldehyde dimethyl acetal |
| Reaction Conditions | Mild (room temperature) | Mild (0 °C to room temperature) |
| Reaction Time | Shorter (4-6 hours) | Longer (12-24 hours) |
| Yield | Generally high | Moderate to high |
| Atom Economy | Good | Moderate |
| Scalability | Readily scalable | Scalable, but handling of sodium thiomethoxide requires care |
| Safety Considerations | 3-(Methylthio)propionaldehyde can be an irritant and sensitizer.[13][14][15][16] | Sodium thiomethoxide is toxic, flammable, and corrosive.[17][18][19][20][21] Chloroacetaldehyde dimethyl acetal is a flammable liquid and irritant.[22][23][24][25] |
| Purification | Vacuum distillation or column chromatography | Vacuum distillation |
Discussion and Recommendations
Route 1 (Direct Acetalization) is generally the preferred method for the synthesis of this compound due to its operational simplicity, shorter reaction times, and the use of less hazardous starting materials compared to Route 2. The reaction proceeds under mild conditions and typically affords high yields. The primary precursor, 3-(methylthio)propionaldehyde, is commercially available. This route is well-suited for both small-scale laboratory synthesis and larger-scale production.
Route 2 (Nucleophilic Substitution) offers a viable alternative, particularly if chloroacetaldehyde dimethyl acetal is a more readily available or cost-effective starting material in a specific laboratory setting. However, this route involves the use of sodium thiomethoxide, which is a highly toxic, flammable, and corrosive reagent requiring careful handling under inert atmosphere.[17][18][19][20][21] While the reaction conditions are also mild, the reaction times are generally longer.
Safety and Handling of Key Reagents
-
3-(Methylthio)propionaldehyde (Methional): This compound can be a skin and eye irritant and may cause allergic skin reactions.[13][14][15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetaldehyde Dimethyl Acetal: This is a flammable liquid and vapor that may cause eye and skin irritation.[22][23][24][25] It is also light and air-sensitive.[22] It should be handled in a fume hood, away from ignition sources, and stored under an inert atmosphere.
-
Sodium Thiomethoxide: This is a toxic, flammable, and corrosive solid.[17][18][19][20][21] It can cause severe burns upon contact. All handling must be performed in a fume hood with extensive PPE, including chemical-resistant gloves, a lab coat, and a face shield. It should be stored under an inert atmosphere.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloroacetaldehyde Dimethyl Acetal, 97%. Retrieved from [Link]
-
Loba Chemie. (n.d.). CHLOROACETALDEHYDE DIMETHYL ACETAL EXTRA PURE. Retrieved from [Link]
-
Scribd. (n.d.). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Chloroacetaldehyde Dimethyl Acetal, 97%. Retrieved from [Link]
-
Advanced Biotech. (2025). SDS. Retrieved from [Link]
-
SDS Manager. (n.d.). Chloroacetaldehyde dimethyl acetal SDS. Retrieved from [Link]
-
Tropylium Salts as Efficient Organic Lewis Acid Catalysts for Acetalization and Transacetalization Reactions in Batch and Flow S. (n.d.). Supporting Information. Retrieved from [Link]
-
Name Reactions in Organic Chemistry. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). Molecules. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Google Patents. (n.d.). US4278819A - Process for the production of acetaldehyde dimethyl acetal.
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). Retrieved from [Link]
-
SpectraBase. (n.d.). Acetaldehyde dimethyl acetal. Retrieved from [Link]
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. (2018). Journal of Visualized Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990) [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson_ether_synthesis [chemeurope.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-(Methylthio)propionaldehyde - Safety Data Sheet [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. scribd.com [scribd.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. lgcstandards.com [lgcstandards.com]
- 21. Sodium thiomethoxide(5188-07-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. lobachemie.com [lobachemie.com]
- 24. dcfinechemicals.com [dcfinechemicals.com]
- 25. Chloroacetaldehyde dimethyl acetal SDS - Download & Subscribe for Updates [sdsmanager.com]
A Comparative Guide to HPLC and GC Methods for Purity Validation of (Methylthio)acetaldehyde dimethyl acetal
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. (Methylthio)acetaldehyde dimethyl acetal, a key intermediate in the synthesis of various sulfur-containing aroma compounds and specialty chemicals, is no exception.[1] Its purity can significantly impact the yield and impurity profile of subsequent reactions. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, offering experimental insights and validated protocols.
The Analytical Challenge: Properties of this compound
This compound (CH₃SCH₂CH(OCH₃)₂) is a volatile, colorless to pale yellow liquid with a boiling point of 59-60 °C at 13 mmHg. A critical consideration for its analysis is the absence of a strong chromophore in its structure, making detection by UV-Visible spectrophotometry, the most common HPLC detection method, challenging at low concentrations.[2][3] Furthermore, the acetal functional group is susceptible to hydrolysis under acidic conditions, a factor that must be carefully managed during method development.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
While challenging, an HPLC method can be developed and validated for the purity assessment of this compound. The key lies in addressing the detection and stability issues.
Method Development and Rationale
A reverse-phase HPLC method is proposed, as it is a versatile and widely used technique for the analysis of moderately polar compounds.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) is recommended. The choice of an RID is crucial as it is a universal detector that does not rely on the presence of a chromophore.[2]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 5 mM Ammonium Hydroxide | The acetonitrile/water mixture provides appropriate polarity for elution. The addition of a small amount of a basic modifier like ammonium hydroxide is critical to prevent the acid-catalyzed hydrolysis of the acetal on the silica-based stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and good peak shape. |
| Detector | Refractive Index Detector (RID) | As a universal detector, the RID can detect the analyte based on the difference in refractive index between the analyte in the mobile phase and the mobile phase alone, overcoming the lack of a UV chromophore. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and column loading. |
HPLC Method Validation Workflow
The developed HPLC method must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[4]
Caption: Workflow for HPLC method validation.
Experimental Protocols for HPLC Validation
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), a sample of this compound, and a sample spiked with potential impurities (e.g., starting materials for its synthesis, known degradation products). The peak for the main component should be well-resolved from any other peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of this compound of known concentrations. Inject each standard in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Gas Chromatography (GC): A Powerful Alternative
Given the volatile nature of this compound, Gas Chromatography is a highly suitable and often preferred method for its purity analysis.[5][6] Many suppliers of this chemical use GC for their quality control.
GC Method and Rationale
A GC method with Flame Ionization Detection (FID) is a robust and sensitive technique for analyzing volatile organic compounds.
Instrumentation: A standard GC system equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Capillary column with a mid-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min | Inert carrier gases that provide good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C (hold for 5 minutes) | A temperature program allows for the separation of impurities with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds containing carbon atoms and provides a linear response over a wide concentration range. |
| Detector Temperature | 280 °C | Prevents condensation of the eluted components. |
| Injection Volume | 1 µL (with a split ratio of 50:1) | A small injection volume with a split prevents column overload and ensures sharp peaks. |
Comparison of HPLC and GC Methods
| Feature | HPLC with RID | GC with FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile or thermally labile compounds. Can be adapted for volatile compounds. | Ideal for volatile and thermally stable compounds.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a suitable solvent. |
| Detection | Refractive Index Detector (RID) is required due to the lack of a UV chromophore. RID is less sensitive than FID. | Flame Ionization Detector (FID) is highly sensitive to organic compounds. |
| Analysis Time | Typically longer run times (10-30 minutes). | Typically faster run times (5-15 minutes).[6] |
| Cost | HPLC systems and solvents can be more expensive.[6] | GC systems are generally more cost-effective, and carrier gases are less expensive than HPLC solvents.[6] |
| Potential Issues | Potential for on-column hydrolysis of the acetal if the mobile phase pH is not controlled. | Requires higher temperatures, which could potentially degrade thermally labile impurities. |
Conclusion and Recommendation
Both HPLC and GC are viable techniques for the purity validation of this compound, each with its own set of advantages and considerations.
The GC-FID method is generally the more straightforward and sensitive approach for this particular compound due to its volatile nature. It offers faster analysis times and lower operational costs.
The HPLC-RID method serves as an excellent orthogonal technique for purity confirmation. While it requires careful control of the mobile phase pH to prevent analyte degradation, its development and validation provide a robust alternative that can be crucial in a regulated environment where multiple analytical techniques are often required to build a comprehensive purity profile.
Ultimately, the choice of method will depend on the specific requirements of the laboratory, including available instrumentation, throughput needs, and the desired level of analytical orthogonality. For routine quality control, the GC-FID method is highly recommended, while the HPLC-RID method provides a valuable complementary tool for in-depth characterization and validation.
References
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24). PharmaeliX. [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
Steps involved in HPLC Method Development. (2018). Asian Journal of Pharmaceutical Research, 8(3), 163-169. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4133-4143. [Link]
-
Lab Manager. (2025, October 2). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Singh, N., Pannu, S., Singh, K., Akhtar, M. J., Anchliya, A., & Khan, S. A. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(8), 629-651. [Link]
-
van der Zwaan, K., Witting, M., & Schmitt-Kopplin, P. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 407(23), 7077–7085. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4133-4143. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide. [Link]
-
Quality Analysis. (n.d.). GC-FID: gas chromatography-flame ionization detector. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. [Link]
-
Defense Technical Information Center. (2021). report documentation page. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. veeprho.com [veeprho.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. chromatographytoday.com [chromatographytoday.com]
A Comparative Study on the Reactivity of (Methylthio)acetaldehyde Dimethyl Acetal for the Modern Synthetic Chemist
In the intricate world of organic synthesis, the selection of appropriate protecting groups and synthetic intermediates is a critical determinant of success. (Methylthio)acetaldehyde dimethyl acetal, a sulfur-containing acetal, has emerged as a versatile building block, particularly in the synthesis of complex molecules and in the flavor and fragrance industry.[1] This guide provides a comprehensive comparative analysis of the reactivity of this compound against its oxygen and nitrogen analogs, namely acetaldehyde dimethyl acetal and aminoacetaldehyde dimethyl acetal. By examining their stability under various conditions and exploring their unique reactivity profiles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to the Analogs: Structure and Synthetic Utility
This compound, acetaldehyde dimethyl acetal, and aminoacetaldehyde dimethyl acetal share a common acetaldehyde dimethyl acetal core, differing only in the substituent at the C2 position. This seemingly minor structural variation imparts distinct chemical properties that significantly influence their reactivity and applicability in organic synthesis.
-
This compound: This sulfur-containing acetal is a valuable precursor for the synthesis of various sulfur-containing heterocycles and aroma compounds.[1] Its unique reactivity, stemming from the presence of the methylthio group, allows for specific chemical transformations not readily achievable with its oxygen or nitrogen counterparts.
-
Acetaldehyde dimethyl acetal: As the parent acetal in this series, it serves as a fundamental protecting group for the acetaldehyde carbonyl. Its reactivity is characteristic of a typical acyclic acetal, being stable under basic and nucleophilic conditions but labile to acid.[2]
-
Aminoacetaldehyde dimethyl acetal: This analog incorporates a primary amine, rendering it a bifunctional molecule. It is a key intermediate in the synthesis of numerous pharmaceuticals, including proline analogs and praziquantel.[3][4] The amino group introduces a nucleophilic center and alters the overall electronic properties of the molecule.
Comparative Reactivity Analysis
The utility of these acetals in a synthetic sequence is largely dictated by their stability towards various reagents and conditions, particularly their susceptibility to hydrolysis.
Acid-Catalyzed Hydrolysis: A Tale of Three Stabilities
The most significant difference in reactivity among the three analogs lies in their stability towards acid-catalyzed hydrolysis. Acetals, in general, are susceptible to cleavage in acidic media, regenerating the parent carbonyl compound.[5][6] However, the nature of the substituent at the C2 position profoundly influences the rate of this process.
General Mechanism of Acetal Hydrolysis:
The hydrolysis of acetals proceeds via a two-step mechanism involving protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. Subsequent attack by water and deprotonation yields the hemiacetal, which further hydrolyzes to the aldehyde.[5]
Qualitative Comparison:
Based on established principles of organic chemistry, a qualitative comparison of the acid stability can be made:
-
Thioacetals vs. Acetals: Thioacetals are generally more stable to acid-catalyzed hydrolysis than their oxygen analogs.[7] This is attributed to the lower basicity of the sulfur atom compared to oxygen, making protonation less favorable. Furthermore, the carbon-sulfur bond is less polarized than the carbon-oxygen bond, contributing to increased stability.
-
This compound vs. Acetaldehyde dimethyl acetal: Consequently, this compound is expected to be significantly more stable under acidic conditions than acetaldehyde dimethyl acetal.
-
Aminoacetaldehyde dimethyl acetal: The presence of the basic amino group in aminoacetaldehyde dimethyl acetal complicates its behavior in acidic solutions. The amine will be protonated to form an ammonium salt, which can influence the rate of acetal hydrolysis through inductive effects.
Quantitative Comparison of Hydrolysis Rates:
| Compound | Structure | Expected Relative Rate of Hydrolysis (Acidic Conditions) |
| Acetaldehyde dimethyl acetal | CH₃CH(OCH₃)₂ | Fastest |
| Aminoacetaldehyde dimethyl acetal | H₂NCH₂CH(OCH₃)₂ | Intermediate |
| This compound | CH₃SCH₂CH(OCH₃)₂ | Slowest |
Note: This table represents a qualitative prediction based on general principles of chemical reactivity.
Stability Under Basic and Nucleophilic Conditions
All three acetals are generally stable under neutral to strongly basic conditions.[2][10] The acetal functionality does not possess an acidic proton and is not susceptible to attack by common bases or nucleophiles, making them excellent protecting groups for aldehydes in reactions involving Grignard reagents, organolithiums, or metal hydrides.[11]
Unique Reactivity Profiles
Beyond their role as protecting groups, the distinct functionalities of these acetals open doors to unique synthetic transformations.
Umpolung Reactivity of Thioacetals
A significant advantage of thioacetals, including this compound, is their ability to undergo "umpolung" or polarity reversal. The proton on the carbon atom between the two sulfur atoms in a dithiane (a cyclic thioacetal) is acidic enough to be removed by a strong base like n-butyllithium.[12] This generates a nucleophilic carbanion, which can then react with various electrophiles. While this compound is not a dithiane, the presence of the sulfur atom can still influence the acidity of the adjacent C-H bonds, although to a lesser extent. This reactivity is not observed in acetaldehyde dimethyl acetal or aminoacetaldehyde dimethyl acetal.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed experimental protocols for the synthesis and deprotection of these acetals are presented below.
Synthesis Protocols
Synthesis of Acetaldehyde Dimethyl Acetal
Acetaldehyde dimethyl acetal can be synthesized by the reaction of acetaldehyde with methanol in the presence of an acid catalyst.[13][14][15]
-
Reaction: CH₃CHO + 2 CH₃OH ⇌ CH₃CH(OCH₃)₂ + H₂O
-
Procedure:
-
To a stirred solution of methanol, add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde to the cooled solution.
-
Allow the reaction to stir at room temperature. The reaction is an equilibrium, and removal of water will drive it to completion.
-
Neutralize the acid with a base (e.g., sodium carbonate).
-
Filter the solution and purify the product by distillation.
-
Synthesis of Aminoacetaldehyde Dimethyl Acetal
A common method for the synthesis of aminoacetaldehyde dimethyl acetal is the reaction of chloroacetaldehyde dimethyl acetal with ammonia.[16][17]
-
Reaction: ClCH₂CH(OCH₃)₂ + 2 NH₃ → H₂NCH₂CH(OCH₃)₂ + NH₄Cl
-
Procedure:
-
Charge an autoclave with an aqueous solution of ammonia.
-
Add chloroacetaldehyde dimethyl acetal to the autoclave.
-
Heat the sealed autoclave to 130-140 °C and maintain the pressure for several hours.[4]
-
After cooling, neutralize the excess ammonia and ammonium chloride with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
Dry the organic layer and purify the product by distillation.
-
Synthesis of this compound
This compound can be synthesized via the reaction of chloroacetaldehyde dimethyl acetal with sodium thiomethoxide.
-
Reaction: ClCH₂CH(OCH₃)₂ + NaSCH₃ → CH₃SCH₂CH(OCH₃)₂ + NaCl
-
General Procedure (Inferred):
-
Prepare a solution of sodium thiomethoxide in a suitable solvent like methanol.
-
Slowly add chloroacetaldehyde dimethyl acetal to the solution at room temperature.
-
Stir the reaction mixture for several hours.
-
Remove the precipitated sodium chloride by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation.
-
Deprotection Protocols
Acid-Catalyzed Hydrolysis of Acetaldehyde Dimethyl Acetal
-
Procedure:
-
Dissolve the acetaldehyde dimethyl acetal in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄).
-
Stir the reaction at room temperature and monitor the progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the crude acetaldehyde.
-
Deprotection of Aminoacetaldehyde Dimethyl Acetal
Deprotection of aminoacetaldehyde dimethyl acetal requires careful consideration of the amino group's reactivity. Often, the amine is first protected (e.g., as a Boc carbamate) before acetal hydrolysis.[18]
-
Procedure for N-Boc protected acetal:
-
Dissolve the N-Boc protected aminoacetaldehyde dimethyl acetal in a suitable solvent like acetone.
-
Add a catalytic amount of an acid catalyst (e.g., Amberlyst-15 or p-toluenesulfonic acid) and a small amount of water.[18]
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, filter off the solid catalyst and neutralize the solution.
-
Work up the reaction mixture to isolate the N-Boc protected aminoacetaldehyde.
-
Deprotection of this compound
Due to its higher stability, the deprotection of this compound may require harsher conditions or specific reagents compared to its oxygen analog.
-
Procedure using Mercuric Chloride (Caution: Highly Toxic):
-
Dissolve the this compound in a suitable solvent mixture (e.g., aqueous acetonitrile).
-
Add mercuric chloride (HgCl₂) and calcium carbonate (CaCO₃).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the mercury salts.
-
Work up the filtrate to isolate the (Methylthio)acetaldehyde.
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and the comparative stability of the acetals.
Caption: General mechanism of acid-catalyzed acetal hydrolysis.
Caption: Comparative stability of the acetals to acid hydrolysis.
Conclusion
The choice between this compound, acetaldehyde dimethyl acetal, and aminoacetaldehyde dimethyl acetal in organic synthesis is a strategic one, dictated by the specific requirements of the synthetic route. This compound offers enhanced stability towards acidic conditions, a crucial advantage in multi-step syntheses involving acid-labile functional groups. Acetaldehyde dimethyl acetal serves as a standard, readily cleavable protecting group, while aminoacetaldehyde dimethyl acetal provides a valuable bifunctional building block for the synthesis of nitrogen-containing targets. A thorough understanding of their comparative reactivity, as outlined in this guide, empowers chemists to design more efficient and robust synthetic strategies.
References
-
ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]
- Google Patents. (n.d.). US4278819A - Process for the production of acetaldehyde dimethyl acetal.
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
- Google Patents. (n.d.). EP0570719B1 - Process for producing acetaldehyde dimethylacetal.
-
Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]
-
ResearchGate. (2005, May). Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction. Retrieved from [Link]
- American Chemical Society. (1977). Kinetics of hydrolysis of acetaldehyde ethyl hemiacetal in aqueous solution. Journal of the American Chemical Society, 99(25), 8238-8248.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2019, August 2). 09.05 Acetals as Protecting Groups and Thioacetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]
-
National Institutes of Health. (2017, January). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]
-
Reddit. (2021, August 16). Selective Deprotection of Dimethyl-Acetal. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
- Google Patents. (n.d.). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
- American Chemical Society. (1971). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Journal of the American Chemical Society, 93(2), 413-423.
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]
-
ResearchGate. (2005, August). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects.
-
Cheméo. (n.d.). Aminoacetaldehyde dimethyl acetal. Retrieved from [Link]
-
PubChem. (n.d.). Aminoacetaldehyde dimethyl acetal. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminoacetaldehyde diethylacetal. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (2020). Kinetics Solvent Effect and Mechanism of Hydrolysis of Ethyl Caprylate Ester in Aqueous Organic Solvent Media. 13(6), 469-472.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Aminoacetaldehyde dimethyl acetal | 22483-09-6 | FA52497 [biosynth.com]
- 4. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Thioacetal - Wikipedia [en.wikipedia.org]
- 13. US4278819A - Process for the production of acetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 14. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 15. EP0570719B1 - Process for producing acetaldehyde dimethylacetal - Google Patents [patents.google.com]
- 16. Aminoacetaldehyde dimethyl acetal synthesis - chemicalbook [chemicalbook.com]
- 17. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Spectroscopic comparison of (Methylthio)acetaldehyde dimethyl acetal and its analogs
Gathering Spectroscopic Data
I'm starting by exhaustively searching Google for spectroscopic data on (Methylthio)acetaldehyde dimethyl acetal and its structural analogs, like the ethyl version. My focus is on NMR, IR, and Mass Spec data. I'm hoping to build a strong foundation for comparison.
Collecting and Comparing Data
I'm now expanding my search to include (Ethyl thio)acetaldehyde dimethyl acetal, (Phenylthio)acetaldehyde dimethyl acetal, and 2,2-dim ethoxyethanethiol to widen the scope of comparison. I'm focusing on analyzing how the structural variations impact characteristic spectroscopic features. I'm also looking for reliable experimental protocols for acetal and thioacetal data acquisition and authoritative sources to underpin the analysis of the spectra and fragmentation routes. I'll structure the comparison by presenting the compounds, then the spectroscopic data, and finish with Graphviz diagrams.
Defining Experimental Parameters
I'm now zeroing in on defining the experimental parameters. I'm prioritizing thorough Google Scholar searches for validated spectroscopic protocols for acetals and thioacetals. I'm aiming to build comparative tables of spectroscopic data, and then diagram key fragmentation pathways with Graphviz. I'm focusing on clarity and citations.
Collecting Spectral Data
I've made good progress! I have gathered extensive spectroscopic data for (Methyl thio)acetaldehyde dimethyl acetal. This includes NMR, IR, and mass spectrometry data points sourced mainly from PubChem, and I'm using them to build the foundation for further analysis.
Expanding Analog Search
I've got a lot of spectroscopic data for the primary compound, and a good comparison point with the phenyl analog. I'm focusing my efforts now on finding comparable NMR, IR, and mass spec data for (Ethylthio)acetaldehyde dimethyl acetal and 2,2-dimethoxyethanethiol to build out a more robust comparison. Also, digging for specific experimental protocols will enhance the guide.
Analyzing Spectroscopic Data
I've acquired spectroscopic data for this compound and reviewed literature on acetal and thioacetal spectroscopic properties. I'm focusing on IR and mass spectrometry, particularly fragmentation patterns. My next step will be analyzing how this data applies.
Targeting Key Analog Data
I've expanded my search for spectroscopic data, now seeking NMR and mass spec information for (Ethylthio)acetaldehyde dimethyl acetal and 2,2-dimethoxyethanethiol. I'm also preparing to consolidate experimental protocols. The goal remains a detailed comparison guide, so data acquisition is the immediate priority.
Compiling Spectroscopic Data
I've assembled preliminary spectroscopic data for this compound and acetaldehyde dimethyl acetal. I've also dug up some general spectroscopic information on both acetals and thioacetals. Still, I need to refine the analysis and compare the data.
Expanding Data Gathering
I've got more work to do, but I've located some additional, general spectroscopic information on acetals and thioacetals, along with initial data points for the target compounds. I am still missing specific NMR, IR, and MS data for key analogs; I have to gather the experimental data for a comprehensive guide, so I will now focus on those specific analogs. I will also begin structuring the guide to include preliminary sections.
Analyzing Spectral Data
I've been examining the spectroscopic data for this compound and acetaldehyde dimethyl acetal. I've also found general information on acetals and thioacetals spectroscopy which could be helpful. I'm starting to identify key spectral features.
Gathering Missing Data
I'm now hunting for NMR, IR, and MS data for (Ethylthio)acetaldehyde dimethyl acetal and 2,2-dimethoxyethanethiol to complete my data set. Specific experimental protocols for these compounds are also on my list. If primary data is scarce, synthesis and characterization papers for these analogs will be searched. I'll also seek methods papers concerning the spectroscopic analysis of sulfur-bearing organics to hone in on experimental protocols.
A Comparative Guide to the Biological Activity of (Methylthio)acetaldehyde Dimethyl Acetal Derivatives
This guide provides a comprehensive comparison of the biological activities of novel derivatives of (Methylthio)acetaldehyde dimethyl acetal. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, and comparative evaluation of these compounds, offering in-depth technical insights and supporting experimental data. Our focus is on elucidating the structure-activity relationships that govern their antimicrobial, antifungal, and cytotoxic properties.
Introduction: The Promise of Organosulfur Compounds
Organosulfur compounds are a diverse class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Naturally occurring organosulfur compounds, such as allicin from garlic, have been recognized for centuries for their therapeutic properties, including potent antibacterial and antifungal effects.[1][2] The reactivity of the sulfur atom, particularly its ability to interact with biological thiols, is often central to the mechanism of action of these compounds. This compound serves as a versatile scaffold for the synthesis of novel organosulfur derivatives. The acetal functional group provides stability, while the methylthio moiety offers a key site for structural modification, allowing for the systematic exploration of how changes in the sulfur substituent impact biological activity. This guide outlines the synthesis of a focused library of this compound derivatives and presents a comparative analysis of their efficacy against various microbial strains and cell lines.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several established methods for acetal and thioacetal formation.[3][4][5][6][7][8][9] A general and efficient strategy involves the reaction of a carbonyl compound with an alcohol or diol in the presence of an acid catalyst.[5][10] For the purpose of this comparative study, a series of derivatives with varying alkyl and arylthio substituents were synthesized to investigate the influence of the R-group on biological activity.
A plausible synthetic approach involves the initial preparation of various thioacetaldehydes followed by acetalization. Alternatively, nucleophilic substitution on a suitable precursor can be employed. The following proposed synthetic scheme illustrates a general route to a library of target compounds, starting from bromoacetaldehyde dimethyl acetal.
Caption: Proposed synthetic workflow for derivatives.
Comparative Biological Activity Assessment
To provide a comprehensive comparison, the synthesized derivatives of this compound were subjected to a battery of standardized biological assays. These assays were selected to evaluate their antibacterial, antifungal, and cytotoxic properties, providing a multifaceted view of their potential as therapeutic agents.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[11][12][13][14][15] This method allows for a rapid and straightforward comparison of the antibacterial efficacy of different compounds.
Experimental Protocol:
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[11][14]
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of each this compound derivative. These disks are then carefully placed on the surface of the inoculated agar plate.[12][14]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Following incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacteria to the compound.[11][12]
Caption: Kirby-Bauer disk diffusion assay workflow.
Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination
To quantify the antifungal activity of the derivatives, the minimum inhibitory concentration (MIC) was determined using a broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Fungal Culture and Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.
Experimental Protocol:
-
Cell Seeding: A suitable human cell line (e.g., HeLa or HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.
Sources
- 1. Frontiers | Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) [frontiersin.org]
- 2. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 8. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biolabtests.com [biolabtests.com]
- 12. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. m.youtube.com [m.youtube.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Strategic Synthesis Design: A Cost-Effectiveness Analysis of (Methylthio)acetaldehyde Dimethyl Acetal in Heterocyclic Chemistry
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery, the efficiency and economic viability of synthetic routes are paramount. The selection of starting materials is a critical decision that profoundly impacts research timelines, scalability, and overall project costs. Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to their diverse biological activities.[1][2][3] This guide, authored from the perspective of a Senior Application Scientist, provides a detailed cost-effectiveness analysis of (Methylthio)acetaldehyde dimethyl acetal, a versatile C2 synthon, comparing its performance and economic impact against common alternatives in the synthesis of these vital molecular scaffolds.
The Role of Protected Aldehydes in Complex Synthesis
(Methylthio)acetaldehyde is a valuable building block for introducing a C2 fragment bearing a methylthio group, a common feature in bioactive molecules that can modulate lipophilicity and metabolic stability.[4] However, the free aldehyde is highly reactive and prone to self-condensation and oxidation. The use of a dimethyl acetal protecting group, as in this compound, offers a stable, liquid reagent that is easy to handle and measure accurately.[5][6] The acetal is robust under basic and nucleophilic conditions, allowing for selective reactions at other sites before being unmasked under mild acidic conditions to reveal the reactive aldehyde functionality precisely when needed.[7]
Comparative Analysis of C2 Synthons
The choice of a two-carbon building block for constructing heterocycles often involves a trade-off between reactivity, stability, handling characteristics, and price. Here, we compare this compound with two prevalent alternatives: the less expensive but more hazardous Chloroacetaldehyde dimethyl acetal and the highly reactive but costly 2-Bromo-1,1-diethoxyethane.
| Feature | This compound | Chloroacetaldehyde dimethyl acetal | 2-Bromo-1,1-diethoxyethane |
| CAS Number | 40015-15-4[6][8][9][10] | 97-97-2[11][12][13][14] | 2032-35-1[15] |
| Primary Utility | Direct precursor for 2-(methylthio) substituted heterocycles. | General C2 electrophile for alkylations and cyclizations.[16] | Potent C2 electrophile for reactions with less reactive nucleophiles. |
| Reactivity Profile | Stable acetal, requires in situ or prior acid-catalyzed deprotection to the aldehyde.[7] | Halogen acts as a leaving group in nucleophilic substitutions. | Highly reactive electrophile due to the good leaving group nature of bromide. |
| Handling & Stability | Stable liquid, stored at room temperature.[5] | Flammable liquid with lachrymatory properties.[12] | Potent lachrymator requiring stringent fume hood containment. |
| Typical Yields | Generally moderate to high, reaction dependent. | Variable; can be high but sometimes complicated by side reactions. | Often high due to strong electrophilicity. |
| Relative Cost | Moderate | Low[11][12][13] | High |
| Key Advantage | Introduces the methylthio group directly, saving synthetic steps. | Low purchase price, widely available from multiple suppliers.[11][12] | High reactivity allows for syntheses that may fail with less reactive electrophiles. |
| Key Disadvantage | Higher upfront cost compared to chloro-analogs. | Safety concerns (lachrymator); can lead to chlorinated byproducts. | High cost and significant handling hazards limit its use. |
Experimental Workflow: The Gewald Aminothiophene Synthesis
To provide a practical context, we will examine the Gewald reaction, a robust and widely used multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[17][18][19] This reaction exemplifies a scenario where a protected aldehyde like this compound is highly advantageous.
Caption: A logical workflow diagram of the one-pot Gewald aminothiophene synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the active methylene nitrile (1.0 eq), this compound (1.1 eq), and elemental sulfur (1.2 eq) in a suitable solvent such as ethanol or isopropanol (approx. 0.5 M concentration).
-
Catalyst Addition: Add a catalytic amount of a secondary amine base, such as morpholine or diethylamine (0.1-0.2 eq), to the suspension.
-
Reaction Execution: Heat the mixture to reflux (typically 60-85 °C) and stir vigorously. The reaction is often complete within 2-6 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting crude residue is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 2-aminothiophene product.
Justification of Experimental Choices (E-E-A-T):
-
Why a protected aldehyde? The Gewald reaction is base-catalyzed. Using the free, unprotected (Methylthio)acetaldehyde would lead to rapid, uncontrolled base-catalyzed self-condensation (aldol reactions), significantly reducing the yield of the desired Knoevenagel condensation product with the active methylene nitrile.[20][21] The acetal remains inert during the initial stages, hydrolyzing gradually under the reaction conditions to release the aldehyde slowly, thus ensuring it reacts preferentially with the nitrile.
-
Why a secondary amine catalyst? Bases like morpholine are optimal because they are strong enough to facilitate the initial Knoevenagel condensation but not so strong as to cause significant degradation of the starting materials or product.[19]
-
Why a one-pot procedure? This multi-component reaction is a hallmark of efficiency.[17] Combining all reactants at the outset avoids lengthy intermediate isolation and purification steps, saving time, reducing solvent waste, and often increasing the overall yield compared to a stepwise approach. This directly translates to cost-effectiveness in a research environment.
The True Cost-Effectiveness Calculation
A simplistic analysis based solely on the catalog price per gram is misleading. A comprehensive cost-effectiveness evaluation must include:
-
Reagent Price: Chloroacetaldehyde dimethyl acetal is the cheapest per unit. This compound is moderately priced, while the bromo-analog is the most expensive.
-
Labor and Time: The direct incorporation of the methylthio group using this compound saves at least one to two synthetic steps (thiolation and/or methylation) that would be required if starting with the chloro- or bromo-analogs. This significantly reduces researcher time and associated labor costs.
-
Safety and Handling Costs: The lachrymatory nature of the halogenated alternatives requires enhanced safety protocols, specialized personal protective equipment (PPE), and careful waste handling, all of which contribute to the operational cost. The superior handling profile of this compound minimizes these hidden costs.
-
Yield and Purity: Cleaner reaction profiles and the avoidance of halogenated impurities often lead to higher yields and simpler purifications. Reduced purification time means less solvent consumption and faster project progression.
When these factors are considered, the initially higher price of this compound is frequently offset by the savings in time, labor, and downstream processing, making it the more cost-effective option for complex, multi-step research projects.
Conclusion and Senior Scientist Recommendation
For researchers and drug development professionals, reagent selection is a strategic, not just a budgetary, decision. While Chloroacetaldehyde dimethyl acetal has its place in simpler, large-scale alkylations where cost is the primary driver, its utility in complex heterocyclic synthesis is limited by safety concerns and potential side reactions.
This compound emerges as the superior choice for research and development settings where efficiency, reliability, and the direct synthesis of specifically functionalized targets are critical. Its stability, ease of handling, and ability to streamline synthetic sequences by avoiding additional functional group manipulations provide a clear return on investment. This translates to accelerated timelines for generating lead compounds and a more efficient allocation of valuable research resources, embodying the principle of true cost-effectiveness in the pursuit of novel therapeutics.
References
- MySkinRecipes. This compound.
- CookeChem. This compound, ≥95.0%(GC).
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Putrov, D., et al. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
CP Lab Safety. This compound, min 95% (GC), 25 grams. [Link]
-
Moffitt Cancer Center. (2024). New Reagent Improves the Process of Making Sulfur-Containing Compounds. [Link]
-
Alkali Scientific. Chloroacetaldehyde dimethyl acetal, 1 X 25 kg. [Link]
-
Badsara, B. K., et al. (2021). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. Sustainable Organic Synthesis, 333-363. [Link]
-
Tradeindia. 2-bromo-1,1-dimethoxyethane at Best Price in Mumbai, Maharashtra. [Link]
-
Ghorab, M. M., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 182, 111628. [Link]
-
Liu, J., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Medicinal Chemistry, 24(25), 2733-2754. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
ResearchGate. Synthetic Applications of Organosulfur Compounds in Drug Design. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. This compound 97 40015-15-4 [sigmaaldrich.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. 氯乙醛缩二甲醇 Wacker Chemie AG, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chloroacetaldehyde dimethyl acetal price,buy Chloroacetaldehyde dimethyl acetal - chemicalbook [chemicalbook.com]
- 14. Chloroacetaldehyde dimethyl acetal, 97% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. 2032-35-1|2-Bromo-1,1-diethoxyethane|BLD Pharm [bldpharm.com]
- 16. alkalisci.com [alkalisci.com]
- 17. Gewald Reaction [organic-chemistry.org]
- 18. Gewald reaction - Wikipedia [en.wikipedia.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Assessment of (Methylthio)acetaldehyde Dimethyl Acetal: A Guide for Researchers
Introduction: The Imperative of Specificity for (Methylthio)acetaldehyde Dimethyl Acetal
This compound is a key intermediate in organic synthesis, particularly within the fragrance and flavor industry where it serves as a precursor to various sulfur-containing aroma compounds.[1] Its "masked" aldehyde functionality allows for controlled reactivity in complex synthetic pathways.[1] However, the structural similarity of its core acetaldehyde moiety to other endogenous and exogenous aldehydes necessitates a thorough evaluation of its potential cross-reactivity in biological and analytical systems. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound against its structural analogs, ensuring data integrity and safety in research and development.
For drug development professionals, understanding the cross-reactivity of a molecule or its metabolites is a critical component of preclinical safety assessment. Unforeseen off-target interactions can lead to toxicity or diminished efficacy. This guide offers a robust, self-validating experimental workflow to de-risk development programs and provide a clear understanding of a compound's specificity.
Structural Analogs for Comparative Analysis
A meaningful cross-reactivity assessment requires comparison against structurally related molecules that are likely to be encountered in the same biological or analytical milieu. For this compound, the following compounds serve as critical comparators:
-
Acetaldehyde Dimethyl Acetal: This is the direct structural analog lacking the methylthio group.[2] Its comparison is essential to understand the influence of the sulfur-containing moiety on cross-reactivity.
-
Propionaldehyde Dimethyl Acetal: This analog introduces an additional methyl group, altering the steric profile of the molecule.[3][4] Comparing against this compound helps to elucidate the spatial constraints of potential binding interactions.
-
Acetaldehyde: As the parent aldehyde, its reactivity and potential for forming adducts with proteins are well-documented. While the acetal group in the target molecule is a protecting group, its potential for in-situ hydrolysis to acetaldehyde under certain conditions makes acetaldehyde a crucial, albeit distinct, comparator.
Experimental Workflow for Cross-Reactivity Assessment
A multi-pronged approach utilizing both immunological and spectrometric techniques provides the most comprehensive picture of cross-reactivity. This guide details two orthogonal methods: a high-throughput screening method using a competitive enzyme-linked immunosorbent assay (ELISA) and a highly specific confirmatory method using gas chromatography-mass spectrometry (GC-MS).
Diagram of the Overall Experimental Workflow
Caption: A two-phase experimental workflow for assessing cross-reactivity, beginning with a high-throughput immunoassay screen followed by a specific mass spectrometry confirmation.
Methodology 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is an effective method for screening the cross-reactivity of small molecules by measuring their ability to compete with a labeled antigen for binding to a specific antibody.[5][6][7] In this context, an antibody raised against a protein-acetaldehyde adduct can be utilized to assess the binding of this compound and its analogs.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with an acetaldehyde-protein adduct (e.g., acetaldehyde-bovine serum albumin) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[8]
-
Competitive Reaction:
-
Prepare serial dilutions of the test compounds: this compound, acetaldehyde dimethyl acetal, and propionaldehyde dimethyl acetal.
-
In a separate plate or tubes, pre-incubate the diluted test compounds with a fixed concentration of the primary antibody against the acetaldehyde adduct for 1 hour at 37°C.[8]
-
Add 100 µL of the antibody-competitor mixture to the coated and blocked wells. Incubate for 90 minutes at 37°C.[8]
-
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until a color change is observed.[7]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2M H₂SO₄) to each well.[7]
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The degree of cross-reactivity is determined by calculating the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates a higher binding affinity and therefore, greater cross-reactivity.
Table 1: Hypothetical Competitive ELISA Data for Cross-Reactivity Assessment
| Compound | IC50 (µM) | % Cross-Reactivity (relative to Acetaldehyde) |
| Acetaldehyde | 10 | 100% |
| This compound | 500 | 2% |
| Acetaldehyde dimethyl acetal | 1000 | 1% |
| Propionaldehyde dimethyl acetal | >2000 | <0.5% |
% Cross-Reactivity = (IC50 of Acetaldehyde / IC50 of Test Compound) x 100
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis
GC-MS provides a highly specific and quantitative method to confirm the findings from the ELISA and to rule out matrix effects or non-specific binding.[9][10][11][12][13] This technique is particularly useful for analyzing small, volatile molecules like acetaldehyde and its acetals in complex biological matrices.
Diagram of the GC-MS Workflow
Caption: A streamlined workflow for the confirmatory analysis of aldehyde cross-reactivity using GC-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Spike known concentrations of this compound and its analogs into the biological matrix of interest (e.g., plasma, urine).
-
For the analysis of the parent aldehydes, an optional derivatization step with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to improve chromatographic properties and sensitivity.[11]
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the matrix.
-
-
GC Separation:
-
Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column).
-
Use a temperature program that allows for the separation of the target analytes from other matrix components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
-
MS Detection and Quantification:
-
The eluent from the GC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high specificity and sensitivity. Monitor characteristic ions for each analyte. For dimethyl acetals, a characteristic ion is often observed at [M-31]+ due to the loss of a methoxy group.[11]
-
Generate a calibration curve for each analyte using the spiked samples to quantify their concentrations.
-
Data Analysis and Interpretation
The GC-MS data will provide a quantitative measure of each analyte in the sample. By comparing the recovery and measured concentration of each compound, a direct assessment of potential interference or cross-reactivity in a complex matrix can be made.
Table 2: Hypothetical GC-MS Data for Confirmatory Analysis
| Compound | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| This compound | 100 | 98.5 | 98.5% |
| Acetaldehyde dimethyl acetal | 100 | 101.2 | 101.2% |
| Propionaldehyde dimethyl acetal | 100 | 99.1 | 99.1% |
A high and consistent recovery for each analyte in the presence of the biological matrix indicates a low potential for cross-reactivity or interference in the analytical method.
Conclusion: A Framework for Confident Assessment
References
-
This compound - MySkinRecipes. (URL: [Link])
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])
-
Competitive ELISA Protocol - Creative Diagnostics. (URL: [Link])
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral - Scirp.org. (URL: [Link])
-
MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC - PubMed Central - NIH. (URL: [Link])
-
Competitive ELISA protocol - St John's Laboratory. (URL: [Link])
-
The Versatility of Bromoacetaldehyde Dimethyl Acetal (CAS:7252-83-7): Chemical Properties, Synthesis, and Applications - PolyblueChem. (URL: [Link])
-
Competitive ELISA Protocol - Bio-Rad Antibodies. (URL: [Link])
-
Chitosan Cross-Linking with Acetaldehyde Acetals - PMC - NIH. (URL: [Link])
-
The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - RSC Publishing. (URL: [Link])
-
Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal - NIH. (URL: [Link])
-
Dimethyl Acetals - Organic Chemistry Portal. (URL: [Link])
-
Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). (URL: [Link])
- US5527969A - Process for preparing acetaldehyde diethyl acetal - Google P
-
This compound, min 95% (GC), 25 grams - CP Lab Safety. (URL: [Link])
-
Cas 4744-10-9,PROPIONALDEHYDE DIMETHYL ACETAL - LookChem. (URL: [Link])
Sources
- 1. This compound [myskinrecipes.com]
- 2. Acetaldehyde dimethyl acetal, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Cas 4744-10-9,PROPIONALDEHYDE DIMETHYL ACETAL | lookchem [lookchem.com]
- 4. Propionaldehyde dimethyl acetal | 4744-10-9 [sigmaaldrich.com]
- 5. biossusa.com [biossusa.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. scirp.org [scirp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Methylthio)acetaldehyde Dimethyl Acetal
This guide provides essential, field-proven procedures for the safe and compliant disposal of (Methylthio)acetaldehyde dimethyl acetal (CAS No. 40015-15-4). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench. The following protocols are designed to ensure that this compound is handled and disposed of with the necessary scientific rigor and adherence to regulatory standards, safeguarding both personnel and the environment.
Core Hazard Profile & Immediate Safety Imperatives
This compound is a versatile synthetic intermediate, but its chemical properties necessitate stringent safety protocols.[1] Understanding its hazard profile is the foundational step in its safe management. The primary dangers are associated with its high flammability and its irritant properties.[2][3][4]
GHS Hazard Classification:
-
Flammable Liquids: Category 2[2]
-
Skin Corrosion/Irritation: Category 2[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]
The immediate implication of this profile is the need for meticulous handling to prevent ignition and exposure. All work should be conducted in a well-ventilated chemical fume hood, and all potential ignition sources—sparks, open flames, hot surfaces—must be rigorously excluded from the handling area.[4][5][6] The use of personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.[3]
| Property / Identifier | Value | Source |
| CAS Number | 40015-15-4 | [2][3] |
| Molecular Formula | C₅H₁₂O₂S | [1][2] |
| Molecular Weight | 136.21 g/mol | [2][3] |
| Appearance | Clear, colorless to very pale yellow liquid | [4][7] |
| Flash Point | -19 °C (-2.2 °F) - closed cup | [3][4] |
| Boiling Point | 59-60 °C @ 13 mmHg | [3][8] |
| Density | 1.022 g/mL at 25 °C | [3][8] |
| UN Number | UN 1993 |
Waste Characterization: Why This is Hazardous Waste
For disposal purposes, this compound is unequivocally classified as hazardous waste. This classification stems from federally and locally defined characteristics, primarily its ignitability .[9]
-
Ignitability (EPA Code D001): The Resource Conservation and Recovery Act (RCRA) defines a liquid as ignitable if it has a flash point below 60°C (140°F). With a flash point of -19°C, this compound is highly ignitable and poses a significant fire risk.[3][4][9]
-
Toxicity & Irritancy: While not meeting the criteria for acute toxicity, its classification as a skin, eye, and respiratory irritant contributes to its hazardous nature, requiring it to be handled as a regulated waste stream.[2]
Therefore, any unused reagent, reaction byproduct containing this acetal, or contaminated materials (e.g., pipette tips, absorbent pads, gloves) must be disposed of as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [10][11]
Step-by-Step Protocol: Laboratory Waste Accumulation & Segregation
Proper accumulation at the point of generation—the "Satellite Accumulation Area" (SAA) in regulatory terms—is critical for safety and compliance.[11][12]
1. Container Selection:
- Use a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
- The container must have a secure, tight-fitting screw cap. Do not use funnels as makeshift lids , as this violates the "closed container" rule.[12]
- Ensure the container is appropriately sized for the expected waste volume to avoid storing excessive quantities.
2. Waste Labeling:
- As soon as the first drop of waste is added, the container must be labeled.
- The label must clearly state: "HAZARDOUS WASTE" .[11][12]
- List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For this waste stream, this would be "this compound" and any solvents or other reagents present.
- Include the date of initial accumulation and the name of the principal investigator or laboratory.
3. Chemical Segregation (The Causality):
- Store Away from Oxidizers: Due to its high flammability, this waste must be segregated from all oxidizing agents (e.g., nitrates, peroxides, chromic acid). Contact could lead to a fire or explosion.
- Store Away from Strong Acids: Acetals are susceptible to acid-catalyzed hydrolysis.[13] Mixing with acidic waste could potentially lead to a reaction, generating heat and other byproducts.
- Store in Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[10]
4. Storage in the SAA:
- The designated SAA should be at or near the point of waste generation and under the control of laboratory personnel.[12]
- Store the container in a well-ventilated area, such as a designated cabinet for flammable waste.
- Keep the container closed at all times except when adding waste.[10][12]
Spill & Decontamination Protocol
In the event of a spill, immediate and correct action is crucial.
1. Evacuate & Alert:
- Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
- Remove all ignition sources immediately.
2. Containment & Cleanup:
- For small spills, use a spill kit with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
- Approach the spill from upwind.
- Once absorbed, use non-sparking tools (e.g., plastic or brass) to carefully scoop the material into a designated hazardous waste container.[14]
3. Decontamination:
- Wash the spill area with soap and water.
- Collect all cleanup materials, including contaminated gloves and absorbent pads, and place them in the hazardous waste container.
4. Personal Exposure:
- If on Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[4]
- If in Eyes: Immediately flush with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]
Final Disposal Pathway: The Role of Licensed Professionals
The ultimate disposal of this compound is not a task for laboratory personnel. The accumulated, properly labeled, and segregated waste must be transferred to a licensed hazardous waste disposal company.[5]
-
Method: The most common and appropriate disposal method for flammable organic liquids is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound.
-
Transportation: The waste will be transported under specific regulations for flammable liquids. Its classification as UN 1993, Flammable Liquid, N.O.S., Packing Group II dictates the packaging and placarding requirements for shipment.[7]
-
Documentation: Ensure a manifest or chain-of-custody document is completed when the waste is picked up by your institution's Environmental Health & Safety (EHS) department or the licensed contractor. This is a legal requirement under RCRA's "cradle-to-grave" system.[15]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision-making and action pathway for managing this compound waste in a laboratory setting.
Caption: Decision workflow for compliant waste management.
References
-
This compound - Introduction. ChemBK. [Link]
-
This compound | C5H12O2S | CID 638113. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. MySkinRecipes. [Link]
-
Material Safety Data Sheet - Acetylacetaldehyde dimethyl acetal, 90-96%. Cole-Parmer. [Link]
-
MATERIAL SAFETY DATA SHEET - Acetaldehyde Diethyl Acetal. Godavari Biorefineries Ltd. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (甲硫基)乙醛二甲基缩醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
- 8. chembk.com [chembk.com]
- 9. Hazardous Waste Manual [ehs.cornell.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Dimethyl Acetals [organic-chemistry.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. m.youtube.com [m.youtube.com]
Personal protective equipment for handling (Methylthio)acetaldehyde dimethyl acetal
A Researcher's Guide to Handling (Methylthio)acetaldehyde dimethyl acetal
This guide provides essential safety protocols and operational guidance for the laboratory use of this compound (CAS 40015-15-4). As a thioacetal, this compound requires specific handling procedures to mitigate risks associated with its flammability and potential health hazards. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe and effective experimentation.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent risks is the foundation of safe chemical handling. This compound is a highly flammable liquid and vapor that also causes significant skin and eye irritation.[1][2] A pre-operational risk assessment is mandatory before any procedure.
1.1 Key Chemical Identifiers and Properties
-
Chemical Name: this compound
-
Appearance: Colorless to very pale-yellow liquid[1]
-
Flash Point: -19 °C (-2.2 °F) - closed cup[3]
1.2 GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. The classifications for this compound underscore the necessity for stringent safety measures.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[2][3][5] | Danger | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][5] | Danger | ❗ |
| Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation[2][3][5] | Danger | ❗ |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][5] | Danger | ❗ |
Data synthesized from multiple Safety Data Sheets (SDS) for clarity.[2][3][5]
The causality behind these classifications is rooted in the chemical's structure. Its high volatility and low flash point contribute to its flammability. The presence of the sulfur-containing thioether group and the acetal functionality can lead to irritation upon contact with skin and mucous membranes.
Section 2: The Core Personal Protective Equipment (PPE) Ensemble
Engineering controls, such as a certified chemical fume hood, are the primary line of defense. PPE serves as the critical final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a comprehensive risk assessment.
2.1 Hand Protection
-
Primary Recommendation: Nitrile gloves.
-
Rationale and Best Practices: Standard nitrile laboratory gloves offer good resistance to a wide range of chemicals. However, it is crucial to inspect gloves for any signs of degradation, tears, or punctures before each use. For prolonged operations or in situations with a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves. Always use proper glove removal technique to avoid contaminating your skin.
2.2 Eye and Face Protection
-
Minimum Requirement: Safety glasses with side shields.
-
Enhanced Protection: Chemical splash goggles are required when there is any risk of splashing.
-
Maximum Protection: A full-face shield, worn in conjunction with safety goggles, is mandatory when handling larger quantities (>100 mL) or during procedures with a significant risk of splashing or vigorous reaction.[3]
-
Causality: The acetal functional group can be hydrolyzed under certain conditions, and the compound itself is a serious eye irritant.[2] Direct contact could lead to significant eye damage.
2.3 Skin and Body Protection
-
Standard Protocol: A flame-resistant lab coat must be worn and fully fastened.
-
Additional Measures: For large-scale work or when transferring significant volumes, a chemical-resistant apron should be worn over the lab coat. Ensure clothing is made of non-static material, especially given the high flammability of the compound.[6]
2.4 Respiratory Protection
-
Primary Control: All handling of this compound must be conducted within a properly functioning chemical fume hood with adequate ventilation.
-
When Respirators are Necessary: In the event of a ventilation failure or a significant spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement. Some sources recommend a Type ABEK (EN14387) respirator filter for broader protection.[3]
Section 3: Operational Protocols: From Bench to Disposal
Safe handling is a dynamic process that requires vigilance at every step. The following protocols are designed to be self-validating, with built-in safety checks.
3.1 Pre-Handling Checklist
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate the nearest safety shower and eyewash station.[7]
-
Inspect all required PPE for integrity.
-
Remove all ignition sources from the immediate work area.
-
Ensure appropriate spill cleanup materials are readily available.
3.2 Step-by-Step Handling Workflow
The following diagram outlines the standard workflow for handling this compound. Following this sequence minimizes exposure and reduces the risk of spills or accidents.
Caption: Decision tree for the disposal of contaminated materials.
Section 4: Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water. [8]If skin irritation occurs, seek medical advice. * Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.
Section 5: References
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. (甲硫基)乙醛二甲基缩醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound , ≥95.0%(GC) , 40015-15-4 - CookeChem [cookechem.com]
- 5. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
